molecular formula C39H58O5 B15594242 Dammarenediol II 3-O-caffeate

Dammarenediol II 3-O-caffeate

カタログ番号: B15594242
分子量: 606.9 g/mol
InChIキー: YVMAYTYEFBTXFR-FOWTUZBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dammarenediol II 3-O-caffeate is a useful research compound. Its molecular formula is C39H58O5 and its molecular weight is 606.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C39H58O5

分子量

606.9 g/mol

IUPAC名

[17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C39H58O5/c1-25(2)10-9-20-39(8,43)28-17-22-37(6)27(28)13-15-32-36(5)21-19-33(35(3,4)31(36)18-23-38(32,37)7)44-34(42)16-12-26-11-14-29(40)30(41)24-26/h10-12,14,16,24,27-28,31-33,40-41,43H,9,13,15,17-23H2,1-8H3/b16-12+

InChIキー

YVMAYTYEFBTXFR-FOWTUZBSSA-N

製品の起源

United States

Foundational & Exploratory

Unveiling Dammarenediol II 3-O-caffeate: A Technical Guide to Its Natural Sources and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dammarenediol II 3-O-caffeate, a naturally occurring triterpenoid (B12794562). While information on this specific compound is limited, this document consolidates the available knowledge on its natural sources and provides detailed, generalized experimental protocols for its isolation and characterization based on methodologies established for similar dammarane-type triterpenes.

Natural Sources of this compound

This compound has been identified as a natural product isolated from the plant Ostryopsis nobilis, a species belonging to the family Betulaceae. Specifically, it has been found in the root bark of this plant[1][2]. Additionally, other novel dammarane-type triterpenoid caffeates have been isolated from the stalks of Celastrus rosthornianus[3]. While Ostryopsis nobilis is the confirmed source of this compound, the presence of similar structures in Celastrus rosthornianus suggests that other plants within these genera could also be potential sources.

Currently, there is a lack of quantitative data in the accessible literature regarding the concentration of this compound in Ostryopsis nobilis or other plant materials. The table below indicates the known natural source.

Table 1: Natural Source of this compound

Compound NameNatural SourcePlant Part
This compoundOstryopsis nobilisRoot Bark

Biosynthesis of the Dammarenediol Core

Dammarenediol II is the triterpenoid core of this compound. Understanding its biosynthesis is crucial for potential biotechnological production. The pathway begins with the cyclization of 2,3-oxidosqualene, a common precursor for all triterpenoids, which is synthesized via the mevalonate (B85504) (MVA) pathway. The key enzyme responsible for the formation of the dammarane (B1241002) skeleton is dammarenediol-II synthase.

Dammarenediol II Biosynthesis cluster_0 Mevalonate (MVA) Pathway cluster_1 Triterpenoid Backbone Synthesis cluster_2 Dammarane Skeleton Formation Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Dimethylallyl Pyrophosphate (DMAPP) Dimethylallyl Pyrophosphate (DMAPP) Isopentenyl Pyrophosphate (IPP)->Dimethylallyl Pyrophosphate (DMAPP) IPP IPP Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) IPP->Geranyl Pyrophosphate (GPP) + DMAPP GPP GPP Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) GPP->Farnesyl Pyrophosphate (FPP) + IPP FPP FPP Squalene Squalene FPP->Squalene + FPP 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Dammarenediol II Dammarenediol II 2,3-Oxidosqualene->Dammarenediol II Dammarenediol-II synthase This compound This compound Dammarenediol II->this compound Caffeoyl-CoA Transferase (Hypothetical)

Biosynthesis of the Dammarenediol II core structure.

Experimental Protocols

General Extraction and Isolation Protocol

This protocol outlines a standard procedure for the extraction and chromatographic separation of dammarane-type triterpenoids.

1. Plant Material Preparation:

  • Collect fresh root bark of Ostryopsis nobilis.

  • Wash the plant material thoroughly with distilled water to remove any soil and debris.

  • Air-dry the material in the shade at room temperature for several days until completely dry.

  • Grind the dried root bark into a fine powder using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material (e.g., 1 kg) with an organic solvent such as methanol (B129727) or a mixture of chloroform (B151607) and methanol (1:1, v/v) at room temperature for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

3. Fractionation:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Monitor the fractions for the presence of triterpenoids using Thin Layer Chromatography (TLC). Dammarenediol derivatives are expected to be in the less polar fractions like ethyl acetate.

4. Chromatographic Purification:

  • Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor by TLC. Combine fractions showing similar TLC profiles.

  • Further purify the combined fractions containing the target compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water.

Analytical Characterization

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 254 nm and 320 nm (for the caffeoyl moiety).

2. Gas Chromatography-Mass Spectrometry (GC-MS):

  • For the analysis of the Dammarenediol II core after hydrolysis.

  • Derivatization: Silylation of the hydrolyzed sample may be required.

  • Column: A non-polar capillary column (e.g., HP-5MS).

  • Carrier Gas: Helium.

  • Temperature Program: A suitable temperature gradient to separate the triterpenoids.

  • Ionization: Electron Ionization (EI).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra to elucidate the structure and confirm the identity of this compound.

4. Mass Spectrometry (MS):

  • Use High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition of the isolated compound.

Experimental Workflow and Logic Diagram

The following diagram illustrates the general workflow for the isolation and identification of this compound from its natural source.

Isolation and Identification Workflow cluster_0 Sample Preparation cluster_1 Extraction and Fractionation cluster_2 Purification cluster_3 Analysis and Identification Plant_Material Ostryopsis nobilis (Root Bark) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., Methanol) Drying_Grinding->Extraction Fractionation Liquid-Liquid Partitioning Extraction->Fractionation Column_Chromatography Silica Gel Column Chromatography Fractionation->Column_Chromatography TLC TLC Monitoring Fractionation->TLC Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Column_Chromatography->TLC HPLC_Analysis Analytical HPLC Prep_HPLC->HPLC_Analysis MS_Analysis Mass Spectrometry (HRMS) HPLC_Analysis->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) HPLC_Analysis->NMR_Analysis Structure_Elucidation Structure Elucidation MS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation

General workflow for isolation and identification.

This technical guide serves as a foundational resource for researchers interested in this compound. Further investigation is required to quantify its presence in Ostryopsis nobilis and to explore its full pharmacological potential. The provided protocols offer a robust starting point for such research endeavors.

References

Dammarenediol II 3-O-caffeate in Ostryopsis nobilis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of Dammarenediol II 3-O-caffeate, a triterpenoid (B12794562) ester identified in the medicinal plant Ostryopsis nobilis. While the presence of this compound in O. nobilis is established, dedicated research on its specific bioactivities, quantitative analysis, and mechanisms of action directly within the context of this plant is currently limited. This guide synthesizes available information on the compound, its structural relatives, and general experimental methodologies to provide a foundational resource for researchers, scientists, and professionals in drug development.

Introduction to Ostryopsis nobilis and its Phytochemical Profile

Ostryopsis nobilis, a member of the Betulaceae family, is a plant that has been utilized in traditional medicine. Phytochemical investigations have revealed a diverse array of secondary metabolites, including flavonoids, diarylheptanoids, and triterpenoids. Among these, this compound has been identified as a constituent of the leaves and root bark. The presence of this and other bioactive compounds, such as various antioxidants, suggests a potential for therapeutic applications.

This compound: Structure and Properties

This compound is a complex natural product formed by the esterification of the triterpenoid dammarenediol II with caffeic acid.

  • Dammarenediol II: A tetracyclic triterpenoid of the dammarane (B1241002) type. It serves as a key precursor in the biosynthesis of ginsenosides (B1230088) in Panax species.[1][2][3] Its basic structure is known to be a useful candidate for pharmacologically active triterpenes.[4]

  • Caffeic Acid: A well-known phenolic compound with potent antioxidant and anti-inflammatory properties.

The combination of these two moieties in a single molecule suggests the potential for synergistic or unique biological activities.

Quantitative Analysis

To date, specific quantitative data on the concentration of this compound in various tissues of Ostryopsis nobilis has not been extensively reported in the available scientific literature. The table below presents hypothetical data based on typical yields of similar compounds from plant materials to illustrate how such data would be presented.

Plant MaterialExtraction SolventAnalytical MethodHypothetical Yield of this compound (mg/g of dry weight)
Leaves95% Ethanol (B145695)HPLC-UV0.5 - 2.0
Root BarkMethanol (B129727)LC-MS1.0 - 3.5

Note: The above data is for illustrative purposes only and requires experimental validation.

Experimental Protocols

Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of this compound from Ostryopsis nobilis, based on common methodologies for triterpenoids and phenolic compounds.

  • Plant Material Preparation: Air-dry the leaves or root bark of O. nobilis and grind into a fine powder.

  • Extraction:

    • Perform exhaustive extraction of the powdered plant material with 95% ethanol or methanol at room temperature or under reflux.

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing the target compound. This compound is expected to be in the ethyl acetate or chloroform fraction due to its polarity.

  • Chromatographic Purification:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect the fractions and monitor by TLC.

    • Combine fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient).

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

G start Powdered O. nobilis Material extraction Solvent Extraction (e.g., 95% Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) crude_extract->fractionation enriched_fraction Enriched Fraction (EtOAc) fractionation->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure Dammarenediol II 3-O-caffeate hplc->pure_compound

A generalized workflow for the isolation of this compound.
In Vitro Biological Activity Assays

The following are standard in vitro assays that can be employed to evaluate the potential biological activities of this compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare various concentrations of the isolated compound in methanol.

    • Add a methanolic solution of DPPH to each concentration.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value. Ascorbic acid is commonly used as a positive control.[5]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with ethanol to a specific absorbance.

    • Add various concentrations of the test compound to the ABTS radical solution.

    • Measure the absorbance after a set incubation period.

    • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the isolated compound for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value. Doxorubicin can be used as a positive control.

Potential Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the known activities of its constituent parts and related molecules provide a basis for predicting its potential pharmacological effects.

Antioxidant and Anti-inflammatory Effects

The caffeoyl moiety is a potent antioxidant. It is plausible that this compound exhibits significant free radical scavenging activity. The anti-inflammatory properties of both triterpenoids and caffeic acid suggest a potential role in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.

Anticancer Activity

Many dammarane-type triterpenoids, such as panaxadiol (B190476) and protopanaxadiol (B1677965), have demonstrated anticancer properties.[6] These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. It is hypothesized that this compound may exhibit cytotoxic effects against various cancer cell lines.

Biosynthesis of Dammarenediol II

Dammarenediol II is synthesized via the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in plastids, both of which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[2] These precursors are converted to squalene, which is then epoxidized to 2,3-oxidosqualene (B107256). The cyclization of 2,3-oxidosqualene by dammarenediol-II synthase (DDS) yields dammarenediol II.[2][3][7]

G cluster_0 Isoprenoid Precursor Synthesis cluster_1 Triterpenoid Backbone Formation MVA Pathway MVA Pathway IPP/DMAPP IPP/DMAPP MVA Pathway->IPP/DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP/DMAPP Squalene Squalene IPP/DMAPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene epoxidase Dammarenediol II Dammarenediol II 2,3-Oxidosqualene->Dammarenediol II Dammarenediol-II synthase (DDS)

Simplified biosynthetic pathway of Dammarenediol II.

Future Perspectives

This compound from Ostryopsis nobilis represents a promising lead compound for further investigation. Future research should focus on:

  • Quantitative analysis: Determining the concentration of the compound in different parts of the plant and under various growth conditions.

  • Comprehensive bioactivity screening: Evaluating its effects on a wide range of biological targets, including enzymes, receptors, and cell lines.

  • Mechanism of action studies: Elucidating the molecular pathways through which it exerts its biological effects.

  • In vivo studies: Assessing its efficacy and safety in animal models of disease.

This technical guide serves as a starting point for unlocking the full therapeutic potential of this compound.

References

Dammarenediol II 3-O-caffeate from Betula platyphylla: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol II 3-O-caffeate is a naturally occurring dammarane-type triterpenoid (B12794562) ester identified in the root bark of the Japanese white birch, Betula platyphylla var. japonica. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties and its botanical source. While direct experimental data on the biological activities and specific signaling pathway modulation of this compound are currently limited in publicly accessible literature, this guide will leverage the known pharmacological activities of its parent compound, Dammarenediol II, and the caffeoyl moiety to infer potential therapeutic applications. This document also presents a generalized experimental protocol for the isolation of dammarane-type triterpenoids from Betula species, offering a methodological framework for researchers. All quantitative data from related compounds are summarized, and key concepts are visualized through diagrams to facilitate understanding.

Introduction

Betula platyphylla, commonly known as the Japanese white birch, is a rich source of bioactive triterpenoids.[1] Among the diverse chemical constituents isolated from this plant, this compound, found in the root bark, represents a unique esterification of the well-studied Dammarenediol II with caffeic acid. Dammarenediol II is a tetracyclic triterpenoid that serves as a key precursor in the biosynthesis of ginsenosides, the pharmacologically active components of ginseng. The caffeoyl moiety is a phenolic group widely recognized for its antioxidant and anti-inflammatory properties. The conjugation of these two moieties suggests that this compound may possess a synergistic or unique pharmacological profile, making it a compound of interest for further investigation in drug discovery and development.

Chemical and Physical Properties

PropertyValueReference
Compound Name This compound[1]
CAS Number 171438-55-4N/A
Molecular Formula C₃₉H₅₈O₅N/A
Botanical Source Root bark of Betula platyphylla var. japonica[1]

Potential Biological Activities (Inferred)

Direct experimental evidence for the biological activity of this compound is not extensively available in the reviewed literature. However, based on the known activities of its constituent parts, the following properties can be inferred:

Anticancer Activity

Dammarenediol II has demonstrated anticancer effects in osteosarcoma cells by inhibiting cell growth and metastasis. This activity is attributed to the blockage of the PI3K/Akt and STAT-3 signaling pathways. The presence of the caffeoyl group, which is known to possess cytotoxic properties against various cancer cell lines, may enhance or modify this anticancer activity.

Antioxidant Activity

Triterpenoids isolated from the bark of Betula platyphylla have shown significant antioxidant activities. One study reported IC50 values in the range of 4.48–43.02 μM in a DPPH radical-scavenging assay for various triterpenoids from this source. The caffeoyl moiety is a potent antioxidant, and its presence in this compound strongly suggests that the compound is likely to possess radical scavenging and antioxidant properties.

Anti-inflammatory Activity

Other triterpenoid caffeates have been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. Caffeic acid and its derivatives are well-documented anti-inflammatory agents. Therefore, it is plausible that this compound exhibits anti-inflammatory effects.

Quantitative Data on Related Compounds

As specific quantitative data for this compound is unavailable, this table summarizes the reported activities of related triterpenoids from Betula platyphylla.

Compound ClassAssayCell Line/TargetIC50/ActivityReference
TriterpenoidsDPPH radical scavenging-4.48–43.02 μMN/A
TriterpenoidsCytotoxicityA549, SK-OV-3, SK-MEL-2, Bt549< 10.0 μM to < 20.0 μMN/A

Experimental Protocols

Generalized Isolation of Dammarane-Type Triterpenoids from Betula platyphylla Root Bark

Note: A specific, detailed protocol for the isolation of this compound is not available in the reviewed literature. The following is a generalized procedure based on common phytochemical practices for isolating triterpenoids from plant material.

5.1.1. Plant Material and Extraction

  • Collect fresh root bark of Betula platyphylla var. japonica.

  • Air-dry the plant material at room temperature and then grind it into a coarse powder.

  • Extract the powdered root bark with methanol (B129727) (MeOH) at room temperature for an extended period (e.g., 72 hours), with periodic agitation.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

5.1.2. Fractionation

  • Suspend the crude MeOH extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

  • Concentrate each fraction to dryness in vacuo.

5.1.3. Chromatographic Separation

  • Subject the chloroform or ethyl acetate fraction, which is likely to contain triterpenoids, to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.

5.1.4. Structure Elucidation

  • Identify the structure of the isolated compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

experimental_workflow start Plant Material (Betula platyphylla root bark) extraction Extraction with Methanol start->extraction fractionation Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography purification Repeated Chromatography (Silica Gel, Sephadex LH-20, Prep-HPLC) column_chromatography->purification structure_elucidation Structure Elucidation (NMR, MS) purification->structure_elucidation end This compound structure_elucidation->end

Generalized workflow for the isolation of this compound.

Signaling Pathways (Inferred)

Based on the known mechanisms of Dammarenediol II, the following signaling pathway is proposed as a potential target for this compound in the context of cancer.

signaling_pathway compound This compound pi3k PI3K compound->pi3k Inhibition stat3 STAT3 compound->stat3 Inhibition akt Akt pi3k->akt proliferation Cell Proliferation akt->proliferation stat3->proliferation metastasis Metastasis stat3->metastasis

Inferred inhibitory action on PI3K/Akt and STAT3 signaling pathways.

Conclusion and Future Directions

This compound from Betula platyphylla is a structurally interesting natural product with potential for significant biological activity. While current research is limited, the known pharmacological profiles of its constituent moieties, Dammarenediol II and caffeic acid, suggest promising avenues for investigation, particularly in the areas of oncology, and anti-inflammatory and antioxidant therapies.

Future research should focus on the following:

  • Isolation and Characterization: Development and publication of a detailed, reproducible protocol for the isolation of this compound to enable further studies.

  • In Vitro Biological Screening: Comprehensive evaluation of its cytotoxic, antioxidant, and anti-inflammatory activities using a panel of relevant cell-based and biochemical assays.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Assessment of its therapeutic potential in animal models of relevant diseases.

The exploration of this and other novel compounds from Betula platyphylla will continue to be a valuable endeavor in the search for new therapeutic agents.

References

"Dammarenediol II 3-O-caffeate" from Betula maximowicziana

Author: BenchChem Technical Support Team. Date: December 2025

Technical Whitepaper on Dammarenediol II

Disclaimer: Initial literature searches for did not yield specific information on this compound. This technical guide therefore focuses on the core molecule, Dammarenediol II , a key tetracyclic triterpenoid (B12794562) and the central precursor to dammarane-type ginsenosides (B1230088).

Introduction and Physicochemical Properties

Dammarenediol II is a tetracyclic triterpenoid that serves as the fundamental skeleton for dammarane-type saponins, famously known as ginsenosides, the primary active constituents of Panax ginseng (ginseng).[1][2] It is a crucial intermediate in the biosynthesis of these pharmacologically significant compounds.[3] While present in plants like Panax ginseng and Gynostemma longipes in only trace amounts, its importance as a biosynthetic precursor has driven the development of numerous biotechnological production platforms.[2][4] This document provides a comprehensive overview of its biosynthesis, biological significance, production methods, and the experimental protocols used for its study.

Physicochemical Data

The chemical and physical properties of Dammarenediol II are summarized below.

PropertyValueSource
Molecular Formula C₃₀H₅₂O₂[5]
Molecular Weight 444.7 g/mol [5]
IUPAC Name (3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[5]
Synonyms (20S)-dammar-24-ene-3beta,20-diol, Dammar-24-ene-3beta,20-diol[5]
CAS Number 14351-29-2[5]
Description A tetracyclic triterpenoid with a dammarane (B1241002) skeleton, substituted by hydroxy groups at the 3-beta and 20-positions, and a double bond between positions 24 and 25.[5]

Biosynthesis of Dammarenediol II

Dammarenediol II is synthesized via the isoprenoid pathway. The committed step in its formation is the cyclization of 2,3-oxidosqualene.[1][6][7] This reaction is catalyzed by the enzyme Dammarenediol-II synthase (DDS) , an oxidosqualene cyclase (OSC).[8][9][10] This enzyme dictates the formation of the dammarane skeleton, distinguishing it from other triterpenoids like the oleanane-type, which are synthesized by β-amyrin synthase.[9]

Following its synthesis, Dammarenediol II serves as the substrate for cytochrome P450 monooxygenases (CYP450s) and subsequently UDP-dependent glycosyltransferases (UGTs). These enzymes hydroxylate and glycosylate the core skeleton to produce the vast diversity of dammarane-type ginsenosides, such as protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT).[3][6][11] For example, the enzyme CYP716A47 catalyzes the hydroxylation of Dammarenediol II to form protopanaxadiol.[11]

Dammarenediol_II_Biosynthesis cluster_pathway Isoprenoid Pathway 2,3-Oxidosqualene 2,3-Oxidosqualene DDS Dammarenediol-II Synthase (DDS) 2,3-Oxidosqualene->DDS Cyclization Dammarenediol II Dammarenediol II DDS->Dammarenediol II P450s Cytochrome P450s (e.g., CYP716A47) Dammarenediol II->P450s Hydroxylation PPD Protopanaxadiol (PPD) P450s->PPD UGTs UDP-Glycosyltransferases (UGTs) PPD->UGTs Glycosylation Ginsenosides Dammarane-type Ginsenosides UGTs->Ginsenosides

Biosynthesis of Dammarenediol II and its conversion to ginsenosides.

Biological Activity and Significance

The biological activities associated with Dammarenediol II are primarily linked to its role as a precursor and its function in plant defense.

  • Precursor to Bioactive Ginsenosides: The vast majority of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and cardioprotective effects, are attributed to the ginsenosides derived from Dammarenediol II.[4][6][12][13]

  • Plant Defense: Dammarenediol II is considered a defense compound in plants.[2][14] Transgenic tobacco plants engineered to produce Dammarenediol II exhibited enhanced resistance to the Tobacco Mosaic Virus (TMV), suggesting a direct role in inhibiting viral replication.[1]

  • Antiviral Activity: In in vitro assays, Dammarenediol II isolated from dammar resin demonstrated potent inhibitory effects against Herpes simplex virus types I and II.[1][14]

  • Anticancer Potential: While most anticancer research focuses on its ginsenoside derivatives, triterpenes as a class are known to exhibit antiproliferative, apoptotic, and antiangiogenic effects.[13][15][16][17][18]

Biotechnological Production of Dammarenediol II

Due to its low natural abundance, significant research has focused on developing heterologous systems for the large-scale production of Dammarenediol II. This involves expressing the Dammarenediol-II synthase (DDS) gene from a source like Panax ginseng in a suitable host organism.

Host OrganismExpression SystemYieldReference(s)
Nicotiana tabacum Transgenic Plant (Roots)157.8 µg/g Dry Weight[2][14]
Nicotiana tabacum Cell Suspension Culture573 µg/g Dry Weight (5.2 mg/L)[2][7]
Escherichia coli Engineered Bacterium8.63 mg/L[19]
Saccharomyces cerevisiae Engineered YeastProduction confirmed, specific yield not detailed in snippets.[9][10][20]
Chlamydomonas reinhardtii Engineered Microalga~2.6 mg/L[7]

Experimental Protocols

The following sections outline the generalized methodologies for the heterologous production and analysis of Dammarenediol II, based on cited literature.

Protocol: Heterologous Production and Analysis

This protocol provides a workflow for producing Dammarenediol II in a microbial host (e.g., yeast or E. coli) and its subsequent identification.

  • Gene Cloning:

    • Isolate the full-length cDNA of the Dammarenediol-II synthase (DDS) gene from a source plant (e.g., Panax ginseng hairy roots).[9][10][20]

    • Use homology-based PCR with primers designed from conserved regions of known oxidosqualene cyclases.

    • Clone the amplified DDS gene into a suitable expression vector for the chosen host (e.g., a yeast expression vector).

  • Host Transformation:

    • Transform the expression vector containing the DDS gene into a competent host strain. For yeast, a lanosterol (B1674476) synthase deficient mutant (e.g., erg7) can be used to reduce competing pathways and enhance product accumulation.[9][10]

    • Select for successful transformants using appropriate markers.

  • Cultivation and Induction:

    • Culture the transformed host cells in an appropriate growth medium.

    • If using an inducible promoter, add the inducing agent (e.g., IPTG for E. coli, galactose for some yeast systems) at the optimal cell density and temperature to initiate DDS gene expression.[19]

  • Extraction:

    • Harvest the cells by centrifugation.

    • Perform cell lysis (e.g., saponification with alcoholic KOH or mechanical disruption).

    • Extract the triterpenoid fraction from the cell lysate using a non-polar solvent such as n-hexane or dodecane.[7]

    • Evaporate the solvent to concentrate the extract.

  • Analysis and Identification:

    • Resuspend the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS), such as LC-Atmospheric Pressure Chemical Ionization-MS (LC/APCIMS).[8][20][21]

    • Compare the retention time and mass fragmentation pattern of the product with an authentic Dammarenediol II standard. Expected fragmentation ions include m/z 427 [M+H–H₂O]⁺ and 409 [M+H–2H₂O]⁺.[21]

    • For definitive structural elucidation, purify the compound using column chromatography and perform Nuclear Magnetic Resonance (NMR) analysis (¹H-NMR, ¹³C-NMR).[9][10][22]

Experimental_Workflow cluster_workflow Generalized Workflow for Dammarenediol II Production & Analysis A 1. DDS Gene Isolation (from Panax sp.) B 2. Vector Construction A->B C 3. Host Transformation (e.g., S. cerevisiae) B->C D 4. Cultivation & Induction C->D E 5. Cell Harvesting D->E F 6. Extraction (Solvent Extraction) E->F G 7. Analysis F->G H LC-MS Analysis (Confirmation) G->H I NMR Analysis (Structure Elucidation) G->I

Generalized experimental workflow for Dammarenediol II production.

Conclusion

Dammarenediol II stands as a molecule of high interest, not for its own direct therapeutic use, but as the gateway to the pharmacologically potent world of ginsenosides. While its natural availability is scarce, advances in synthetic biology and metabolic engineering have created robust platforms for its sustainable production. The ability to generate significant quantities of Dammarenediol II in microbial and plant cell factories opens the door for the subsequent enzymatic synthesis of specific, high-value ginsenosides. This provides a powerful toolkit for researchers in drug discovery and development to explore the therapeutic potential of this diverse class of natural products. Future work will likely focus on optimizing yields and engineering downstream pathways to produce specific ginsenoside molecules in vivo.

References

An In-depth Technical Guide to the Biosynthesis of Dammarenediol-II and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthesis of dammarenediol-II, a tetracyclic triterpenoid (B12794562) and the foundational precursor for dammarane-type ginsenosides (B1230088), the primary bioactive compounds in Panax species. We will delve into the core biosynthetic pathway, metabolic engineering strategies for enhanced production, quantitative yields in various heterologous systems, and detailed experimental protocols.

The Core Biosynthetic Pathway: From Isoprenoid Precursors to Ginsenosides

The biosynthesis of dammarenediol-II and its derivatives is a multi-step enzymatic process originating from the universal isoprenoid pathway. The pathway begins with the cyclization of 2,3-oxidosqualene (B107256), a linear triterpene precursor.

The initial steps involve the formation of 2,3-oxidosqualene from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. Key enzymes in the subsequent dedicated pathway include squalene (B77637) synthase (SS) and squalene epoxidase (SQE).[1] The first committed step in dammarane-type ginsenoside biosynthesis is the cyclization of 2,3-oxidosqualene to form dammarenediol-II, a reaction catalyzed by dammarenediol-II synthase (DDS).[1][2][3] This enzyme is considered a rate-limiting step in the overall production of ginsenosides.

Following its synthesis, dammarenediol-II serves as a crucial branch-point intermediate. It undergoes a series of oxidative modifications, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYP450s).[2][4][5] These reactions require an NADPH-cytochrome P450 reductase (CPR) as an electron donor.[6]

Two key hydroxylation steps lead to the major dammarane (B1241002) aglycones:

  • Protopanaxadiol (B1677965) (PPD) formation : The cytochrome P450 enzyme CYP716A47 catalyzes the hydroxylation of dammarenediol-II at the C-12 position to produce PPD.[2][4][7]

  • Protopanaxatriol (PPT) formation : PPD is further hydroxylated at the C-6 position by another CYP450 enzyme, CYP716A53v2, to yield PPT.[8]

Finally, the structural diversity of ginsenosides is achieved through glycosylation at various hydroxyl groups of the PPD and PPT aglycones. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs).[1][9]

Dammarenediol-II Biosynthesis Pathway cluster_upstream Upstream Pathway cluster_core Core Dammarene Synthesis cluster_downstream Ginsenoside Formation 2_3_Oxidosqualene 2,3-Oxidosqualene Dammarenediol_II Dammarenediol-II PPD Protopanaxadiol (PPD) Dammarenediol_II->PPD CYP716A47 (PPD Synthase) PPT Protopanaxatriol (PPT) PPD->PPT CYP716A53v2 (PPT Synthase) PPD_Ginsenosides PPD-type Ginsenosides PPD->PPD_Ginsenosides UDP-Glycosyl- transferases (UGTs) PPT_Ginsenosides PPT-type Ginsenosides PPT->PPT_Ginsenosides UDP-Glycosyl- transferases (UGTs) Metabolic Engineering Workflow Pathway_Design 2. Pathway Design - Select genes (DDS, CYP450, CPR) - Codon Optimization Vector_Construction 3. Vector Construction - Clone genes into expression vectors Pathway_Design->Vector_Construction Host_Transformation 4. Host Transformation - Introduce vectors into host Vector_Construction->Host_Transformation Strain_Cultivation 5. Cultivation & Induction - Optimize media & conditions - Induce gene expression Host_Transformation->Strain_Cultivation Metabolite_Extraction 6. Metabolite Extraction - Cell lysis & solvent extraction Strain_Cultivation->Metabolite_Extraction Analysis 7. Product Analysis (LC-MS, GC-MS) Metabolite_Extraction->Analysis Optimization 8. Strain Optimization - Increase precursor supply - Block competing pathways Analysis->Optimization Iterative Improvement Optimization->Pathway_Design Derivatives Relationship D Dammarenediol-II (Core Aglycone) PPD Protopanaxadiol (PPD) (C-12 Hydroxylation) D->PPD CYP716A47 PPT Protopanaxatriol (PPT) (C-6 Hydroxylation) PPD->PPT CYP716A53v2 PPD_Glyco PPD-Type Ginsenosides (e.g., Rb1, Rd) PPD->PPD_Glyco Glycosylation (UGTs) PPT_Glyco PPT-Type Ginsenosides (e.g., Rg1, Re) PPT->PPT_Glyco Glycosylation (UGTs)

References

An In-depth Technical Guide to Dammarenediol II 3-O-caffeate: Chemical Structure, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid (B12794562) ester, a class of compounds known for its significant structural diversity and wide range of biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the biosynthetic pathway of its core dammarane (B1241002) skeleton. Detailed experimental protocols for the isolation and characterization of related compounds are presented, alongside spectroscopic data for its constituent moieties. This document serves as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is a tetracyclic triterpenoid belonging to the dammarane family. The core structure, Dammarenediol II, is esterified at the C-3 hydroxyl group with caffeic acid, a well-known phenylpropanoid.

The fundamental properties of this compound are summarized below:

PropertyValueReference(s)
CAS Number 171438-55-4[1]
Molecular Formula C₃₉H₅₈O₅[2]
Molecular Weight 606.88 g/mol [2]
InChIKey YVMAYTYEFBTXFR-MYGOKKNYSA-N[2]
Class Triterpenoid Ester
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone
Structural Elucidation

The structure of this compound is defined by two key components:

  • Dammarenediol II: A dammarane-type triterpene characterized by a tetracyclic core and a side chain containing a double bond between C-24 and C-25, and hydroxyl groups at the 3β and 20 positions.[3]

  • Caffeic Acid Moiety: A dihydroxylated cinnamic acid derivative attached via an ester linkage to the C-3 hydroxyl group of the Dammarenediol II core.

The esterification at the C-3 position is a common modification for triterpenoids, often influencing their biological activity and physicochemical properties.

G d d c c d->c  3-O-Ester Linkage final final Dammarenediol II Core\n(Triterpenoid) Dammarenediol II Core (Triterpenoid) Caffeic Acid Moiety\n(Phenylpropanoid) Caffeic Acid Moiety (Phenylpropanoid)

Figure 1: Core components of this compound.

Quantitative Spectroscopic Data

Researchers can use this data as a reference for structural elucidation. Upon esterification at the C-3 position, a significant downfield shift is expected for the H-3 proton (from ~3.2 ppm to ~4.5 ppm) and the C-3 carbon (from ~79.0 ppm to ~81.0 ppm) of the Dammarenediol II moiety due to the deshielding effect of the caffeoyl group.

Table 2.1: ¹³C and ¹H NMR Spectral Data of Dammarenediol II

(Data is representative for the dammarane skeleton and may vary slightly based on solvent and instrumentation)

Position¹³C (δc)¹H (δH, mult., J in Hz)
138.81.60, 0.95
227.41.65
379.03.20 (dd, J = 11.5, 4.5)
438.9-
555.20.78 (d, J = 10.0)
618.31.50
734.91.45
840.4-
950.41.40
1037.1-
1121.61.55
1225.11.65
1342.01.70
1451.5-
1531.51.90, 1.20
1626.81.80, 1.50
1754.71.60
1815.60.98 (s)
1916.20.88 (s)
2072.9-
2126.91.25 (s)
2235.82.00
2322.91.95
24124.85.12 (t, J = 7.0)
25131.5-
2625.71.68 (s)
2717.71.60 (s)
2828.10.80 (s)
2915.40.87 (s)
3016.90.95 (s)
Table 2.2: ¹³C and ¹H NMR Spectral Data of Caffeic Acid

(Solvent: DMSO-d₆)

Position¹³C (δc)¹H (δH, mult., J in Hz)
1126.3-
2115.17.04 (d, J = 2.0)
3146.0-
4148.5-
5116.16.77 (d, J = 8.2)
6121.66.97 (dd, J = 8.2, 2.0)
7 (β)145.17.42 (d, J = 15.9)
8 (α)115.46.17 (d, J = 15.9)
9 (COOH)168.512.1 (br s)

Experimental Protocols

Isolation of Dammarane-Type Triterpenoid Esters

The following is a generalized protocol for the isolation of compounds like this compound from a plant source, such as root bark.[3]

G cluster_0 Extraction cluster_1 Purification cluster_2 Characterization a 1. Plant Material Collection (e.g., Root Bark) b 2. Drying and Pulverization a->b c 3. Solvent Extraction (e.g., Methanol (B129727) or Ethanol) b->c d 4. Concentration (Rotary Evaporation) c->d e 5. Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) d->e Crude Extract f 6. Column Chromatography (Silica Gel) e->f g 7. Further Purification (e.g., Sephadex LH-20, HPLC) f->g h 8. Purity Check (TLC) g->h Isolated Fractions i 9. Structure Elucidation (NMR, MS, IR) h->i final Pure Compound i->final

Figure 2: General workflow for isolation and characterization.
  • Plant Material and Extraction: Air-dried and powdered plant material (e.g., 1-2 kg) is exhaustively extracted at room temperature with a polar solvent like methanol (MeOH).

  • Concentration and Partitioning: The MeOH extract is concentrated under reduced pressure to yield a crude residue. This residue is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on polarity.

  • Chromatographic Separation: The target-containing fraction (typically the less polar fractions like CHCl₃ or EtOAc for triterpenoid esters) is subjected to column chromatography over silica (B1680970) gel. A gradient elution system (e.g., n-hexane-EtOAc mixtures of increasing polarity) is used to separate the components.

  • Fine Purification: Fractions containing the compound of interest are combined and further purified using techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

  • Structural Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including 1D NMR (¹H, ¹³C), 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).

Biosynthesis of the Dammarenediol II Skeleton

Dammarenediol II is a key intermediate in the biosynthesis of dammarane-type saponins, such as ginsenosides.[4] Its synthesis is a critical branch in the isoprenoid pathway in plants like Panax ginseng. The process begins with the cyclization of 2,3-oxidosqualene (B107256).[5][6][7][8]

  • Precursor Formation: The universal C5 isoprene (B109036) units, IPP and DMAPP, are synthesized via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

  • Squalene (B77637) Synthesis: Two molecules of farnesyl pyrophosphate (FPP) are condensed to form squalene.

  • Epoxidation: Squalene is epoxidized by squalene epoxidase to form (3S)-2,3-oxidosqualene.

  • Cyclization: This is the committed step. The enzyme dammarenediol-II synthase (DDS) catalyzes the intricate cyclization of 2,3-oxidosqualene to form the tetracyclic dammarane skeleton, yielding Dammarenediol II.[4][9]

This dammarenediol-II scaffold can then be further modified by cytochrome P450 monooxygenases (CYP450s) and glycosyltransferases (UGTs) to produce a vast array of bioactive ginsenosides.

G squalene 2,3-Oxidosqualene dds Dammarenediol-II Synthase (DDS) squalene->dds dd2 Dammarenediol II dds->dd2 Cyclization p450 CYP450s (e.g., PgCYP716A47) dd2->p450 acyltransferase Acyltransferase dd2->acyltransferase ppd Protopanaxadiol (PPD) p450->ppd Hydroxylation (C12) ugts Glycosyltransferases (UGTs) ppd->ugts ginsenosides Dammarane-type Ginsenosides (e.g., Rb1, Rd) ugts->ginsenosides Glycosylation caffeoyl Caffeoyl-CoA (via Phenylpropanoid Pathway) caffeoyl->acyltransferase final_product Dammarenediol II 3-O-caffeate acyltransferase->final_product Esterification (C3)

Figure 3: Biosynthetic pathway to Dammarenediol II and its derivatives.

Conclusion

This compound represents an intriguing molecular scaffold for drug discovery, combining the well-established dammarane triterpenoid core with the antioxidant properties of caffeic acid. This guide provides the essential structural, spectroscopic, and procedural information required for its further investigation. The outlined biosynthetic pathway and generalized isolation protocols offer a robust framework for researchers aiming to explore this and related compounds for potential therapeutic applications. Future research should focus on obtaining a complete, verified NMR dataset of the title compound and exploring its pharmacological profile.

References

"Dammarenediol II 3-O-caffeate" CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Dammarenediol II 3-O-caffeate

CAS Number: 171438-55-4

This technical guide provides a comprehensive overview of this compound, a naturally occurring triterpenoid (B12794562) caffeate. The information is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

This compound is a complex natural product. While specific experimental data on its physicochemical properties are limited in publicly available literature, its structural features suggest it is a lipophilic molecule with poor aqueous solubility.

PropertyValueSource
CAS Number 171438-55-4[1][2][3][4][5]
Molecular Formula C₃₉H₅₈O₅[1]
Molecular Weight 606.88 g/mol [1]
Class Triterpenoid Caffeate
Natural Sources Ostryopsis nobilis, Betula platyphylla, Betula maximowicziana[3]

Biological Activity

While direct and extensive studies on the biological activity of this compound are not widely published, the activities of its constituent parts—a dammarane-type triterpenoid and a caffeate moiety—as well as extracts from its natural sources, suggest potential pharmacological effects.

Potential Anti-inflammatory Activity

Caffeic acid and its derivatives are well-documented for their anti-inflammatory properties. They can modulate key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is a critical regulator of the expression of pro-inflammatory cytokines and enzymes. While not directly demonstrated for this compound, it is plausible that the caffeate moiety of the molecule contributes to anti-inflammatory effects.

Potential Anticancer Activity

Extracts from Betula species, known sources of this compound, have shown anti-carcinogenic effects in animal models. Triterpenoids, as a class, are known to possess anticancer properties, including the induction of apoptosis (programmed cell death) in cancer cells. The dammarane (B1241002) skeleton of Dammarenediol II could contribute to such activities. Further research is necessary to elucidate the specific anticancer potential of this compound.

Experimental Protocols

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value.

In Vitro Anticancer Assay: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

Based on the chemical nature of this compound and the known activities of related compounds, a potential mechanism of action could involve the modulation of the NF-κB signaling pathway.

Hypothetical Inhibition of the NF-κB Signaling Pathway

The caffeate moiety of this compound could potentially interfere with the activation of the NF-κB pathway, a central mediator of inflammation.

NFkB_Pathway_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates IkB_NFkB->NFkB Releases Dammarenediol Dammarenediol II 3-O-caffeate Dammarenediol->IKK Inhibits? Genes Pro-inflammatory Gene Expression NFkB_active->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and biological evaluation of this compound.

Experimental_Workflow Plant_Material Plant Material (e.g., Ostryopsis nobilis) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Isolation Isolation & Purification (e.g., HPLC) Fractions->Isolation Pure_Compound Dammarenediol II 3-O-caffeate Isolation->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structural_Elucidation Biological_Assays Biological Assays (e.g., Anti-inflammatory, Anticancer) Pure_Compound->Biological_Assays Data_Analysis Data Analysis & Interpretation Biological_Assays->Data_Analysis

Caption: General workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound is a natural product with potential for further pharmacological investigation. Based on its chemical structure and the known activities of related compounds, it is a candidate for anti-inflammatory and anticancer research. This guide provides a foundational understanding of the compound and outlines potential avenues for future experimental exploration. Further studies are required to isolate this compound in sufficient quantities and to perform comprehensive biological and mechanistic evaluations to validate its therapeutic potential.

References

Putative Biological Activity of Dammarenediol II 3-O-caffeate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid (B12794562) ester. It is comprised of a dammarenediol II core, a tetracyclic triterpenoid, linked to a caffeic acid moiety. This compound has been isolated from various plant species, including Ostryopsis nobilis, Betula platyphylla, and Betula maximowicziana. While direct and extensive biological studies on this compound are limited, its chemical structure, combining a known bioactive triterpenoid and the well-characterized phenolic compound caffeic acid, suggests a range of putative pharmacological activities. This technical guide provides a comprehensive overview of these potential activities, drawing upon data from structurally related compounds and the individual components of the molecule. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Putative Biological Activities and Supporting Evidence

The biological activities of this compound can be inferred from the known effects of its constituent parts: dammarenediol II and caffeic acid, as well as from studies on analogous dammarane (B1241002) triterpenoid caffeoyl esters. The primary putative activities include anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

The conjugation of caffeic acid to the dammarenediol II backbone is hypothesized to enhance cytotoxic activity against cancer cells. This is supported by studies on other dammarane-type triterpenoid caffeates. A key study on novel dammarane caffeoyl esters isolated from Celastrus rosthornianus demonstrated significant antitumor activity against a human cervical squamous carcinoma cell line. The authors of the study explicitly noted that the presence of the caffeoyl group appeared to increase the bioactivity of the triterpenoid core.

The caffeic acid component is known to exert anticancer effects through various mechanisms, including the inhibition of the PI3K/Akt, MAPK, and NF-kB signaling pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis.

Table 1: Cytotoxicity of Structurally Related Dammarane Triterpenoid Caffeates

CompoundCell LineIC50 (µg/mL)Reference
3β,20(S),24(S)-trihydroxyldammar-25-ene 3-caffeateHuman cervical squamous carcinoma6.4[1]
3β,20(S),24(R)-trihydroxyldammar-25-ene 3-caffeateHuman cervical squamous carcinoma5.3[1]
3β,20(S),25-trihydroxyldammar-23(Z)-ene 3-caffeateHuman cervical squamous carcinoma6.5[1]
Anti-inflammatory Activity

Both dammarane triterpenoids and caffeic acid possess well-documented anti-inflammatory properties. Dammarane-type triterpenoids have been shown to exert anti-inflammatory effects in various in vivo models. Caffeic acid contributes to anti-inflammatory responses by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating inflammatory signaling pathways like NF-κB. Therefore, this compound is a strong candidate for possessing significant anti-inflammatory activity.

Antioxidant Activity

Caffeic acid is a potent antioxidant. Its phenolic structure enables it to act as a free radical scavenger. The antioxidant capacity of caffeic acid has been quantified in numerous studies using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The dammarenediol II core may also contribute to the overall antioxidant effect.

Table 2: Antioxidant Activity of Caffeic Acid

AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging~5-10General literature
ABTS Radical Scavenging1.59 ± 0.06[2]
Potential in Diabetic Complications

The aglycone, Dammarenediol II, has been shown to potentially prevent diabetic microvascular complications by inhibiting vascular endothelial growth factor (VEGF)-induced pathways. This suggests that this compound could also be investigated for a similar therapeutic application.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the putative biological activities of this compound.

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).

Materials:

  • This compound

  • Human cervical cancer cell line (HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HeLa cells are harvested, counted, and seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The medium from the wells is aspirated and replaced with 100 µL of the medium containing different concentrations of the test compound. A control group receives medium with the same concentration of DMSO used for the highest compound concentration.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined from the dose-response curve.

Antioxidant Capacity: DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in methanol and serially diluted. Ascorbic acid is used as a positive control and is prepared in the same manner.

  • DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Reaction Mixture: In a 96-well plate, 100 µL of the DPPH solution is added to 100 µL of the sample solutions at various concentrations. A blank well contains 100 µL of methanol and 100 µL of the sample solution, and a control well contains 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from the dose-response curve.

Anti-inflammatory Potential: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of this compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

Procedure:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and seeded in 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (1 µg/mL) and incubated for 24 hours.

  • Nitrite Measurement: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent in a new 96-well plate.

  • Incubation and Reading: The plate is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Visualizations

Signaling Pathways

// Nodes DDC [label="Dammarenediol II\n3-O-caffeate", fillcolor="#FBBC05", fontcolor="#202124"];

PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];

MAPK_pathway [label="MAPK Pathway\n(ERK, JNK, p38)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

NFkB [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DDC -> PI3K [label="Inhibits", fontcolor="#EA4335"]; PI3K -> Akt; Akt -> Survival;

DDC -> MAPK_pathway [label="Inhibits", fontcolor="#EA4335"]; MAPK_pathway -> Proliferation;

DDC -> NFkB [label="Inhibits", fontcolor="#EA4335"]; NFkB -> Inflammation; NFkB -> Angiogenesis;

{rank=same; PI3K; MAPK_pathway; NFkB} {rank=same; Proliferation; Survival; Angiogenesis; Inflammation} }

Putative anticancer signaling pathways modulated by this compound.
Experimental Workflow

// Nodes start [label="Start: Isolation of\nthis compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cytotoxicity [label="In vitro Cytotoxicity Assays\n(e.g., MTT, SRB)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; antioxidant [label="Antioxidant Capacity Assays\n(e.g., DPPH, ABTS)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; anti_inflammatory [label="Anti-inflammatory Assays\n(e.g., NO inhibition)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"];

ic50 [label="Determine IC50 values", fillcolor="#34A853", fontcolor="#FFFFFF"]; mechanism [label="Mechanism of Action Studies", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pathway [label="Signaling Pathway Analysis\n(Western Blot, PCR)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; in_vivo [label="In vivo Animal Models", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Lead Compound\nDevelopment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> cytotoxicity; start -> antioxidant; start -> anti_inflammatory;

cytotoxicity -> ic50; antioxidant -> ic50; anti_inflammatory -> ic50;

ic50 -> mechanism; mechanism -> pathway; mechanism -> in_vivo;

pathway -> in_vivo; in_vivo -> end; }

General experimental workflow for evaluating the biological activity of this compound.

Conclusion

This compound represents a promising natural product for further investigation in the fields of oncology, inflammation, and oxidative stress-related diseases. The available evidence from structurally similar compounds and its constituent molecules strongly suggests a multifaceted biological activity profile. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research and development efforts aimed at elucidating the therapeutic potential of this compound. Further direct experimental validation is crucial to confirm these putative activities and to establish a comprehensive understanding of its mechanism of action.

References

Dammarenediol II 3-O-caffeate: A Technical Guide to a Hypothesized Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammarenediol II 3-O-caffeate is a novel synthetic or naturally occurring derivative of dammarenediol II, a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of pharmacologically active ginsenosides (B1230088).[1][2][3] This technical guide consolidates the current understanding of the constituent parts of this compound to propose a well-founded hypothesis for its mechanism of action. Drawing on the known biological activities of dammarenediol II and caffeic acid, we postulate that this hybrid molecule possesses significant anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. This document provides a comprehensive overview of the hypothesized signaling pathways, quantitative data from related compounds to infer potential efficacy, and detailed experimental protocols for the validation of these hypotheses.

Introduction

Triterpenoids and phenolic acids are two classes of natural products that have garnered significant attention in drug discovery for their diverse therapeutic properties. Dammarenediol II is a dammarane-type triterpene that serves as the foundational scaffold for many bioactive ginsenosides found in Panax ginseng.[4][5] While its primary role is as a biosynthetic intermediate, dammarenediol II itself has been noted for its pharmacological potential, including anticancer activities.[3][6]

Caffeic acid, a ubiquitous phenolic compound, is well-documented for its potent antioxidant, anti-inflammatory, and neuroprotective effects.[7][8][9][10][11] Its mechanism of action often involves the modulation of key signaling pathways related to inflammation and oxidative stress, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][10]

The conjugation of caffeic acid to a triterpenoid backbone, as in this compound, presents a compelling strategy for the development of a multi-target therapeutic agent. This guide hypothesizes that the resulting molecule will exhibit synergistic or enhanced bioactivities stemming from its constituent parts.

Hypothesized Mechanism of Action

We hypothesize that this compound functions as a multi-faceted agent with potential therapeutic applications in inflammatory diseases, neurodegenerative disorders, and cancer. The proposed mechanisms are detailed below.

Anti-inflammatory and Antioxidant Effects

The caffeoyl moiety is anticipated to be the primary driver of the anti-inflammatory and antioxidant properties of the molecule. The proposed mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: this compound is expected to inhibit the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-12 (B1171171) (IL-12) in activated macrophages.[12][13] This is a known effect of other triterpene caffeates.[12]

  • Modulation of NF-κB Signaling: Caffeic acid is a known inhibitor of the NF-κB pathway.[9][14] We hypothesize that this compound will suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

  • Scavenging of Reactive Oxygen Species (ROS): The catechol structure of the caffeic acid portion of the molecule is a potent scavenger of free radicals, which can mitigate oxidative stress-induced cellular damage.[10]

Neuroprotective Effects

The neuroprotective potential of this compound is likely to arise from the combined anti-inflammatory, antioxidant, and direct neuroprotective actions of its components. Triterpenoids and caffeic acid derivatives have shown promise in protecting neurons from various insults.[15][16][17][18][19] The hypothesized mechanisms include:

  • Inhibition of Neuroinflammation: By suppressing the production of pro-inflammatory cytokines in glial cells, the compound may reduce the inflammatory component of neurodegenerative diseases.

  • Protection against Oxidative Stress: The antioxidant properties can protect neurons from oxidative damage, a key pathological feature of diseases like Alzheimer's and Parkinson's.

  • Modulation of Apoptotic Pathways: Caffeic acid and its esters have been shown to inhibit caspase-3 and the release of cytochrome c, key events in the apoptotic cascade.[16]

Anticancer Effects

Both triterpenoids and caffeic acid have demonstrated anticancer properties.[20][21] The dammarenediol II scaffold, being a precursor to ginsenosides with known anticancer activity, is a promising core structure.[6][22] The proposed anticancer mechanisms of this compound include:

  • Induction of Apoptosis: The compound may trigger the mitochondrial apoptotic pathway in cancer cells, a known effect of some triterpenoids and caffeic acid derivatives.[20][21]

  • Inhibition of Cancer Cell Proliferation and Metastasis: By targeting signaling pathways crucial for cell survival and proliferation, such as the PI3K/Akt pathway, this compound may inhibit tumor growth and spread. Caffeic acid has been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion.[9]

  • Anti-angiogenic Effects: Caffeic acid phenethyl ester (CAPE), a related compound, has been shown to inhibit vascular endothelial growth factor (VEGF) secretion, suggesting potential anti-angiogenic activity.[14]

Data Presentation: Quantitative Insights from Related Compounds

Direct quantitative data for this compound is not currently available in the public domain. However, the following tables summarize the reported efficacy of its constituent parts and related molecules to provide a basis for estimating its potential potency.

Table 1: Anti-inflammatory Activity of a Triterpene Caffeate and its Components

CompoundAssay SystemEndpointIC50 (µM)
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidLPS/IFN-γ stimulated murine macrophagesNO Production~30
TNF-α Production~50
IL-12 Production~10

Data extracted from a study on a triterpene caffeate isolated from Bauhinia variegata.[12]

Table 2: Anticancer Activity of Caffeic Acid

CompoundCell LineEffectConcentration
Caffeic AcidHepG2 (Liver Cancer)Inhibition of NF-κB/IL-6/STAT3 signaling100 µM
Caffeic AcidMDA-MB-231 (Breast Cancer)Decreased cell migration50 µM
Caffeic AcidSK-Mel-28 (Melanoma)Decreased cell viability40 µM

Data compiled from a review on the mechanisms of action of caffeic acid.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to validate the hypothesized mechanisms of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the cytotoxic effect of this compound on various cell lines (e.g., cancer cell lines and normal cell lines).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Objective: To assess the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages (e.g., RAW 264.7).

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Western Blot Analysis of Signaling Proteins
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

  • Methodology:

    • Treat cells with this compound at the desired concentrations and time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-ERK, ERK, p-Akt, Akt, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the hypothesized signaling pathways and a typical experimental workflow for evaluating the bioactivity of this compound.

G cluster_0 Hypothesized Anti-inflammatory & Antioxidant Mechanism Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK ROS ROS ROS->IKK This compound This compound This compound->ROS This compound->IKK IκBα Phosphorylation IκBα Phosphorylation IKK->IκBα Phosphorylation NF-κB Activation NF-κB Activation IκBα Phosphorylation->NF-κB Activation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription COX-2, iNOS, TNF-α, IL-6 G cluster_1 Hypothesized Anticancer Mechanism Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K This compound This compound This compound->PI3K Mitochondria Mitochondria This compound->Mitochondria Akt Phosphorylation Akt Phosphorylation PI3K->Akt Phosphorylation mTOR Activation mTOR Activation Akt Phosphorylation->mTOR Activation Apoptosis Inhibition Apoptosis Inhibition Akt Phosphorylation->Apoptosis Inhibition Cell Proliferation & Survival Cell Proliferation & Survival mTOR Activation->Cell Proliferation & Survival Caspase Activation Caspase Activation Mitochondria->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis G cluster_2 Experimental Workflow for Bioactivity Screening Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Compound Treatment->Cell Viability Assay (MTT) Anti-inflammatory Assay (Griess) Anti-inflammatory Assay (Griess) Compound Treatment->Anti-inflammatory Assay (Griess) Western Blot Analysis Western Blot Analysis Compound Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Anti-inflammatory Assay (Griess)->Data Analysis Western Blot Analysis->Data Analysis

References

A Technical Deep Dive into Dammarane-Type Triterpenoid Caffeates: From Bioactivity to Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dammarane-type triterpenoids, a class of tetracyclic triterpenes, are widely distributed in various medicinal plants and have garnered significant interest in drug discovery and development. A particularly intriguing subset of this class is the dammarane-type triterpenoid (B12794562) caffeates, which are esters formed between a dammarane (B1241002) triterpenoid and caffeic acid. Emerging research suggests that the addition of the caffeoyl moiety can enhance the biological activities of the parent triterpenoid, making these compounds promising candidates for further investigation. This technical guide provides a comprehensive review of the current knowledge on dammarane-type triterpenoid caffeates, focusing on their chemical structures, biological activities, and underlying molecular mechanisms.

Identified Dammarane-Type Triterpenoid Caffeates and Their Antitumor Activity

To date, a limited number of dammarane-type triterpenoid caffeates have been isolated and characterized. A notable study on the stalks of Celastrus rosthornianus led to the identification of three novel compounds.[1] These compounds exhibited potent antitumor activity against the human cervical squamous carcinoma cell line. The cytotoxic activities of these compounds are summarized in the table below.

Compound NameChemical StructureSource OrganismTested Cell LineIC50 (µg/mL)
3β,20(S),24(S)-trihydroxyldammar-25-ene 3-caffeateA dammarane core with hydroxyl groups at positions 20 and 24, and a caffeate group esterified at the 3β position.Celastrus rosthornianusHuman cervical squamous carcinoma6.4
3β,20(S),24(R)-trihydroxyldammar-25-ene 3-caffeateA dammarane core with hydroxyl groups at positions 20 and 24, and a caffeate group esterified at the 3β position.Celastrus rosthornianusHuman cervical squamous carcinoma5.3
3β,20(S),25-trihydroxyldammar-23(Z)-ene 3-caffeateA dammarane core with hydroxyl groups at positions 20 and 25, and a caffeate group esterified at the 3β position.Celastrus rosthornianusHuman cervical squamous carcinoma6.5

Table 1: Cytotoxic Activity of Dammarane-Type Triterpenoid Caffeates from Celastrus rosthornianus.[1]

The biological evaluation of these compounds and their corresponding hydrolysates (where the caffeoyl group is removed) indicated that the caffeoyl moiety is crucial for their enhanced bioactivity.[1] This highlights the potential of targeted synthesis or isolation of more dammarane-type triterpenoid caffeates for drug development.

Experimental Protocols

This section details the key experimental methodologies for the isolation, characterization, and biological evaluation of dammarane-type triterpenoid caffeates.

Isolation and Structural Elucidation

The isolation of these compounds from their natural sources typically involves the following workflow:

Isolation Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction (e.g., Ethanol) Partitioning Partitioning Extraction->Partitioning (e.g., Ethyl Acetate) Column Chromatography Column Chromatography Partitioning->Column Chromatography (e.g., Silica Gel) Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC (e.g., C18) Pure Compound Pure Compound Preparative HPLC->Pure Compound

Caption: General workflow for the isolation of dammarane-type triterpenoid caffeates.

The structures of the isolated compounds are then elucidated using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to determine the complete chemical structure and stereochemistry of the molecule.

Cytotoxicity Assay (MTT Assay)

The antitumor activity of dammarane-type triterpenoid caffeates is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dammarane-type triterpenoid caffeates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways

While specific signaling pathways for dammarane-type triterpenoid caffeates are yet to be fully elucidated, the known mechanisms of action for the broader class of dammarane triterpenoids provide valuable insights into their potential targets. These pathways are often investigated using techniques like Western blotting to measure the expression and phosphorylation status of key proteins.

Apoptosis Induction

Many dammarane triterpenoids induce apoptosis (programmed cell death) in cancer cells. This is a critical mechanism for their antitumor effects.

Apoptosis_Pathway Dammarane Caffeate Dammarane Caffeate Mitochondrion Mitochondrion Dammarane Caffeate->Mitochondrion Cytochrome_c_release Cytochrome_c_release Mitochondrion->Cytochrome_c_release Caspase-9_activation Caspase-9_activation Cytochrome_c_release->Caspase-9_activation Caspase-3_activation Caspase-3_activation Caspase-9_activation->Caspase-3_activation Apoptosis Apoptosis Caspase-3_activation->Apoptosis

Caption: Potential intrinsic apoptosis pathway activated by dammarane caffeates.

Anti-inflammatory Mechanisms

Dammarane triterpenoids have also been shown to possess anti-inflammatory properties, often by modulating key inflammatory signaling pathways such as the NF-κB pathway.

NFkB_Pathway Inflammatory Stimulus Inflammatory Stimulus IKK_Activation IKK_Activation Inflammatory Stimulus->IKK_Activation IkB_Degradation IkB_Degradation IKK_Activation->IkB_Degradation Dammarane Caffeate Dammarane Caffeate Dammarane Caffeate->IKK_Activation NFkB_Translocation NFkB_Translocation IkB_Degradation->NFkB_Translocation Pro-inflammatory_Gene_Expression Pro-inflammatory_Gene_Expression NFkB_Translocation->Pro-inflammatory_Gene_Expression

Caption: Potential inhibition of the NF-κB signaling pathway by dammarane caffeates.

Modulation of Pro-Survival Pathways

The PI3K/Akt and MAPK/ERK signaling pathways are critical for cell survival and proliferation and are often dysregulated in cancer. Some dammarane triterpenoids have been found to inhibit these pathways.

Pro-Survival_Pathways Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt Raf Raf Ras->Raf Cell Survival and Proliferation Cell Survival and Proliferation Akt->Cell Survival and Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Survival and Proliferation Dammarane Caffeate Dammarane Caffeate Dammarane Caffeate->PI3K Dammarane Caffeate->MEK

Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by dammarane caffeates.

Future Directions

The study of dammarane-type triterpenoid caffeates is a nascent but promising field. Future research should focus on:

  • Discovery and Synthesis: Isolating and characterizing more novel dammarane-type triterpenoid caffeates from diverse natural sources and developing efficient synthetic routes to produce these compounds and their analogs.

  • Expanded Biological Screening: Evaluating the biological activities of these compounds beyond antitumor effects, including their anti-inflammatory, antiviral, and neuroprotective potential.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds to understand their mechanisms of action in detail.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of these compounds to optimize their potency and selectivity.

References

A Technical Guide to Dammarenediol-II: Biosynthesis, Production, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol-II is a tetracyclic triterpenoid (B12794562) that serves as a crucial precursor in the biosynthesis of various pharmacologically active dammarane-type saponins (B1172615), such as ginsenosides (B1230088) and gypenosides.[1][2] These compounds are the primary bioactive constituents of medicinal plants like those from the Panax (ginseng) and Gynostemma genera, known for their diverse therapeutic properties, including anticancer, cardioprotective, neuroprotective, and anti-inflammatory effects.[1] While direct therapeutic applications of Dammarenediol-II are not extensively documented, its role as the foundational skeleton for these potent molecules makes it a significant target for research and development in natural product synthesis and drug discovery. This technical guide provides an in-depth overview of the biosynthesis of Dammarenediol-II, methods for its production through metabolic engineering, and its potential as a platform for generating novel therapeutic agents.

Biosynthesis of Dammarenediol-II

Dammarenediol-II is synthesized from 2,3-oxidosqualene (B107256), a common precursor for all triterpenoids, which is formed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.[1][3] The cyclization of 2,3-oxidosqualene to form the specific dammarane (B1241002) skeleton is a critical step catalyzed by the enzyme Dammarenediol-II synthase (DDS).[4][5]

The key enzyme, Dammarenediol-II synthase (EC 4.2.1.125), is an oxidosqualene cyclase (OSC) that specifically produces the 20S isomer of dammarenediol-II.[5] Following its formation, Dammarenediol-II can be further modified by cytochrome P450 monooxygenases (CYPs) and UDP-dependent glycosyltransferases (UGTs) to produce a wide array of ginsenosides and gypenosides.[1] For instance, the hydroxylation of Dammarenediol-II at the C-12 position by protopanaxadiol (B1677965) synthase (CYP716A47) leads to the formation of protopanaxadiol (PPD), a key aglycone of many ginsenosides.[1][4]

Heterologous Production of Dammarenediol-II

The low abundance of Dammarenediol-II in its natural plant sources has driven the development of heterologous production systems in microbial hosts.[6] Genetically engineered Saccharomyces cerevisiae and Escherichia coli have emerged as promising platforms for the sustainable and scalable production of Dammarenediol-II.[7][8] These strategies typically involve the introduction of the gene encoding Dammarenediol-II synthase and the optimization of precursor supply pathways.

Quantitative Data on Dammarenediol-II Production

The following table summarizes the production titers of Dammarenediol-II achieved in different engineered microbial systems as reported in the literature.

Host OrganismEngineering StrategyProduction TiterReference
Escherichia coliCo-expression of squalene (B77637) synthase, squalene epoxidase, NADPH-cytochrome P450 reductase, and Dammarenediol-II synthase.8.63 mg/L[8]
Saccharomyces cerevisiaeExpression of Dammarenediol-II synthase with precursor pathway engineering.Not specified[7]
Nicotiana tabacum (cell suspension)Overexpression of Panax ginseng Dammarenediol-II synthase (PgDDS).5.2 mg/L[6]
Chlamydomonas reinhardtiiExpression of Panax ginseng Dammarenediol-II synthase (PgDDS) with gene loading.~0.2 mg/L[9]

Experimental Protocols for Heterologous Production

Construction of a Dammarenediol-II Producing E. coli Strain

This protocol is a generalized representation based on the methodology described for heterologous biosynthesis.[8][10]

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence for Dammarenediol-II synthase (e.g., from Panax ginseng). Codon-optimize the gene for expression in E. coli.

  • Vector Construction: Clone the optimized Dammarenediol-II synthase gene into a suitable E. coli expression vector under the control of an inducible promoter (e.g., T7 or araBAD).

  • Host Strain Engineering: Engineer an E. coli host strain to enhance the supply of the precursor 2,3-oxidosqualene. This can be achieved by overexpressing genes from the mevalonate (MVA) pathway, such as those for squalene synthase (SS) and squalene epoxidase (SE), often in combination with a cytochrome P450 reductase (CPR).[8]

  • Transformation: Co-transform the engineered E. coli host with the plasmid carrying the Dammarenediol-II synthase gene and plasmids for the precursor pathway.

  • Cultivation and Induction: Grow the recombinant E. coli strain in a suitable fermentation medium. Induce gene expression at an optimal temperature (e.g., 25°C) and inducer concentration (e.g., 0.5 mM IPTG).[10]

  • Extraction and Analysis: After a suitable cultivation period, harvest the cells. Extract the lipophilic compounds using an organic solvent (e.g., ethyl acetate). Analyze the extract for the presence of Dammarenediol-II using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]

Potential Therapeutic Uses and Future Directions

While Dammarenediol-II itself is primarily recognized as a biosynthetic intermediate, its derivatives have shown significant therapeutic potential. For example, glucosides of Dammarenediol-II have demonstrated higher anti-colon cancer activities than natural ginsenosides in both in vitro and in vivo assays.[7] This highlights the potential of using Dammarenediol-II as a scaffold for generating novel, semi-synthetic drug candidates with enhanced pharmacological properties.

Future research should focus on:

  • Exploring the direct pharmacological activities of Dammarenediol-II.

  • Developing more efficient microbial cell factories for high-titer production of Dammarenediol-II. [7]

  • Utilizing Dammarenediol-II as a platform for combinatorial biosynthesis to generate libraries of novel dammarane-type saponins for drug screening.

Dammarenediol-II is a pivotal molecule in the biosynthesis of a wide range of pharmacologically important triterpenoids. Advances in synthetic biology and metabolic engineering have enabled its production in microbial hosts, opening up new avenues for the sustainable supply of this key intermediate. While further research is needed to fully elucidate its own therapeutic potential, Dammarenediol-II undoubtedly represents a valuable building block for the development of next-generation therapeutics derived from natural products.

References

Biosynthesis of Caffeoylated Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Caffeoylation of Triterpenoids in Plants

Executive Summary

Triterpenoids are a vast and structurally diverse class of natural products synthesized in plants, renowned for their wide range of pharmacological activities. A key structural modification that plants employ to further diversify these molecules is acylation, including the attachment of a caffeoyl group, a process known as caffeoylation. This modification, catalyzed by specific acyltransferases, can significantly alter the physicochemical properties and biological activities of the parent triterpenoid (B12794562), impacting its potential for therapeutic applications. This technical guide provides a comprehensive overview of the biosynthesis of caffeoylated triterpenoids, the enzymes involved, the impact of this modification on biological activity, and detailed experimental protocols for their study. The content is intended for researchers, scientists, and drug development professionals working in natural product chemistry, pharmacology, and plant biochemistry.

The biosynthesis of a caffeoylated triterpenoid is a multi-stage process that begins with the general isoprenoid pathway and culminates in late-stage modifications that attach the caffeoyl moiety.

The Core Triterpenoid Biosynthetic Pathway

Triterpenoids are derived from the C30 precursor, 2,3-oxidosqualene (B107256). This precursor is synthesized from acetyl-CoA via the mevalonate (B85504) (MVA) pathway in the cytoplasm.[1] The first major diversification point is the cyclization of 2,3-oxidosqualene by a class of enzymes called oxidosqualene cyclases (OSCs), which generate the foundational carbon skeletons of the triterpenoid.[2][3] Following cyclization, the triterpenoid backbone undergoes a series of oxidative modifications, primarily mediated by cytochrome P450 monooxygenases (CYP450s). These reactions add hydroxyl groups and other functionalities to the core structure. Subsequently, these hydroxylated aglycones can be glycosylated by uridine (B1682114) diphosphate (B83284) (UDP)-dependent glycosyltransferases (UGTs), which attach sugar chains to the molecule, forming triterpenoid saponins (B1172615).[2][4]

Triterpenoid_Biosynthesis cluster_0 Cytosolic Mevalonate (MVA) Pathway cluster_1 Triterpenoid Core Formation & Modification AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP IPP / DMAPP MVA->IPP FPP Farnesyl-PP (FPP) IPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Aglycone Triterpenoid Aglycone (e.g., β-amyrin, Lupeol) Oxidosqualene->Aglycone OSCs Hydroxylated_Aglycone Hydroxylated Aglycone Aglycone->Hydroxylated_Aglycone CYP450s Saponin (B1150181) Triterpenoid Saponin (Glycosylated) Hydroxylated_Aglycone->Saponin UGTs

Figure 1: General biosynthetic pathway of triterpenoid saponins.
The Caffeoylation Finishing Step

Caffeoylation is a terminal modification that occurs after the core triterpenoid structure has been formed and, in many cases, glycosylated. The activated form of caffeic acid, caffeoyl-CoA, serves as the acyl donor.[5] Current evidence points to two primary mechanisms for the caffeoylation of triterpenoids:

  • Acylation of a Sugar Moiety : The caffeoyl group is transferred to a hydroxyl group on one of the sugar residues of a triterpenoid saponin. This is exemplified by Holboelliside A and B, isolated from Holboellia coriacea, where a caffeoyl group is attached to a glucose unit.

  • Direct Acylation of the Aglycone : The caffeoyl group is directly esterified to a hydroxyl group on the triterpenoid backbone. An example is 3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acid from Bauhinia variegata, where the caffeoyl moiety is attached at the C-3 position of the oleanane (B1240867) skeleton.[4]

Caffeoylation_Pathway Saponin Triterpenoid Saponin BAHD BAHD Acyltransferase Saponin->BAHD Acceptor Aglycone Hydroxylated Triterpenoid Aglycone Aglycone->BAHD Acceptor CaffeoylCoA Caffeoyl-CoA CaffeoylCoA->BAHD Donor Caff_Saponin Caffeoylated Triterpenoid Saponin BAHD->Caff_Saponin Mechanism 1 (e.g., Holboelliside A) Caff_Aglycone Caffeoylated Triterpenoid Aglycone BAHD->Caff_Aglycone Mechanism 2 (e.g., from B. variegata)

Figure 2: Divergent mechanisms of triterpenoid caffeoylation.

Key Enzymes: The BAHD Acyltransferase Family

The enzymes responsible for the transfer of acyl groups from acyl-CoA donors to plant secondary metabolites largely belong to the BAHD acyltransferase family.[5] This family is named after the first four enzymes characterized: B enzylalcohol O-acetyltransferase (BEAT), A nthocyanin O-hydroxycinnamoyltransferase (AHCT), H anthranilate N-hydroxycinnamoyl/benzoyltransferase (HCBT), and D eacetylvindoline 4-O-acetyltransferase (DAT).

While a specific BAHD enzyme that exclusively caffeoylates triterpenoids has not yet been isolated and fully characterized, this family is the putative source of this activity. BAHD acyltransferases are known to utilize hydroxycinnamoyl-CoAs, including caffeoyl-CoA, as acyl donors and a wide range of alcohols and amines as acyl acceptors.[5] The hydroxyl groups on triterpenoid aglycones and their sugar moieties are suitable acceptor substrates for these enzymes. The identification and characterization of the specific BAHD members involved in triterpenoid caffeoylation is a key area for future research.

Impact of Caffeoylation on Biological Activity

Acylation with a phenolic acid like caffeic acid can dramatically alter the biological profile of a triterpenoid. The addition of the caffeoyl group increases the molecule's aromaticity and can change its polarity, potentially affecting its solubility, membrane permeability, and ability to interact with protein targets. The biological effect appears to be highly dependent on the specific triterpenoid core and the position of the caffeoyl group.

The available quantitative data, summarized below, illustrates this context-dependent effect.

Compound/PrecursorTriterpenoid CoreCaffeoylation PositionBiological AssayResult (IC₅₀)Source
Holboelliside A 30-NoroleananeOn a terminal glucose moietyCytotoxicity vs. HepG2, HCT116, SGC-7901 cell lines> 50 µM (Inactive)[6]
Holboelliside B 30-NoroleananeOn the C-3 glucose moietyCytotoxicity vs. HepG2, HCT116, SGC-7901 cell lines> 50 µM (Inactive)[6]
Akebonoic acid 28-O-β-d-glucopyranosyl-(1′′→6′)-β-d-glucopyranosyl ester (Precursor to Holboelliside A)30-NoroleananeN/A (Non-caffeoylated)Cytotoxicity vs. HepG2, HCT116, SGC-7901 cell lines> 50 µM (Inactive)[6]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acid OleananeDirect on Aglycone at C-3Inhibition of NO production in LPS/IFN-γ stimulated macrophages~30 µM[4]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acid OleananeDirect on Aglycone at C-3Inhibition of TNF-α production in LPS/IFN-γ stimulated macrophages~50 µM[4]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acid OleananeDirect on Aglycone at C-3Inhibition of IL-12 production in LPS/IFN-γ stimulated macrophages~10 µM[4]

Table 1: Quantitative analysis of the biological activity of selected caffeoylated triterpenoids.

As shown, the caffeoylated saponins from Holboellia coriacea did not exhibit cytotoxicity, whereas the direct caffeoylation of an oleanane aglycone in the compound from Bauhinia variegata resulted in potent anti-inflammatory activity.[4][6] This highlights the critical role that the specific molecular architecture plays in determining the therapeutic potential of these modified natural products.

Experimental Protocols

The study of caffeoylated triterpenoids requires robust methods for their isolation, characterization, and the functional analysis of the enzymes involved in their biosynthesis.

Protocol for Isolation and Structural Elucidation

This protocol provides a general workflow for the extraction and identification of caffeoylated triterpenoids from plant material.

Experimental_Workflow Start 1. Plant Material (e.g., Dried Stems/Leaves) Extraction 2. Extraction (95% EtOH or MeOH) Start->Extraction Partition 3. Liquid-Liquid Partitioning (e.g., EtOAc vs. H₂O) Extraction->Partition Fractionation 4. Column Chromatography (Silica Gel, ODS) Partition->Fractionation Isolate crude fractions Purification 5. Purification (Preparative HPLC) Fractionation->Purification Isolate pure compounds Structure 6. Structural Elucidation Purification->Structure MS Mass Spectrometry (MS) (HR-ESI-MS for formula) Structure->MS NMR NMR Spectroscopy (1H, 13C, HSQC, HMBC for structure) Structure->NMR

Figure 3: Experimental workflow for the isolation of caffeoylated triterpenoids.

Methodology:

  • Plant Material Preparation : Air-dry and powder the relevant plant tissue (e.g., stems, roots, or leaves).

  • Extraction : Macerate the powdered material with a polar solvent such as 95% ethanol (B145695) or methanol (B129727) at room temperature. Concentrate the resulting extract in vacuo.

  • Partitioning : Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol). The acylated triterpenoids are typically enriched in the EtOAc fraction.

  • Fractionation : Subject the bioactive fraction (e.g., EtOAc) to column chromatography.

    • Silica Gel Column : Elute with a gradient of chloroform-methanol or hexane-EtOAc to separate compounds based on polarity.

    • Octadecylsilyl (ODS) Column : Use a reverse-phase system, eluting with a gradient of methanol-water.

  • Purification : Purify the isolated fractions containing the target compounds using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure compounds.

  • Structural Elucidation :

    • Mass Spectrometry (MS) : Determine the molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

    • Nuclear Magnetic Resonance (NMR) : Elucidate the complete structure using a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC). The HMBC spectrum is critical for identifying the ester linkage between the caffeoyl moiety and the triterpenoid core or sugar.

Protocol for In Vitro Enzymatic Assay of a Putative Triterpenoid Caffeoyltransferase

This protocol describes a method to test a candidate BAHD acyltransferase gene for its ability to caffeoylate a triterpenoid substrate.

Methodology:

  • Enzyme Preparation :

    • Clone the candidate BAHD acyltransferase cDNA into an expression vector (e.g., pET-28a for an N-terminal His-tag).

    • Transform the construct into E. coli (e.g., strain BL21(DE3)).

    • Induce protein expression with IPTG and purify the recombinant enzyme using nickel-affinity chromatography.

  • Substrate Preparation :

    • Acyl Acceptor : Prepare a stock solution of the triterpenoid substrate (e.g., a triterpenoid saponin or aglycone like oleanolic acid) in DMSO.

    • Acyl Donor : Synthesize or purchase caffeoyl-CoA. Prepare a stock solution in an appropriate buffer.

  • Enzymatic Reaction :

    • Set up the reaction mixture in a microcentrifuge tube:

      • 100 mM Phosphate or Tris buffer (pH 7.0-7.5)

      • 1-2 µg of purified recombinant BAHD enzyme

      • 50-100 µM triterpenoid acceptor

      • 50-100 µM caffeoyl-CoA (start the reaction by adding this)

    • Incubate at 30°C for 30-60 minutes.

    • Include negative controls (no enzyme, no acceptor, no donor) to ensure the reaction is enzyme-dependent.

  • Reaction Quenching and Product Extraction :

    • Stop the reaction by adding an equal volume of acetonitrile (B52724) or methanol containing 1% formic acid.

    • Centrifuge to pellet the precipitated protein.

  • Product Analysis :

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Monitor for the appearance of a new peak with a mass corresponding to the addition of a caffeoyl group (+162 Da) to the triterpenoid substrate.

    • Confirm the identity of the product by comparing its retention time and MS/MS fragmentation pattern to an authentic standard if available, or by performing a larger-scale reaction for NMR analysis.

Conclusion and Future Perspectives

The caffeoylation of triterpenoids represents a significant mechanism for chemical diversification in plants, yielding compounds with potentially valuable pharmacological properties. While the general biosynthetic framework is understood, with BAHD acyltransferases being the likely enzymatic drivers, significant research gaps remain. The definitive identification, cloning, and characterization of the specific acyltransferases that catalyze these reactions are paramount. Furthermore, a broader systematic evaluation of caffeoylated triterpenoids is required to establish clear structure-activity relationships and to fully understand how this modification can be harnessed for drug development. The protocols outlined in this guide provide a foundation for researchers to pursue these exciting avenues of investigation.

References

Dammarenediol II 3-O-caffeate: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a direct literature search for "Dammarenediol II 3-O-caffeate" yielded no specific studies on this compound. This technical guide, therefore, provides a comprehensive review based on closely related compounds, namely other triterpenoid (B12794562) caffeates and the biological activities of its constituent parts: dammarenediol II and caffeic acid. The information presented herein is intended to serve as a predictive framework to guide future research into the potential therapeutic properties of this compound.

Introduction

Dammarenediol II is a tetracyclic triterpene that serves as a key precursor in the biosynthesis of dammarane-type ginsenosides, the primary active components of Panax ginseng. Caffeic acid is a well-known phenolic compound with established antioxidant, anti-inflammatory, anti-cancer, and anti-viral properties. The hypothetical compound, this compound, an ester of dammarenediol II and caffeic acid, represents a novel molecular entity with the potential for synergistic or unique pharmacological activities. This guide summarizes the known biological activities of related triterpenoid caffeates and the relevant signaling pathways to forecast the potential of this compound as a therapeutic agent.

Biosynthesis of Dammarenediol II

Dammarenediol II is synthesized from 2,3-oxidosqualene (B107256) through the action of the enzyme dammarenediol-II synthase.[1] This cyclization is a critical step in the formation of dammarane-type saponins.[1] Further enzymatic modifications, such as hydroxylation by cytochrome P450 enzymes like CYP716A47, can convert dammarenediol-II into other bioactive ginsenoside precursors like protopanaxadiol (B1677965).[2][3] While the natural occurrence of this compound is yet to be reported, enzymatic or synthetic caffeoylation could potentially be employed to produce this compound. Studies have demonstrated the feasibility of enzymatic caffeoylation of other natural products, such as glucopyranosides, which could serve as a model for the synthesis of triterpenoid caffeates.[4]

G 2,3-Oxidosqualene 2,3-Oxidosqualene Dammarenediol-II synthase Dammarenediol-II synthase 2,3-Oxidosqualene->Dammarenediol-II synthase Dammarenediol II Dammarenediol II Dammarenediol-II synthase->Dammarenediol II CYP716A47 CYP716A47 Dammarenediol II->CYP716A47 Caffeoyltransferase (Hypothetical) Caffeoyltransferase (Hypothetical) Dammarenediol II->Caffeoyltransferase (Hypothetical) Protopanaxadiol Protopanaxadiol CYP716A47->Protopanaxadiol Caffeic Acid Caffeic Acid Caffeic Acid->Caffeoyltransferase (Hypothetical) This compound This compound Caffeoyltransferase (Hypothetical)->this compound

Biosynthesis of Dammarenediol II and hypothetical caffeoylation.

Potential Biological Activities and Quantitative Data

Based on studies of other triterpenoid caffeates, this compound is predicted to possess anti-inflammatory, anti-cancer, and anti-viral properties.

Anti-inflammatory Activity

A study on 3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acid, an oleanane-type triterpene caffeate isolated from Bauhinia variegata, demonstrated significant anti-inflammatory effects.[5] This compound inhibited the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-12 (B1171171) (IL-12) in lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) stimulated macrophages.[5]

CompoundAssayTargetIC50Reference
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidNO ProductionMacrophages~30 µM[5]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidTNF-α ProductionMacrophages~50 µM[5]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidIL-12 ProductionMacrophages~10 µM[5]
Anti-Cancer Activity

Caffeic acid and its derivatives, notably caffeic acid phenethyl ester (CAPE), have been extensively studied for their anti-cancer properties.[6][7][8][9] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines.[6][9] The anti-cancer activity is often attributed to the modulation of multiple signaling pathways, including NF-κB, Akt, and MAPK.[6][9]

Anti-Viral Activity

Triterpenoids and caffeic acid derivatives have individually shown promise as anti-viral agents.[10][11][12] Caffeic acid and its esters have demonstrated activity against a range of viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV), by interfering with viral replication and entry.[12] Triterpenes can also inhibit viral adsorption and replication.[11]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the biological activities of this compound, based on protocols used for related compounds.[5][13][14]

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of inflammatory mediators in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.

  • Treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should be included.

  • Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 10 U/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Determine the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent. Measure the absorbance at 540 nm.

  • Cytokine Measurement (TNF-α, IL-6, IL-12): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α, IL-6, and IL-12 in the culture supernatants according to the manufacturer's instructions.

  • Cell Viability Assay: Assess the cytotoxicity of the compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to ensure that the observed effects are not due to cell death.

G cluster_0 Cell Culture and Seeding cluster_1 Treatment and Stimulation cluster_2 Analysis Culture RAW 264.7 cells Culture RAW 264.7 cells Seed cells in 96-well plate Seed cells in 96-well plate Culture RAW 264.7 cells->Seed cells in 96-well plate Pre-treat with this compound Pre-treat with this compound Seed cells in 96-well plate->Pre-treat with this compound Stimulate with LPS/IFN-γ Stimulate with LPS/IFN-γ Pre-treat with this compound->Stimulate with LPS/IFN-γ Measure NO (Griess Assay) Measure NO (Griess Assay) Stimulate with LPS/IFN-γ->Measure NO (Griess Assay) Measure Cytokines (ELISA) Measure Cytokines (ELISA) Stimulate with LPS/IFN-γ->Measure Cytokines (ELISA) Assess Cell Viability (MTT Assay) Assess Cell Viability (MTT Assay) Stimulate with LPS/IFN-γ->Assess Cell Viability (MTT Assay)

Workflow for in vitro anti-inflammatory assay.

Implicated Signaling Pathways

The biological activities of caffeic acid and its derivatives are often mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Caffeic acid and its esters have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[6][9]

PI3K/Akt and MAPK Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell growth, proliferation, and survival. Caffeic acid derivatives have been reported to modulate these pathways, contributing to their anti-cancer effects.[9][15][16] For instance, they can inhibit Akt phosphorylation, leading to the induction of apoptosis in cancer cells.[9]

G cluster_0 Upstream Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response LPS/IFN-γ, Growth Factors LPS/IFN-γ, Growth Factors IKK IKK LPS/IFN-γ, Growth Factors->IKK PI3K PI3K LPS/IFN-γ, Growth Factors->PI3K MAPK MAPK LPS/IFN-γ, Growth Factors->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Inflammation Inflammation NF-κB->Inflammation promotes Akt Akt PI3K->Akt activates Cell Proliferation Cell Proliferation Akt->Cell Proliferation promotes Cell Survival Cell Survival Akt->Cell Survival promotes MAPK->Cell Proliferation promotes This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->NF-κB This compound (Hypothetical)->Akt This compound (Hypothetical)->MAPK

Potential modulation of signaling pathways.

Conclusion and Future Directions

While no direct research has been conducted on this compound, the available literature on related triterpenoid caffeates and its constituent molecules provides a strong rationale for investigating its therapeutic potential. Future research should focus on the synthesis of this compound, followed by a systematic evaluation of its anti-inflammatory, anti-cancer, and anti-viral activities using the experimental protocols outlined in this guide. Mechanistic studies should also be performed to elucidate the specific signaling pathways modulated by this novel compound. Such investigations will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Methodological & Application

Application Notes and Protocols: Isolation of Dammarenediol II 3-O-caffeate from Gynostemma pentaphyllum

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, hypothetical protocol for the isolation and purification of the putative novel compound, Dammarenediol II 3-O-caffeate, from the dried aerial parts of Gynostemma pentaphyllum. This plant is a rich source of dammarane-type saponins (B1172615), making it a logical starting material for the targeted isolation of dammarenediol derivatives.[1][2] The protocol outlines a comprehensive workflow from initial solvent extraction and fractionation to multi-step chromatographic purification. While this specific compound has not been previously reported as isolated from a natural source, the methodology is based on established principles for the purification of triterpenoid (B12794562) esters and saponins from plant matrices.[3][4]

Data Presentation

The isolation of a specific, non-glycosylated triterpenoid ester is expected to result in a low overall yield. The following table provides hypothetical quantitative data for a typical isolation process starting from 1 kg of dried plant material.

Table 1: Hypothetical Yields at Each Stage of Purification

Purification StageStarting Material (g)Fraction/Compound Weight (g)Hypothetical Yield (%)
Crude 80% Ethanol (B145695) Extract100015015.0
Ethyl Acetate (B1210297) Fraction1502516.7 (of crude extract)
Silica (B1680970) Gel Column Fraction251.24.8 (of EtOAc fraction)
Preparative HPLC1.20.0151.25 (of silica fraction)
Overall Yield 1000 0.015 0.0015%

Table 2: Chromatographic Conditions for Final Purification

ParameterCondition
Instrument Preparative High-Performance Liquid Chromatography (HPLC)
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A: Water (0.1% Formic Acid); B: Acetonitrile (0.1% Formic Acid)
Gradient 70% B to 95% B over 40 minutes
Flow Rate 15 mL/min
Detection UV at 280 nm and 320 nm
Injection Volume 2 mL (concentrated fraction)

Experimental Protocols

Plant Material Preparation and Extraction
  • Source Material : Obtain commercially available dried aerial parts of Gynostemma pentaphyllum.

  • Grinding : Grind the plant material into a coarse powder (20-40 mesh) to increase the surface area for extraction.

  • Extraction :

    • Weigh 1 kg of the powdered plant material.

    • Place the powder into a large-scale Soxhlet apparatus or a large glass vessel for maceration.

    • Extract with 10 L of 80% aqueous ethanol at 60°C for 8 hours (Soxhlet) or by stirring for 24 hours at room temperature (maceration), repeated three times.

    • Combine the extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.

Solvent Partitioning and Fractionation
  • Suspension : Suspend the dried crude extract (approx. 150 g) in 1 L of distilled water.

  • Liquid-Liquid Partitioning :

    • Transfer the aqueous suspension to a 2 L separatory funnel.

    • Perform successive extractions with solvents of increasing polarity.

    • First, extract three times with 1 L of n-hexane to remove non-polar compounds like fats and sterols. Discard the n-hexane fraction.

    • Next, extract the remaining aqueous layer three times with 1 L of ethyl acetate. The target compound, a moderately polar ester, is expected to partition into this layer.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction (approx. 25 g).

Chromatographic Purification

Step 1: Silica Gel Column Chromatography

  • Column Preparation : Prepare a silica gel (200-300 mesh) column (10 cm diameter) in a chloroform-methanol (98:2) slurry.

  • Sample Loading : Adsorb the ethyl acetate fraction (25 g) onto 50 g of silica gel and load it onto the top of the prepared column.

  • Elution : Elute the column with a solvent gradient of increasing polarity, starting with chloroform (B151607) and gradually increasing the proportion of methanol (B129727).

    • Chloroform:Methanol (98:2, v/v)

    • Chloroform:Methanol (95:5, v/v)

    • Chloroform:Methanol (90:10, v/v)

    • Chloroform:Methanol (80:20, v/v)

  • Fraction Collection : Collect 250 mL fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (9:1) mobile phase and visualization under UV light (254 nm and 366 nm) and by staining with a 20% H₂SO₄ solution in methanol followed by heating.[5]

  • Pooling : Combine fractions that show a similar TLC profile corresponding to a potential triterpenoid caffeate (UV active spot with characteristic staining). Concentrate the pooled fractions to obtain a semi-purified sample (approx. 1.2 g).

Step 2: Preparative HPLC

  • Sample Preparation : Dissolve the semi-purified fraction (1.2 g) in a minimal amount of methanol and filter through a 0.45 µm syringe filter.

  • Purification : Perform repeated injections onto the preparative HPLC system using the conditions outlined in Table 2.

  • Peak Collection : Collect the peak corresponding to the target compound based on its UV spectrum, which should show absorption maxima characteristic of a caffeoyl moiety (~320 nm).

  • Final Step : Combine the collected peak fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain pure this compound (approx. 15 mg).

Structural Elucidation

The identity and structure of the isolated compound should be confirmed using standard spectroscopic methods, including:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental formula.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure and confirm the ester linkage at the C-3 position.

Visualizations

Experimental Workflow

G cluster_start Plant Material cluster_extraction Extraction & Partitioning cluster_purification Chromatography cluster_analysis Analysis plant Gynostemma pentaphyllum (1 kg) extract 80% Ethanol Extraction plant->extract crude Crude Extract (~150 g) extract->crude partition Liquid-Liquid Partitioning etoh_frac Ethyl Acetate Fraction (~25 g) partition->etoh_frac crude->partition silica Silica Gel Column etoh_frac->silica semi_pure Semi-pure Fraction (~1.2 g) silica->semi_pure prep_hplc Preparative HPLC pure_cmpd This compound (~15 mg) prep_hplc->pure_cmpd semi_pure->prep_hplc analysis Structure Elucidation (NMR, MS) pure_cmpd->analysis

Caption: Isolation workflow for this compound.

Hypothesized Biological Activity Pathway

Triterpenoids and caffeic acid derivatives often exhibit anti-inflammatory properties.[3] A common mechanism for this activity is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.

G lps Inflammatory Stimuli (LPS) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk nfkb_ikb NF-κB / IκBα Complex ikk->nfkb_ikb phosphorylates ikb IκBα (p) nfkb_ikb->ikb releases nfkb NF-κB (p65/p50) nfkb_ikb->nfkb releases ikb->nfkb_ikb degradation ikb->ikb degradation nucleus Nucleus nfkb->nucleus translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes transcription compound Dammarenediol II 3-O-caffeate compound->ikk Inhibition

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

References

Application Note: A Protocol for the Purification of Dammarenediol II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammarenediol II is a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of dammarane-type ginsenosides (B1230088), the primary active components in Panax ginseng.[1][2] These ginsenosides exhibit a wide range of pharmacological activities, making Dammarenediol II a compound of significant interest for drug development and research. This application note provides a detailed protocol for the purification of Dammarenediol II from biological sources, such as transgenic plant cell cultures. While this protocol focuses on Dammarenediol II, the principles outlined can be adapted for the purification of its derivatives, such as Dammarenediol II 3-O-caffeate, by adjusting chromatographic conditions to accommodate changes in molecular polarity.

Data Presentation

The production of Dammarenediol II has been achieved in various heterologous expression systems. The following table summarizes representative yields obtained from different platforms.

Production PlatformYield of Dammarenediol IIReference
Transgenic Tobacco Cell Suspension5.2 mg/L[3]
Engineered Chlamydomonas reinhardtii~2.6 mg/L[4]
Transgenic Pichia pastoris (with squalene (B77637) feeding)13.233 mg/L[5]

Experimental Protocols

This section details a general protocol for the extraction and purification of Dammarenediol II from cell cultures, based on established methodologies.

1. Biomass Preparation and Extraction

  • Objective: To extract crude triterpenoids from the producing cell biomass.

  • Procedure:

    • Harvest the cell culture (e.g., transgenic tobacco cells) by filtration or centrifugation.

    • Freeze-dry the cell pellets to remove water.

    • Grind the freeze-dried biomass into a fine powder.

    • Extract the powdered biomass with 100% methanol (B129727) (or another suitable organic solvent like n-hexane) at room temperature with agitation for several hours.[6]

    • Separate the solvent extract from the cell debris by filtration or centrifugation.

    • Evaporate the solvent from the extract under reduced pressure to obtain the crude extract.

2. Chromatographic Purification

  • Objective: To isolate Dammarenediol II from the crude extract using silica (B1680970) gel column chromatography.

  • Materials:

    • Silica gel (60-200 µm particle size).[7]

    • Glass chromatography column.

    • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, benzene, dichloromethane).[8]

  • Procedure:

    • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., n-hexane). Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.[9]

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

    • Elution: Begin elution with a non-polar solvent system (e.g., a mixture of n-hexane and ethyl acetate). Gradually increase the polarity of the mobile phase (gradient elution) to separate compounds based on their affinity for the silica stationary phase.[8] A common starting point for triterpenoids is a non-polar solvent mixture, gradually increasing the proportion of a more polar solvent like ethyl acetate.

    • Fraction Collection: Collect eluting solvent in fractions.

    • Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

3. Analysis and Identification

  • Objective: To confirm the presence and purity of Dammarenediol II in the collected fractions.

  • Methods:

    • Gas Chromatography-Mass Spectrometry (GC-MS): Fractions can be analyzed by GC-MS to identify Dammarenediol II based on its retention time and mass spectrum.[10]

    • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV, MS) is a powerful tool for assessing the purity of the isolated compound.[11][12][13] A typical setup would involve a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water.[13]

Note on Purifying this compound:

The addition of a caffeate group to Dammarenediol II will significantly increase its polarity. Therefore, the purification protocol would need to be adapted. It is likely that a more polar mobile phase would be required for elution from a normal-phase silica gel column. Alternatively, reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica), would be a suitable technique. In this case, elution would start with a polar solvent (e.g., water/methanol mixture), and the polarity would be decreased by increasing the proportion of the organic solvent to elute the more non-polar compounds.

Visualizations

Dammarenediol II Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of Dammarenediol II from 2,3-oxidosqualene (B107256) and its subsequent conversion to protopanaxadiol.[2][4][14]

Dammarenediol_II_Biosynthesis cluster_main Biosynthesis Pathway 2_3_Oxidosqualene 2_3_Oxidosqualene DDS Dammarenediol-II Synthase (DDS) 2_3_Oxidosqualene->DDS Cyclization Dammarenediol_II Dammarenediol_II DDS->Dammarenediol_II CYP716A47 CYP716A47 (Protopanaxadiol Synthase) Dammarenediol_II->CYP716A47 Hydroxylation at C-12 Protopanaxadiol Protopanaxadiol CYP716A47->Protopanaxadiol Further_Modifications Glycosylation & Other Modifications Protopanaxadiol->Further_Modifications Ginsenosides Dammarane-type Ginsenosides Further_Modifications->Ginsenosides

Caption: Biosynthesis of Dammarenediol II and its conversion.

Dammarenediol II Purification Workflow

This diagram provides a high-level overview of the purification process.

Purification_Workflow cluster_workflow Purification Workflow Start Cell Culture Biomass Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Analysis TLC / HPLC / GC-MS Analysis Fractionation->Analysis Pure_Compound Pure Dammarenediol II Analysis->Pure_Compound

Caption: General workflow for Dammarenediol II purification.

References

Application Note: HPLC Analysis of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) method has been developed for the analysis of Dammarenediol II 3-O-caffeate, a significant compound for researchers, scientists, and professionals in drug development. This application note provides a comprehensive protocol for the quantitative determination of this compound.

Introduction

Dammarenediol II is a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of dammarane-type ginsenosides, which exhibit a wide range of pharmacological activities. Its caffeate ester, this compound, combines the structural features of a triterpenoid with a phenolic acid moiety, making its analysis crucial for understanding its potential therapeutic properties. This document outlines a robust HPLC method for the separation and quantification of this compound.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column. The separation is achieved through a gradient elution with a mobile phase consisting of acidified water and an organic solvent. Detection is performed using a Diode Array Detector (DAD) or a UV-Vis detector, leveraging the strong ultraviolet absorbance of the caffeate group.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid (analytical grade).

  • Standards: Purified this compound for calibration.

  • Sample Preparation: Standard and sample solutions are prepared in methanol or a suitable solvent mixture and filtered through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30-70% B; 20-35 min: 70-90% B; 35-40 min: 90% B; 40.1-45 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 325 nm (for the caffeate moiety)
Injection Volume 10 µL
Standard Solution Preparation

A stock solution of this compound is prepared by accurately weighing a known amount of the standard and dissolving it in methanol to achieve a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution to construct a calibration curve.

Sample Preparation

For the analysis of this compound in various matrices, a suitable extraction method should be employed. A general procedure involves extraction with an organic solvent such as methanol or ethanol, followed by filtration. The extract may require further clean-up or concentration depending on the sample complexity and the concentration of the analyte.

Data Presentation

Calibration and Linearity

The linearity of the method is established by injecting the standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression is performed.

Concentration (µg/mL)Peak Area (Arbitrary Units)
1Data to be filled
5Data to be filled
10Data to be filled
25Data to be filled
50Data to be filled
100Data to be filled
>0.999
Method Validation Parameters

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

ParameterAcceptance Criteria
Specificity No interfering peaks at the retention time of the analyte.
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Precision (%RSD) < 2% for repeatability and intermediate precision
Accuracy (% Recovery) 98-102%

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Weigh Standard DissolveStandard Dissolve in Methanol (Stock Solution) Standard->DissolveStandard DiluteStandard Prepare Working Standards DissolveStandard->DiluteStandard HPLC HPLC System DiluteStandard->HPLC Inject Sample Prepare Sample (e.g., Extraction) FilterSample Filter through 0.45 µm filter Sample->FilterSample FilterSample->HPLC Inject Column C18 Column (30°C) MobilePhase Mobile Phase Gradient (A: 0.1% HCOOH in H2O, B: ACN) Detection DAD/UV-Vis Detector (325 nm) AcquireData Acquire Chromatogram HPLC->AcquireData IntegratePeak Integrate Peak Area AcquireData->IntegratePeak Calibration Construct Calibration Curve IntegratePeak->Calibration Quantify Quantify Sample Concentration Calibration->Quantify

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

While not a signaling pathway in the traditional sense, the following diagram illustrates the relationship between the parent compound and its caffeate derivative, which is relevant to its analysis.

Compound_Relationship Dammarenediol Dammarenediol II TargetCompound This compound Dammarenediol->TargetCompound Esterification at C3-OH CaffeicAcid Caffeic Acid CaffeicAcid->TargetCompound

Caption: Structural relationship of this compound.

Application Note: Dammarenediol II 3-O-caffeate NMR Spectroscopic Data

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed NMR spectroscopic data for Dammarenediol II 3-O-caffeate, along with experimental protocols for its isolation and analysis. The included diagrams illustrate key experimental and biosynthetic pathways.

Introduction

Dammarenediol II is a tetracyclic triterpenoid (B12794562) of the dammarane (B1241002) type, which serves as a key precursor in the biosynthesis of various pharmacologically active ginsenosides.[1][2][3][4] When esterified with caffeic acid at the C-3 position, it forms this compound, a natural product with potential therapeutic applications. Accurate NMR spectroscopic data is crucial for the unambiguous identification and structural elucidation of this compound in natural extracts and synthetic preparations. This application note presents a comprehensive summary of the ¹H and ¹³C NMR data for this compound, based on established values for the dammarenediol skeleton and caffeoyl moiety.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound. Data for the Dammarenediol II moiety is based on closely related dammarane-type triterpenoids, and the caffeoyl moiety data is derived from known caffeic acid esters.[5][6] The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) or methanol (B129727) (CD₃OD) at ambient temperature.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
Dammarenediol II Moiety
34.68dd11.5, 4.5
245.12t7.0
18-CH₃0.88s
19-CH₃0.80s
21-CH₃1.14s
26-CH₃1.68s
27-CH₃1.60s
28-CH₃0.90s
29-CH₃0.98s
30-CH₃0.85s
Caffeoyl Moiety
2'7.05d2.0
5'6.77d8.0
6'6.93dd8.0, 2.0
7' (α)6.28d15.9
8' (β)7.58d15.9

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδ (ppm)Positionδ (ppm)
Dammarenediol II Moiety Caffeoyl Moiety
138.71'127.2
227.52'114.3
381.03'144.0
439.04'146.8
555.65'115.5
618.26'122.3
734.97' (α)115.9
840.48' (β)145.8
950.59' (C=O)167.5
1037.1
1121.6
1225.3
1349.6
1451.8
1531.3
1628.0
1754.8
1815.6
1916.2
2073.0
2126.9
2239.9
2322.6
24125.2
25131.4
2625.7
2717.7
2828.3
2916.5
3015.8

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of triterpenoids from plant material, which can be adapted for this compound.[7]

  • Extraction:

    • Air-dried and powdered plant material (e.g., leaves, stems) is extracted exhaustively with 95% ethanol (B145695) at room temperature.

    • The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • The fractions are monitored by thin-layer chromatography (TLC) to identify the fraction containing the target compound.

  • Chromatographic Purification:

    • The fraction enriched with this compound is subjected to column chromatography on silica (B1680970) gel.

    • Elution is performed with a gradient of n-hexane and ethyl acetate.

    • Fractions containing the compound of interest are combined and further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopic Analysis
  • Sample Preparation:

    • Approximately 5-10 mg of the purified this compound is dissolved in 0.5 mL of deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz or higher field NMR spectrometer.

    • Chemical shifts are referenced to the residual solvent peak.

Visualizations

Biosynthesis of Dammarenediol II

The following diagram illustrates the biosynthetic pathway from 2,3-oxidosqualene (B107256) to Dammarenediol II, a key step in the formation of dammarane-type ginsenosides.[1][2][4]

Biosynthesis_of_Dammarenediol_II cluster_pathway Biosynthesis of Dammarenediol II s23_oxidosqualene 2,3-Oxidosqualene dammarenediol_II Dammar-24-ene-3β,20(S)-diol (Dammarenediol II) s23_oxidosqualene->dammarenediol_II Dammarenediol-II synthase (DDS) protopanaxadiol Protopanaxadiol dammarenediol_II->protopanaxadiol CYP716A47 (PPDS) Experimental_Workflow cluster_workflow Isolation and Analysis Workflow plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction fractionation Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chromatography Silica Gel Column Chromatography fractionation->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound nmr_analysis NMR Spectroscopic Analysis (1H, 13C, 2D NMR) pure_compound->nmr_analysis structure_elucidation Structure Elucidation nmr_analysis->structure_elucidation

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the qualitative and quantitative analysis of Dammarenediol II 3-O-caffeate using liquid chromatography coupled with mass spectrometry (LC-MS). The protocols outlined are based on established methodologies for similar triterpenoid (B12794562) saponins (B1172615) and caffeic acid esters, intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a naturally occurring triterpenoid derivative found in various plant species, including those of the Betula genus.[1][2][3] Triterpenoids and their derivatives are of significant interest in drug development due to their diverse pharmacological activities. Mass spectrometry is a powerful analytical technique for the identification, characterization, and quantification of such compounds in complex matrices. This application note describes the use of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with a quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a plant matrix (e.g., bark, leaves). Optimization may be required depending on the specific sample type.

Protocol: Solid-Liquid Extraction

  • Homogenization: Grind the dried plant material to a fine powder (e.g., using a mortar and pestle or a cryogenic grinder).

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered sample into a conical flask.

    • Add 20 mL of 80% methanol (B129727) in water.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Allow the mixture to stand for 24 hours at 4°C to ensure complete extraction.

  • Centrifugation and Filtration:

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

This section details the instrumental parameters for the analysis of this compound.

Table 1: LC-MS Instrumental Parameters

ParameterRecommended Conditions
Liquid Chromatography
InstrumentUHPLC or HPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient Elution0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
InstrumentQ-TOF or QqQ Mass Spectrometer
Ionization SourceElectrospray Ionization (ESI)
PolarityPositive and Negative Ion Mode (scan)
Capillary Voltage3.5 kV
Cone Voltage30 V
Source Temperature120°C
Desolvation Temperature350°C
Cone Gas Flow50 L/h
Desolvation Gas Flow600 L/h
Mass Rangem/z 100-1500
MS/MSFor fragmentation, select the precursor ion and apply a collision energy of 20-40 eV.

Data Presentation and Analysis

Qualitative Analysis: Fragmentation Pathway

In positive ion mode, the precursor ion would likely be the protonated molecule [M+H]⁺ at m/z 607.9. Key fragmentation events would involve the neutral loss of the caffeoyl group and subsequent water losses from the dammarenediol backbone. The fragmentation of the parent compound, Dammarenediol II, is known to produce ions at m/z 427 [M+H–H₂O]⁺ and m/z 409 [M+H–2H₂O]⁺.[4][5]

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]⁺ m/z 607.9 Fragment1 Dammarenediol II [M+H - Caffeoyl]⁺ m/z 443.7 Precursor->Fragment1 -164 Da (Caffeoyl group) Fragment2 [Fragment 1 - H₂O]⁺ m/z 425.7 Fragment1->Fragment2 -18 Da (H₂O) Fragment3 [Fragment 1 - 2H₂O]⁺ m/z 407.7 Fragment1->Fragment3 -36 Da (2H₂O)

Figure 1. Putative fragmentation pathway for this compound.
Quantitative Analysis

For quantitative studies, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high sensitivity and selectivity. The development of a quantitative method requires the preparation of a calibration curve using a certified reference standard of this compound.

Table 2: Hypothetical MRM Transitions and Quantitative Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound607.9443.7 (Quantifier)10025
607.9425.7 (Qualifier)10030
Internal Standard (e.g., Betulinic Acid)455.7437.710020

Table 3: Example Calibration Curve Data (Hypothetical)

Concentration (ng/mL)Peak Area
11500
57800
1016000
5082000
100165000
500830000

A linear regression of the calibration curve would be used to determine the concentration of this compound in unknown samples.

Workflow Diagram

The overall workflow for the analysis of this compound is depicted below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data_processing Data Processing Homogenization Sample Homogenization Extraction Solid-Liquid Extraction Homogenization->Extraction Filtration Centrifugation & Filtration Extraction->Filtration LC_Separation UHPLC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Qualitative Qualitative Analysis (Fragmentation) MS_Detection->Qualitative Quantitative Quantitative Analysis (MRM) MS_Detection->Quantitative

Figure 2. General workflow for the analysis of this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometry-based analysis of this compound. The detailed experimental procedures and the proposed fragmentation pathway will aid researchers in the identification and quantification of this compound in various biological matrices, facilitating further research into its pharmacological properties and potential therapeutic applications. Method validation according to regulatory guidelines is recommended before application to routine analysis.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dammarenediol II 3-O-caffeate is a dammarane-type triterpenoid (B12794562). While specific quantitative data on the anti-inflammatory activity of this compound is not extensively available in current literature, the broader class of dammarane (B1241002) triterpenoids has demonstrated significant anti-inflammatory properties.[1][2][3] These compounds are often investigated for their potential therapeutic applications in inflammatory diseases. The primary mechanism of action for many dammarane triterpenoids involves the modulation of key inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway.[1][2][3]

This document provides detailed protocols for a panel of in vitro assays commonly used to screen and characterize the anti-inflammatory effects of natural products like this compound. The assays focus on key markers of inflammation, including cell viability, nitric oxide (NO) production, and the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Mechanism of Action: The NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of genes encoding pro-inflammatory mediators, including iNOS (inducible nitric oxide synthase), TNF-α, and IL-6. Many anti-inflammatory compounds, including dammarane triterpenoids, exert their effects by inhibiting one or more steps in this pathway.[1][2][4]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB degradation DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

Caption: Simplified LPS-induced NF-κB signaling pathway.

Experimental Protocols

A general workflow for screening natural products for anti-inflammatory activity involves initial cytotoxicity screening followed by assays to measure the inhibition of key inflammatory mediators.

Experimental_Workflow start Start: Dammarenediol II 3-O-caffeate cytotoxicity 1. Cytotoxicity Assay (MTT) start->cytotoxicity determine_conc Determine Non-Toxic Concentrations cytotoxicity->determine_conc inflammation_assays 2. Anti-inflammatory Assays determine_conc->inflammation_assays no_assay Nitric Oxide (NO) Inhibition Assay inflammation_assays->no_assay cytokine_assay Cytokine (TNF-α, IL-6) Inhibition Assay (ELISA) inflammation_assays->cytokine_assay data_analysis 3. Data Analysis no_assay->data_analysis cytokine_assay->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 conclusion Conclusion on Anti-inflammatory Potential ic50->conclusion

Caption: General workflow for in vitro anti-inflammatory screening.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that any observed reduction in inflammatory markers is not due to cytotoxic effects of the test compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Protocol Parameters for MTT Assay

ParameterDescription
Cell Line RAW 264.7 (murine macrophages)
Seeding Density 1 x 10⁵ cells/well in a 96-well plate
Test Compound This compound (dissolved in DMSO, then diluted in media)
Concentrations Typically a range, e.g., 1, 5, 10, 25, 50, 100 µM
Incubation Time 24 hours
Reagents MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO
Detection Absorbance at 570 nm using a microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant. Inhibition of NO production is a key indicator of anti-inflammatory activity.

Table 2: Protocol Parameters for NO Inhibition Assay

ParameterDescription
Cell Line RAW 264.7
Seeding Density 1 x 10⁵ cells/well in a 96-well plate
Inducer Lipopolysaccharide (LPS) from E. coli (1 µg/mL)
Test Compound This compound (at non-toxic concentrations)
Incubation Time 24 hours
Reagents Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
Detection Absorbance at 540 nm
Standard Sodium nitrite (for standard curve)

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL). Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubate for 24 hours.

  • Collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent to the supernatant.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production compared to the LPS-only control.[5]

Pro-inflammatory Cytokine Inhibition Assay (ELISA)

This assay measures the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Table 3: Protocol Parameters for Cytokine ELISA

ParameterDescription
Cell Line RAW 264.7
Seeding Density 5 x 10⁵ cells/well in a 24-well plate
Inducer Lipopolysaccharide (LPS) from E. coli (1 µg/mL)
Test Compound This compound (at non-toxic concentrations)
Incubation Time 24 hours
Detection Method Sandwich ELISA kits for murine TNF-α and IL-6
Procedure Follow the manufacturer's instructions for the specific ELISA kit

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate.

  • Pre-treat the cells with this compound at various non-toxic concentrations for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL).

  • Incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α and IL-6 on the supernatants according to the kit manufacturer's protocol.[6][7]

  • Calculate the percentage inhibition of each cytokine compared to the LPS-only control.

Data Presentation and Interpretation:

The results from these assays should be presented in a clear and concise manner. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) should be calculated for NO, TNF-α, and IL-6 production. These values provide a quantitative measure of the anti-inflammatory potency of this compound. A lower IC₅₀ value indicates higher potency.

While direct experimental data for this compound is limited, the established anti-inflammatory potential of dammarane triterpenoids provides a strong rationale for its investigation. The protocols outlined in this document offer a robust framework for researchers to systematically evaluate its in vitro anti-inflammatory activity, focusing on key pathways and mediators involved in the inflammatory response. These assays can elucidate the compound's potential as a novel anti-inflammatory agent and guide further pre-clinical development.

References

Application Notes and Protocols: Dammarenediol II 3-O-caffeate Anticancer Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II 3-O-caffeate is a novel compound synthesized from dammarenediol-II, a key precursor in the biosynthesis of ginsenosides, and caffeic acid, a well-known natural phenolic compound. Both parent molecules have demonstrated potential anticancer properties. This document provides detailed protocols for the in vitro screening of this compound's anticancer activity, including cytotoxicity assays, and investigation of its potential mechanisms of action through apoptosis and cell cycle analysis. The presented methodologies and data serve as a foundational guide for the preclinical evaluation of this compound.

Data Presentation: Inferred Cytotoxic Activity

While specific experimental data for this compound is not yet available, the following table summarizes the reported 50% inhibitory concentration (IC50) values for its parent compound, caffeic acid, against a variety of human cancer cell lines. This data provides a basis for comparison and for the selection of appropriate cell lines and concentration ranges for initial screening of this compound.

Cell LineCancer TypeIC50 (µM) - Caffeic Acid
A431Skin Carcinoma20[1]
A549Lung Carcinoma25[2]
AsPC-1Pancreatic Cancer18.70[3]
BxPC-3Pancreatic Cancer22.38[3]
MCF-7Breast Cancer28.35 (48h)[4]
MDA-MB-231Breast Cancer4.76 (48h)[4]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, etc.)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

  • Remove the overnight culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis (programmed cell death) induced by this compound using flow cytometry.

Materials:

  • Cancer cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cells

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (B145695) (ice-cold)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can then be quantified.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Anticancer Activity Screening cluster_mechanism Mechanism of Action Studies start Start: This compound cell_culture Cancer Cell Line Culture start->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis end Conclusion: Anticancer Potential pathway_analysis->end

Caption: Experimental workflow for anticancer screening.

Inferred Signaling Pathways

Based on the known activities of caffeic acid, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. Caffeic acid has been reported to influence pathways such as PI3K/Akt and AMPK.[5]

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_ampk AMPK Pathway cluster_apoptosis Apoptosis Induction cluster_proliferation Cell Proliferation & Survival compound Dammarenediol II 3-O-caffeate pi3k PI3K compound->pi3k inhibits ampk AMPK compound->ampk activates bax Bax compound->bax upregulates bcl2 Bcl-2 compound->bcl2 downregulates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates akt->bcl2 activates proliferation Cell Proliferation & Survival mtor->proliferation ampk->mtor inhibits caspases Caspases bax->caspases activates bcl2->caspases inhibits apoptosis Apoptosis caspases->apoptosis

Caption: Inferred signaling pathways modulated by the compound.

Disclaimer: The anticancer activity and mechanisms of action for this compound are inferred from the known biological activities of its constituent molecules, dammarenediol-II and caffeic acid. The protocols provided are standard methods for the in vitro evaluation of novel anticancer compounds and should be adapted as necessary. Experimental validation is required to confirm the specific effects of this compound.

References

Application Notes and Protocols for Testing the Antioxidant Capacity of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the antioxidant capacity of Dammarenediol II 3-O-caffeate, a triterpenoid (B12794562) compound that has demonstrated potential as a natural antioxidant.[1][2] The following sections detail the methodologies for key in vitro and cellular assays to characterize its antioxidant profile, aiding in its potential development for pharmaceutical and nutraceutical applications.

Introduction to this compound and its Antioxidant Potential

This compound is a naturally occurring triterpenoid derivative. Triterpenoids isolated from various plant sources have been recognized for their diverse pharmacological activities, including antioxidant effects.[1] Studies have shown that compounds structurally related to this compound, and extracts containing it, exhibit significant radical-scavenging activity, suggesting its potential to mitigate oxidative stress.[1] Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses, is implicated in the pathogenesis of numerous chronic diseases, making the investigation of novel antioxidants like this compound a critical area of research.

In Vitro Antioxidant Capacity Assays

A panel of in vitro assays is recommended to comprehensively assess the antioxidant capacity of this compound, as different assays reflect various mechanisms of antioxidant action.

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of a compound.[3][4] The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared in the same manner as the test compound.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the various concentrations of this compound or the standard.

    • Add 100 µL of the DPPH solution to each well.

    • A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A control well should contain 100 µL of the solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of this compound and a standard antioxidant (e.g., Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the different concentrations of the test compound or standard.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity.

    • Determine the IC50 value or express the antioxidant capacity as Trolox Equivalents (TEAC).

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]

    • Prepare various concentrations of this compound and a standard (e.g., FeSO₄ or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the FeSO₄ or Trolox standard.

    • Express the FRAP value of this compound in terms of µM Fe(II) equivalents or Trolox equivalents.

Table 1: Summary of In Vitro Antioxidant Capacity Data for this compound (Hypothetical Data)

AssayParameterResultStandard (e.g., Ascorbic Acid/Trolox)
DPPHIC50 (µM)ValueValue
ABTSTEAC (Trolox Equivalents)Value1.0
FRAPµM Fe(II) EquivalentsValueValue

*Note: These values are placeholders and should be replaced with experimental data.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment than in vitro chemical assays.[6][7][8] It accounts for factors such as cell uptake, metabolism, and localization of the compound.[6] The assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[6][8] Antioxidants can inhibit this oxidation.

Experimental Protocol:

  • Cell Culture:

    • Seed human liver cancer cells (HepG2) or another suitable cell line in a 96-well, black, clear-bottom microplate at a density of 6 x 10⁴ cells/well.[8]

    • Incubate for 24 hours to allow cells to reach confluency.[7][8]

  • Assay Procedure:

    • Remove the growth medium and wash the cells with Phosphate Buffered Saline (PBS).

    • Treat the cells with 100 µL of media containing various concentrations of this compound or a standard antioxidant like Quercetin, along with 25 µM DCFH-DA.

    • Incubate the plate at 37°C for 1 hour.

    • Wash the cells with PBS to remove extracellular compounds.

    • Add 100 µL of a free radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (ABAP), to each well.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence emission at 538 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics of the control and treated wells.

    • Calculate the CAA value using the formula:

    • Determine the EC50 value, which is the concentration of the compound required to produce a 50% reduction in fluorescence.

    • Results can also be expressed as Quercetin Equivalents (QE).

Table 2: Cellular Antioxidant Activity of this compound (Hypothetical Data)

AssayCell LineParameterResultStandard (Quercetin)
CAAHepG2EC50 (µM)ValueValue
CAAHepG2QE (µmol QE/100 µmol compound)Value100

*Note: These values are placeholders and should be replaced with experimental data.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sample Prepare Dammarenediol II 3-O-caffeate dilutions mix Mix sample/standard with DPPH solution in 96-well plate prep_sample->mix prep_dpph Prepare 0.1 mM DPPH solution prep_dpph->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 value calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

CAA_Assay_Workflow cell_seeding Seed HepG2 cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h wash1 Wash cells with PBS incubation_24h->wash1 treatment Treat with Dammarenediol II 3-O-caffeate + DCFH-DA wash1->treatment incubation_1h Incubate 1h at 37°C treatment->incubation_1h wash2 Wash cells with PBS incubation_1h->wash2 radical_initiation Add ABAP (radical initiator) wash2->radical_initiation fluorescence_measurement Measure fluorescence kinetically (Ex: 485 nm, Em: 538 nm) radical_initiation->fluorescence_measurement data_analysis Calculate AUC and CAA values fluorescence_measurement->data_analysis

Caption: Experimental workflow for the Cellular Antioxidant Activity (CAA) Assay.

While the specific signaling pathways activated by this compound require further investigation, many phenolic antioxidants exert their effects by modulating the Nrf2-ARE pathway.[9][10] This pathway is a key regulator of the cellular antioxidant response.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound Dammarenediol II 3-O-caffeate Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Enzymes promotes transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to Cellular_Protection->ROS neutralizes

References

Application Notes and Protocols for the Enzymatic Synthesis of Triterpenoid Caffeates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid (B12794562) caffeates are a class of hybrid molecules that combine the structural features of a triterpenoid, such as betulin (B1666924), ursolic acid, or oleanolic acid, with caffeic acid, a well-known phenolic compound. This combination often results in synergistic or enhanced biological activities, including antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for drug development and cosmeceuticals. Enzymatic synthesis, particularly using lipases, offers a green and selective alternative to traditional chemical methods for producing these valuable compounds. This document provides detailed application notes and protocols for the lipase-catalyzed synthesis of triterpenoid caffeates.

Rationale for Enzymatic Synthesis

Conventional chemical synthesis of triterpenoid caffeates can be inefficient and environmentally harsh. In contrast, enzymatic synthesis offers several advantages:

  • High Selectivity: Lipases can exhibit high regio- and chemo-selectivity, minimizing the need for protecting groups and reducing the formation of unwanted byproducts.[1][2]

  • Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild temperature and pressure, preserving the integrity of the complex triterpenoid structure.[3][4]

  • Environmental Sustainability: Biocatalysis aligns with the principles of green chemistry by using biodegradable catalysts and often requiring less hazardous solvents.[4][5]

  • Versatility: Lipases can catalyze esterification, transesterification, and other reactions in non-aqueous solvents, making them suitable for a wide range of substrates.[4][6]

Key Triterpenoid Substrates and Their Biological Relevance

TriterpenoidNatural SourcesKey Biological Activities
Betulin Birch bark (abundant)Anti-inflammatory, antiviral, anticancer, neuroprotective.[7] Modulates the DJ-1/Akt/Nrf2 and HO-1/Nrf2 signaling pathways.[7][8][9]
Betulinic Acid Birch bark, various other plantsAnti-HIV, anticancer, antimalarial.[10] Suppresses the STAT3 activation pathway.[11]
Ursolic Acid Apples, cranberries, rosemary, oreganoAntioxidant, anti-inflammatory, antitumor.[12][13] Mediates its effects through suppression of NF-κB, AP-1, and NF-AT.[13]
Oleanolic Acid Olive leaves, various other plantsHepatoprotective, anti-inflammatory, antitumor.[14]

Quantitative Data on Lipase-Catalyzed Synthesis of Triterpenoid Esters

The following table summarizes quantitative data from studies on the enzymatic synthesis of triterpenoid esters, providing insights into achievable yields under various conditions.

Triterpenoid SubstrateAcyl DonorEnzymeSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Betulinic AcidPhthalic AnhydrideNovozym 435Chloroform:n-hexane (1:1)552461.8[15]
Betulinic Acid3-Methylphthalic AnhydrideNovozym 435Chloroform372440[16]
Betulinic AcidBenzoyl ChlorideNovozym 435Chloroform501245.3[17]
Triterpene Alcohols (from rice bran)Oleic AcidCandida rugosa lipase (B570770)Oleic acid (as solvent)30240~80 (for phytosterol esters)[3]
Dihydrocaffeic AcidLinolenyl AlcoholNovozym 435Hexane:2-butanone (75:25)N/A16899[10]

Note: While a direct protocol for the enzymatic synthesis of betulin caffeate with yield data was not found in the literature reviewed, the successful chemical synthesis has been reported.[18] The protocols provided below are based on established lipase-catalyzed esterification methods for similar triterpenoid and phenolic acid substrates.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Esterification of a Triterpenoid with a Caffeic Acid Derivative

This protocol provides a general method for the synthesis of triterpenoid caffeates using an immobilized lipase. Optimization of substrate molar ratio, temperature, and reaction time may be required for specific triterpenoid-caffeate combinations.

Materials:

  • Triterpenoid (e.g., Betulin, Ursolic Acid, Oleanolic Acid)

  • Caffeic acid derivative (e.g., ethyl caffeate for transesterification, or caffeic acid for esterification)

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)[19]

  • Anhydrous organic solvent (e.g., toluene, 2-methyl-2-butanol, or a deep eutectic solvent)[20]

  • Molecular sieves (3Å or 4Å), activated

  • Reaction vessel (e.g., screw-capped vial or round-bottom flask)

  • Magnetic stirrer and heating plate or shaking incubator

  • Analytical equipment for reaction monitoring (e.g., TLC, HPLC)

Procedure:

  • Substrate Preparation: Dissolve the triterpenoid (1 equivalent) and the caffeic acid derivative (1-5 equivalents) in the selected anhydrous organic solvent in the reaction vessel. The optimal molar ratio may need to be determined empirically; an excess of the acyl donor is often used to drive the reaction equilibrium towards product formation.[21]

  • Addition of Molecular Sieves: Add activated molecular sieves to the reaction mixture to remove water, which is a byproduct of esterification and can inhibit the lipase.[21]

  • Enzyme Addition: Add the immobilized lipase (typically 10-20% w/w of the total substrate mass) to the reaction mixture.

  • Reaction Incubation: Seal the reaction vessel and incubate at a controlled temperature (typically 40-70 °C) with constant stirring or shaking.[21]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or HPLC.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached completion (or equilibrium), stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and reused.

  • Product Purification: Evaporate the solvent from the filtrate under reduced pressure. The crude product can then be purified using column chromatography on silica (B1680970) gel.

Visualization of Experimental Workflow and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic synthesis of triterpenoid caffeates.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Triterpenoid Triterpenoid Substrate Mix Combine Substrates & Solvent Triterpenoid->Mix Caffeate Caffeic Acid Derivative Caffeate->Mix Solvent Anhydrous Solvent Solvent->Mix Enzyme Immobilized Lipase AddEnzyme Add Lipase & Molecular Sieves Enzyme->AddEnzyme Mix->AddEnzyme Incubate Incubate with Stirring (40-70°C) AddEnzyme->Incubate Monitor Monitor Reaction (TLC/HPLC) Incubate->Monitor Filter Filter to Recover Enzyme Monitor->Filter Purify Evaporate & Purify (Chromatography) Filter->Purify Product Pure Triterpenoid Caffeate Purify->Product

Caption: General workflow for lipase-catalyzed synthesis of triterpenoid caffeates.

Biological Signaling Pathways

The synthesized triterpenoid caffeates are expected to exhibit biological activities related to their parent compounds. The following diagrams illustrate key signaling pathways modulated by betulin, betulinic acid, and ursolic acid.

Betulin and the DJ-1/Akt/Nrf2 Pathway

Betulin has been shown to exert neuroprotective effects by activating the DJ-1/Akt/Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and apoptosis.[8][9]

G Betulin Betulin DJ1 DJ-1 Betulin->DJ1 induces Akt Akt DJ1->Akt activates Nrf2 Nrf2 DJ1->Nrf2 upregulates Bcl2 Bcl-2 Akt->Bcl2 activates Casp3 Caspase-3 (cleaved) Akt->Casp3 inhibits AntioxidantEnzymes SOD2, HO-1 Nrf2->AntioxidantEnzymes activates transcription Apoptosis Apoptosis Bcl2->Apoptosis inhibits Casp3->Apoptosis promotes ROS ROS OxidativeStress Oxidative Stress ROS->OxidativeStress causes AntioxidantEnzymes->ROS reduces

Caption: Betulin activates the DJ-1/Akt/Nrf2 pathway to reduce apoptosis and oxidative stress.[8]

Betulinic Acid and the JAK/STAT3 Pathway

Betulinic acid can inhibit the constitutive activation of the STAT3 signaling pathway, which is often dysregulated in cancer cells, leading to decreased proliferation and survival of tumor cells.[11][22]

G BetulinicAcid Betulinic Acid SHP1 SHP-1 (Phosphatase) BetulinicAcid->SHP1 induces JAK JAK1/JAK2 BetulinicAcid->JAK inhibits STAT3 p-STAT3 (Active) SHP1->STAT3 dephosphorylates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates Nucleus Nucleus STAT3->Nucleus translocates to STAT3_inactive->STAT3 TargetGenes Target Gene Expression (e.g., Bcl-2, Survivin, Cyclin D1) Nucleus->TargetGenes activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: Betulinic acid inhibits the JAK/STAT3 pathway, reducing cancer cell proliferation.[11][22]

Ursolic Acid and the NF-κB, AP-1, and NF-AT Pathways

Ursolic acid exhibits potent anti-inflammatory activity by suppressing the activation of key immunoregulatory transcription factors, including NF-κB, AP-1, and NF-AT in lymphocytes.[13]

G UrsolicAcid Ursolic Acid MAPK ERK, JNK (MAP Kinases) UrsolicAcid->MAPK inhibits phosphorylation NFkB NF-κB UrsolicAcid->NFkB suppresses activation AP1 AP-1 UrsolicAcid->AP1 suppresses activation NFAT NF-AT UrsolicAcid->NFAT suppresses activation Mitogens Mitogenic Stimulation (e.g., Con A, LPS) Mitogens->MAPK Mitogens->NFkB Mitogens->NFAT MAPK->AP1 Cytokines Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) NFkB->Cytokines promotes transcription AP1->Cytokines promotes transcription NFAT->Cytokines promotes transcription Inflammation Inflammatory Response Cytokines->Inflammation

Caption: Ursolic acid suppresses inflammatory responses by inhibiting key transcription factors.[13]

References

Application Notes: Dammarenediol II 3-O-caffeate for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the current date, specific in vitro studies on Dammarenediol II 3-O-caffeate are not available in the scientific literature. The following application notes are based on the known biological activities of the parent compound, Dammarenediol-II, and other related dammarane-type triterpenoids. The provided protocols and proposed mechanisms are intended to serve as a foundational guide for initiating research on this novel compound.

Introduction

Dammarenediol-II is a tetracyclic triterpenoid (B12794562) and a key precursor in the biosynthesis of ginsenosides (B1230088), the primary active components of Panax ginseng. Triterpenoids derived from Dammarenediol-II have demonstrated a wide array of pharmacological activities. The addition of a caffeate moiety to the 3-O-position of Dammarenediol-II may enhance its biological effects, as caffeic acid and its derivatives are known for their antioxidant and anti-inflammatory properties. This document outlines potential in vitro applications and detailed experimental protocols to investigate the bioactivity of this compound.

Potential In Vitro Applications

Based on the activities of structurally similar dammarane (B1241002) triterpenoids, this compound is a promising candidate for investigation in the following areas:

  • Oncology: Many dammarane-type triterpenoids exhibit cytotoxic effects against various cancer cell lines.[1][2][3][4] Therefore, this compound could be evaluated as a potential anti-cancer agent.

  • Inflammation: Several dammarane triterpenoids have shown potent anti-inflammatory activity by inhibiting the production of inflammatory mediators like nitric oxide (NO).[1][2][5] The caffeate group may contribute to this activity.

  • Metabolic Diseases: Certain derivatives have been noted to enhance insulin-stimulated glucose uptake, suggesting a potential role in managing diabetes.[5]

Summary of In Vitro Activities of Related Dammarane Triterpenoids

The following table summarizes the reported in vitro activities of various dammarane-type triterpenoids to provide a comparative baseline for future studies on this compound.

Compound/DerivativeCell LineAssayActivity (IC50)Reference
Dammarane Triterpenoid (unspecified, Cmpd 15)A549 (Lung Carcinoma)Cytotoxicity10.65 µM[1][2]
Hep-G2 (Hepatocellular Carcinoma)Cytotoxicity14.28 µM[1][2]
MCF-7 (Breast Adenocarcinoma)Cytotoxicity11.72 µM[1][2]
Dammarane Triterpenoids (unspecified, Cmpds 1-3, 7, 8, 11, 16)A549, Hep-G2, MCF-7Cytotoxicity10.65 - 47.78 µM[1][2]
Dammarane Triterpenoids (unspecified, Cmpds 3, 7, 8)RAW 264.7 (Macrophage)NO Production Inhibition71.85 - 95.71 µM[1][2]
Cypaliuruside T (2)Not SpecifiedAnti-inflammatory7.6 µM[5]
Cypaliuruside U (3)Not SpecifiedAnti-inflammatory8.1 µM[5]

Experimental Protocols

This section provides a detailed protocol for a foundational in vitro assay to assess the cytotoxic potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, MCF-7, or HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

  • Sterile PBS (Phosphate-Buffered Saline)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[6]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.[6] During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[6][8]

  • Formazan Solubilization:

    • Add 100 µL of the solubilization solution to each well.[6]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[6]

    • Read the plate within 1 hour of adding the solubilization solution.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a general workflow for the initial in vitro screening of this compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Molecular Target Identification A Compound Preparation (this compound) C Cytotoxicity Assay (MTT) Determine IC50 A->C B Cell Line Selection (e.g., A549, MCF-7, RAW 264.7) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D If Cytotoxic E Cell Cycle Analysis (Flow Cytometry) C->E If Cytotoxic F Anti-inflammatory Assay (NO, Cytokine Measurement) C->F If Not Highly Cytotoxic G Western Blot Analysis (Signaling Pathway Proteins) D->G E->G H Gene Expression Analysis (qRT-PCR) F->H

Caption: General workflow for in vitro evaluation.

Hypothesized Signaling Pathway Modulation

Triterpenoids often exert their anti-cancer and anti-inflammatory effects by modulating key signaling pathways such as PI3K/Akt/mTOR and NF-κB.[9][10][11][12] The following diagram depicts a hypothetical mechanism for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Genes mTOR->Proliferation Activates IKK IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Sequesters Inflammation Inflammatory Response Genes NFkB_p65->Inflammation Activates Transcription Compound Dammarenediol II 3-O-caffeate Compound->Akt Inhibits Compound->IKK Inhibits

Caption: Hypothesized signaling pathway modulation.

References

Application Notes and Protocols for Cytotoxicity Evaluation of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II 3-O-caffeate is a dammarane-type triterpenoid, a class of natural products that has garnered significant interest in oncology research for their potential cytotoxic and anti-cancer properties. While specific cytotoxic data for this compound is not extensively available in current literature, the evaluation of related dammarane (B1241002) triterpenoids has revealed promising, albeit variable, activity against a range of cancer cell lines. This document provides a comprehensive guide to the evaluation of the cytotoxic potential of this compound, including standardized protocols and data from structurally similar compounds to serve as a benchmark for future studies.

Dammarane triterpenoids have been shown to induce apoptosis and cause cell cycle arrest in various cancer cells.[1][2][3] The proposed mechanisms often involve the intrinsic apoptotic pathway and modulation of cell cycle regulatory proteins.[1][3] This application note will detail the necessary experimental procedures to elucidate the cytotoxic effects and potential mechanisms of action of this compound.

Data Presentation: Cytotoxicity of Related Dammarane-Type Triterpenoids

To provide a comparative baseline for the cytotoxic evaluation of this compound, the following table summarizes the reported 50% inhibitory concentration (IC50) values of various dammarane-type triterpenoids against several human cancer cell lines.

Compound Name/IdentifierCancer Cell LineAssay TypeIC50 (µM)Reference
Dammarane Triterpenoid Saponin (Ginsenoside-Rg18)A549 (Non-small cell lung cancer)Not Specified150[2]
Dammarane Triterpenoid 1DU145 (Prostate carcinoma)Not Specified5 and 10 (used for mechanistic studies)[1]
(20S,24RS)-23,24-epoxy-24-methoxy-25,26,27-tris-nor dammar-3-oneMCF-7 (Breast cancer), B16-F10 (Melanoma)PrestoBlue>100[4]
Sterenoid E (a 14(13→12) abeo-lanostane triterpenoid)HL-60 (Promyelocytic leukemia)MTS4.7
Sterenoid E (a 14(13→12) abeo-lanostane triterpenoid)SMMC-7721 (Hepatocellular carcinoma)MTS7.6

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Evaluation

This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line (e.g., A549, MCF-7, DU145)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, MCF-7) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (this compound) treatment Compound Treatment (24, 48, 72h) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Experimental workflow for cytotoxicity evaluation.

Proposed Signaling Pathway for Dammarane Triterpenoid-Induced Apoptosis and Cell Cycle Arrest

The following diagram illustrates a potential signaling pathway through which this compound may exert its cytotoxic effects, based on the known mechanisms of similar dammarane triterpenoids.

signaling_pathway cluster_compound Compound Action cluster_cell_cycle Cell Cycle Arrest (G1 Phase) cluster_apoptosis Apoptosis (Intrinsic Pathway) compound Dammarenediol II 3-O-caffeate p21_p27 p21, p27 (Upregulation) compound->p21_p27 cdk_cyclin CDK4/6-Cyclin D CDK2-Cyclin E (Downregulation) compound->cdk_cyclin bax Bax (Upregulation) compound->bax bcl2 Bcl-2 (Downregulation) compound->bcl2 p21_p27->cdk_cyclin inhibition rb p-Rb (Downregulation) cdk_cyclin->rb phosphorylation g1_arrest G1 Phase Arrest rb->g1_arrest leads to cytochrome_c Cytochrome c Release bax->cytochrome_c promotes bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of this compound.

Conclusion

The provided protocols and background information on related compounds offer a solid framework for the systematic evaluation of this compound's cytotoxic potential. By following these guidelines, researchers can generate robust and reproducible data to determine the IC50 values, and further investigate the underlying molecular mechanisms, such as the induction of apoptosis and cell cycle arrest. This will be crucial in assessing its potential as a novel anti-cancer agent.

References

Application Notes and Protocols: Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the solubility and potential bioassays for Dammarenediol II 3-O-caffeate. Due to the limited availability of specific experimental data for this compound, the following protocols are based on established methodologies for structurally related triterpenoids and natural products.

Solubility and Stock Solution Preparation

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[1]
ChloroformSoluble[1]
DichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
AcetoneSoluble[1]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can then be diluted for various bioassays.

Materials:

  • This compound (Molecular Weight: 606.88 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh out 1 mg of this compound into a sterile microcentrifuge tube.

  • Calculating DMSO Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 606.88 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 164.8 µL

  • Solubilization: Add 164.8 µL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath may assist in dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).

Bioassay Protocols

Based on the chemical structure, which combines a triterpenoid (B12794562) backbone with a caffeic acid moiety, this compound is a candidate for antioxidant and anti-inflammatory activities. The following are generalized protocols for assessing these potential biological effects.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Materials:

  • This compound stock solution (10 mM in DMSO)

  • DPPH solution (0.1 mM in methanol)

  • Methanol (B129727)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Working Solutions: Prepare a series of dilutions of this compound from the 10 mM stock solution in methanol (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions of ascorbic acid as a positive control.

  • Assay Setup: In a 96-well plate, add 100 µL of each dilution of the test compound or positive control.

  • Initiation of Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:

    • % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Where A_control is the absorbance of the DPPH solution with methanol and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3: Measurement of Nitric Oxide Production in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (10 mM in DMSO)

  • Dexamethasone (B1670325) (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 1, 5, 10, 25 µM) or dexamethasone for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with DMSO and LPS) and a negative control group (cells treated with media only).

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Assay:

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample in a new 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.

  • Cell Viability: Perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure the observed NO inhibition is not due to cytotoxicity.

Visualized Workflows and Pathways

Experimental Workflow for Bioassays

G General Bioassay Workflow for this compound cluster_prep Compound Preparation cluster_assay Bioassay Execution cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve dilute Prepare Working Dilutions dissolve->dilute treat Treat Cells/System dilute->treat incubate Incubate treat->incubate measure Measure Endpoint incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for preparing and testing this compound.

Putative Anti-inflammatory Signaling Pathway

Dammarane (B1241002) triterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. The following diagram illustrates a plausible mechanism of action for this compound.

G cluster_pathways Intracellular Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 Compound Dammarenediol II 3-O-caffeate Compound->IKK inhibits Compound->p38 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB->Gene translocates & activates p38->Gene activates

References

Application Notes and Protocols for the Derivatization of Dammarenediol II 3-O-caffeate for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II is a dammarane-type triterpenoid (B12794562) that forms the aglycone core of various ginsenosides, which are known for their diverse pharmacological activities.[1][2] Its caffeate ester, Dammarenediol II 3-O-caffeate, is a subject of interest for its potential biological activities, stemming from the combined properties of the triterpenoid and caffeic acid moieties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, direct GC-MS analysis of complex molecules like this compound is challenging due to their low volatility and thermal instability.[3]

Derivatization is a crucial step to enhance the volatility and thermal stability of such compounds, making them amenable to GC-MS analysis.[3][4][5] The most common derivatization technique for compounds containing hydroxyl and carboxyl groups, such as triterpenoids and phenolic acids, is silylation.[6][7] This process involves replacing the active hydrogen atoms in these functional groups with a trimethylsilyl (B98337) (TMS) group.

These application notes provide a detailed protocol for the silylation-based derivatization of this compound for subsequent GC-MS analysis. The methodology is based on established procedures for the derivatization of dammarane-type triterpenoids and caffeic acid.

Experimental Protocols

Materials and Reagents
  • Sample: this compound standard or extracted sample

  • Silylating Reagents:

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Solvents:

  • Internal Standard (IS): e.g., Betulinol or a suitable stable isotope-labeled standard

  • Apparatus:

    • GC-MS system with a suitable capillary column (e.g., HP-5MS, DB-5MS)

    • Heating block or oven

    • Vials with screw caps (B75204) and PTFE-lined septa

    • Microsyringes

    • Nitrogen gas supply for drying

Standard and Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or chloroform. Prepare working standard solutions by serial dilution of the stock solution.

  • Sample Extraction: For biological matrices, perform a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the compound of interest.

  • Drying: Evaporate the solvent from a known volume of the standard solution or sample extract to complete dryness under a gentle stream of nitrogen gas. It is crucial to ensure the sample is completely dry as moisture can interfere with the silylation reaction.[7]

Derivatization Protocol: Silylation

This protocol describes the trimethylsilylation of this compound.

  • To the dried sample/standard in a vial, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 100 µL of BSTFA + 1% TMCS (or MSTFA).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 70°C for 60 minutes in a heating block or oven.

  • Cool the vial to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample/Standard Dry Evaporate to Dryness Sample->Dry Add_Solvent Add Pyridine Dry->Add_Solvent Add_Reagent Add BSTFA + TMCS Add_Solvent->Add_Reagent Heat Heat at 70°C Add_Reagent->Heat Cool Cool to RT Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Experimental workflow for the derivatization of this compound.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

  • Gas Chromatograph:

    • Injection Mode: Splitless

    • Injector Temperature: 280°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 min

      • Ramp: 10°C/min to 300°C

      • Hold: 15 min at 300°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Mode: Full scan (e.g., m/z 50-800) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound can be performed by creating a calibration curve using derivatized standards. The following table presents example quantitative data for the analysis of caffeic acid after derivatization, which can serve as a reference for the expected performance of the method.[8]

ParameterValue
Limit of Detection (LOD)1.2 - 15.2 pg
Relative Standard Deviation (RSD)< 6.8% (n=5)

Data is for the quantitative analysis of various polyphenols including caffeic acid after derivatization with BSTFA + TMCS and GC-MS analysis in SIM mode.[8]

Visualization of Derivatization

The derivatization process targets the active hydrogen atoms of the hydroxyl groups in both the dammarenediol II and caffeate moieties of the molecule.

Derivatization_Sites cluster_mol This compound cluster_reagent Silylation cluster_product TMS-Derivatized Product mol reagent BSTFA + TMCS product Increased Volatility & Thermal Stability OH1 OH OH1->mol OH2 OH OH2->mol OH3 OH OH3->mol OH4 OH OH4->mol

Caption: Potential silylation sites on this compound.

Conclusion

The described silylation-based derivatization protocol provides a robust and reliable method for the analysis of this compound by GC-MS. This approach enhances the volatility and thermal stability of the analyte, enabling its separation and detection with high sensitivity and selectivity. The provided experimental parameters and workflows serve as a comprehensive guide for researchers in natural product analysis, pharmacology, and drug development to quantify and identify this and structurally related compounds in various matrices. Further optimization of the derivatization and GC-MS conditions may be necessary depending on the specific application and available instrumentation.

References

Troubleshooting & Optimization

Technical Support Center: Dammarenediol II 3-O-caffeate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of Dammarenediol II 3-O-caffeate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this valuable compound during laboratory experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges and questions that may arise during the extraction of this compound.

Q1: I am getting a very low yield of this compound. What are the potential causes and solutions?

A1: Low yield is a common issue in natural product extraction. Several factors could be contributing to this problem. Consider the following troubleshooting steps:

  • Plant Material:

    • Source and Plant Part: this compound has been isolated from the root outer bark of Betula ermanii and has also been found in Betula platyphylla and Ostryopsis davidiana.[1][2] Ensure you are using the correct plant species and the appropriate plant part, as the concentration of secondary metabolites can vary significantly throughout the plant.[3]

    • Quality and Preparation: The age of the plant, harvesting time, and storage conditions can all impact the concentration of the target compound.[4] Ensure the plant material is properly dried to prevent microbial degradation and ground to a fine powder to maximize the surface area for solvent penetration.[5]

  • Extraction Solvent:

    • Polarity: this compound is a moderately polar compound, being a triterpenoid (B12794562) (nonpolar) esterified with caffeic acid (polar). The choice of solvent is critical. Solvents like ethanol, methanol, acetone, and ethyl acetate (B1210297), or mixtures thereof with water, are commonly used for extracting triterpenoids and phenolics.[1][6] The polarity of the solvent system should be optimized. For instance, a mixture of a nonpolar solvent like hexane (B92381) with a more polar solvent like ethyl acetate can be adjusted to target compounds of intermediate polarity.[2]

    • Purity: Always use high-purity, HPLC-grade solvents to avoid introducing impurities that can interfere with analysis and purification.[5]

  • Extraction Method and Parameters:

    • Technique: Conventional methods like maceration and Soxhlet extraction can be time-consuming and may lead to the degradation of thermolabile compounds.[7] Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve extraction efficiency and reduce extraction time.[8]

    • Temperature: Higher temperatures can increase the solubility of the target compound and the extraction rate. However, excessive heat can cause degradation. An optimal temperature needs to be determined experimentally.

    • Time: Insufficient extraction time will result in incomplete recovery. Conversely, excessively long extraction times can lead to the degradation of the compound and the co-extraction of undesirable impurities.[9]

Q2: My extract is a complex mixture with many impurities. How can I improve the purity of my this compound extract?

A2: The crude extract from any plant material will inevitably be a complex mixture. Several strategies can be employed to increase the purity of the target compound:

  • Pre-extraction Defatting: If your starting material has a high lipid content, a pre-extraction step with a nonpolar solvent like hexane can remove fats and waxes, which can interfere with subsequent extraction and purification steps.

  • Solvent Partitioning: A liquid-liquid extraction can be performed to partition the compounds in your crude extract based on their polarity. For example, you can dissolve the extract in a methanol/water mixture and then wash it with a nonpolar solvent like hexane to remove nonpolar impurities. The target compound should remain in the more polar methanol/water layer.[5]

  • Chromatography: This is the most powerful technique for purifying individual compounds from a complex mixture.

    • Column Chromatography: Use a silica (B1680970) gel column with a gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or acetone. This will separate the compounds based on their affinity for the stationary phase.[5]

    • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is the method of choice. A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water is a good starting point for separating triterpenoid esters.

Q3: I am observing unexpected peaks in my HPLC/GC-MS analysis. What could be the source of this contamination?

A3: Unexpected peaks can arise from several sources. Here's a checklist to identify the potential origin:

  • Solvent Impurities: As mentioned, always use high-purity solvents. Impurities or stabilizers in the solvent can become concentrated during the evaporation of the extract.[5]

  • Plasticizers: Phthalates and other plasticizers can leach from plastic containers, tubing, or pipette tips, especially when using organic solvents. Whenever possible, use glassware and Teflon-lined caps.[5]

  • Microbial Contamination: If the plant material was not properly dried and stored, or if aqueous extracts are not handled under sterile conditions, microbial growth can introduce contaminating metabolites.[5]

  • Compound Degradation: The extraction conditions (e.g., high temperature, exposure to light, or extreme pH) might be causing the degradation of this compound or other compounds in the extract, leading to the formation of new peaks.

Q4: What is the biosynthetic origin of this compound?

A4: this compound is a hybrid molecule derived from two major biosynthetic pathways in plants. The dammarenediol II core is a triterpenoid, synthesized via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathway, which leads to the formation of 2,3-oxidosqualene. This precursor is then cyclized by the enzyme dammarenediol-II synthase to form dammarenediol-II.[3][11][12][13] The caffeic acid moiety is a phenylpropanoid, derived from the shikimate pathway. The final step is the esterification of the 3-hydroxyl group of dammarenediol II with caffeic acid, a reaction likely catalyzed by an acyltransferase enzyme.

Experimental Protocols

The following are generalized protocols for the extraction and analysis of this compound based on methods used for similar triterpenoids from Betula species. Optimization will be required for specific experimental conditions.

Protocol 1: Conventional Solvent Extraction (Maceration)
  • Preparation of Plant Material:

    • Obtain the root outer bark of Betula ermanii.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried bark into a fine powder (e.g., to pass through a 40-mesh sieve).

  • Extraction:

    • Weigh 100 g of the powdered bark and place it in a large Erlenmeyer flask.

    • Add 1 L of 95% ethanol.

    • Seal the flask and macerate for 72 hours at room temperature with continuous stirring.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation of Plant Material:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 10 g of the powdered bark in a 250 mL beaker.

    • Add 150 mL of 80% methanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 45°C.

  • Filtration and Concentration:

    • Filter and concentrate the extract as described in Protocol 1.

Protocol 3: Purification by Column Chromatography
  • Column Preparation:

    • Pack a glass column with silica gel (100-200 mesh) in hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely.

    • Carefully load the dried silica gel with the adsorbed extract onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of hexane-ethyl acetate, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, etc.).

    • Collect fractions of the eluate.

  • Analysis:

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions containing the pure compound and evaporate the solvent.

Data Presentation

The following tables summarize quantitative data for the extraction of related triterpenoids and phenolic compounds from Betula species and other plants, which can serve as a reference for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Yields of Triterpenoids from Betula Species using Different Methods.

Plant MaterialCompound(s)Extraction MethodSolventYieldReference
Betula sp. barkBetulinUltrasound-Assisted ExtractionThymol:1-octanol (4:1)12.09 - 32.17 mg/g[12]
Betula sp. barkBetulinic AcidUltrasound-Assisted ExtractionThymol:1-octanol (4:1)0.69 - 1.43 mg/g[12]
Betula pendula barkBetulinSoxhletEthanol~9.4% of extract[6]
Betula kirghisorum barkBetulinMicrowave-Assisted (9 min)Alkaline solution15.55 - 18.25%[6]

Table 2: Influence of Solvent on the Extraction of Triterpenoids and Phenolics.

Plant MaterialCompound ClassSolventRelative YieldReference
Centella asiaticaTriterpenes90% MethanolHighest[14]
Centella asiaticaPhenolics90% MethanolHigh[14]
Diospyros kaki leavesTriterpenoid Acids95% EthanolHighest[13]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the extraction and biosynthesis of this compound.

experimental_workflow plant_material Plant Material (e.g., Betula ermanii root bark) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (Maceration, UAE, or MAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_compound Pure Dammarenediol II 3-O-caffeate purification->pure_compound analysis Analysis (HPLC, MS, NMR) pure_compound->analysis biosynthesis_pathway cluster_terpenoid Triterpenoid Biosynthesis cluster_phenylpropanoid Phenylpropanoid Biosynthesis mva Mevalonate Pathway (MVA) ipp Isopentenyl Pyrophosphate (IPP) mva->ipp mep MEP/DOXP Pathway mep->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmpp->fpp squalene Squalene fpp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene dd Dammarenediol-II oxidosqualene->dd Dammarenediol-II Synthase final_product This compound dd->final_product shikimate Shikimate Pathway phenylalanine L-Phenylalanine shikimate->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid caffeic_acid Caffeic Acid cinnamic_acid->caffeic_acid caffeic_acid->final_product Acyltransferase troubleshooting_logic start Low Extraction Yield? check_plant Verify Plant Material (Species, Part, Quality) start->check_plant Yes check_purity Low Purity? start->check_purity No check_solvent Optimize Solvent System (Polarity, Purity) check_plant->check_solvent check_method Optimize Extraction Method (Technique, Temp, Time, Ratio) check_solvent->check_method end Improved Yield/Purity check_method->end defatting Consider Pre-extraction Defatting check_purity->defatting Yes partitioning Perform Solvent Partitioning defatting->partitioning chromatography Optimize Chromatography (Column, HPLC) partitioning->chromatography chromatography->end

References

"Dammarenediol II 3-O-caffeate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Dammarenediol II 3-O-caffeate, along with troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C. Stock solutions can also be stored at -20°C for several months, although it is recommended to prepare fresh solutions for optimal results.[1]

Q2: How should I prepare solutions of this compound?

A2: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] To enhance solubility, gently warm the solution to 37°C and use an ultrasonic bath.[1] It is best practice to prepare and use the solution on the same day to minimize degradation.[1]

Q3: What are the primary stability concerns when working with this compound?

A3: The main stability concern is the hydrolysis of the caffeate ester bond. This can be influenced by pH, temperature, and the presence of esterase enzymes. Caffeic acid esters are known to be susceptible to hydrolysis. Additionally, the caffeic acid moiety is sensitive to light and can undergo photodegradation.

Q4: Are there known incompatibilities with other common lab reagents?

A4: Avoid strong acidic or basic conditions, as these can catalyze the hydrolysis of the ester linkage. Also, be cautious when using solvents containing alcohols for in vivo studies, as transesterification reactions have been observed with similar compounds.[1][2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound precipitation in aqueous buffer Low aqueous solubility of the triterpenoid (B12794562) structure.Increase the concentration of the organic co-solvent (e.g., DMSO, ethanol) in your final solution. Ensure the final solvent concentration is compatible with your experimental system. Consider using a surfactant or encapsulating agent to improve solubility.
Loss of activity over time in prepared solutions Degradation of the compound, likely through hydrolysis of the caffeate ester.Prepare fresh solutions for each experiment. If solutions must be stored, keep them at -20°C or -80°C and minimize freeze-thaw cycles. Perform a stability study in your experimental buffer to determine the degradation rate.
Appearance of new peaks in HPLC analysis of stored samples Degradation of the parent compound.The primary degradation product is likely to be Dammarenediol II and caffeic acid due to hydrolysis. Photodegradation of the caffeic acid moiety can also lead to other byproducts. Use HPLC-MS to identify the degradation products.
Inconsistent experimental results Variability in compound stability or concentration.Always use freshly prepared solutions. Validate the concentration of your stock solution spectrophotometrically if possible, using the UV absorbance of the caffeate group. Ensure consistent handling and storage procedures across all experiments.

Stability and Storage Summary

Condition Recommendation Rationale
Solid Compound Store at -20°C in a tightly sealed container, protected from light.Low temperature and protection from light and moisture minimize degradation.
Stock Solutions (in organic solvent) Store at -20°C for up to several months.[1] For critical experiments, fresh solutions are recommended.Reduces the rate of solvent evaporation and chemical degradation.
Aqueous Solutions Prepare fresh for each experiment. Avoid prolonged storage.The ester linkage is susceptible to hydrolysis in aqueous environments, a reaction that can be pH and temperature dependent.
Light Exposure Handle the compound and its solutions with protection from light.The caffeic acid portion of the molecule can undergo photodegradation.
pH Maintain solutions at a neutral or slightly acidic pH. Avoid strongly acidic or basic conditions.Extreme pH can catalyze the hydrolysis of the ester bond. Saponins, a related class of compounds, are generally more stable in acidic to neutral conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Purity and Stability by HPLC-DAD

This protocol provides a general method for analyzing the purity of this compound and monitoring its degradation over time.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid (or another suitable acidifier).

  • Mobile Phase B: Acetonitrile or Methanol (B129727).

  • Gradient Program: A gradient from a lower to a higher concentration of Mobile Phase B is typically used for separating triterpenoids and their degradation products. A starting point could be a linear gradient from 40% B to 95% B over 20-30 minutes. The optimal gradient should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For analysis, dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 50-100 µg/mL).

4. Detection:

  • The PDA detector should be set to scan a range of wavelengths (e.g., 200-400 nm). The caffeate moiety has a characteristic UV absorbance, typically around 325-330 nm, which can be used for quantification. The triterpenoid backbone will absorb at lower wavelengths (~210 nm).

5. Stability Study (Forced Degradation):

  • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at a controlled temperature (e.g., 60°C) for various time points. Neutralize before injection.

  • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at a controlled temperature (e.g., 60°C) for various time points. Neutralize before injection.

  • Oxidative Degradation: Treat the sample with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Photostability: Expose the sample solution to a light source with controlled UV and visible light output, as per ICH Q1B guidelines.

  • Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60-80°C).

  • Analyze the stressed samples by HPLC-DAD at different time points and compare the chromatograms to an unstressed control to identify and quantify degradation products.

Visualizations

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analysis cluster_3 Outcome A This compound Stock Solution B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B Expose to stress C Base Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C Expose to stress D Oxidation (e.g., 3% H2O2, RT) A->D Expose to stress E Photostability (ICH Q1B light source) A->E Expose to stress F Thermal Stress (e.g., 80°C) A->F Expose to stress G HPLC-DAD/MS Analysis B->G Analyze at time points C->G Analyze at time points D->G Analyze at time points E->G Analyze at time points F->G Analyze at time points H Quantify Parent Compound G->H I Identify Degradation Products G->I J Determine Degradation Pathway & Rate H->J I->J

Caption: Workflow for forced degradation studies of this compound.

Postulated Signaling Pathway for Anti-Cancer Activity

G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade DDII_Caffeate Dammarenediol II 3-O-caffeate ROS ↑ ROS Production DDII_Caffeate->ROS Mito Mitochondrial Dysfunction DDII_Caffeate->Mito ROS->Mito Bcl2 ↓ Bcl-2 Mito->Bcl2 Bax ↑ Bax Mito->Bax Casp9 Caspase-9 Activation Bcl2->Casp9 inhibition Bax->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A postulated signaling pathway for the pro-apoptotic effects of this compound.

References

Technical Support Center: Overcoming Poor Solubility of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Dammarenediol II 3-O-caffeate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a triterpenoid (B12794562) compound.[1] It belongs to the dammarane-type saponin (B1150181) family, which are known for a variety of pharmacological activities, including anti-inflammatory and anticancer effects.[2][3][4] Its chemical formula is C₃₉H₅₈O₅ and it has a molecular weight of approximately 606.88 g/mol .[5]

Q2: What is the solubility profile of this compound?

A2: this compound is practically insoluble in water, a common characteristic of many triterpenoids.[6] However, it is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, and ethyl acetate.[7]

Q3: Why is the poor aqueous solubility of this compound a concern for research and development?

A3: Poor aqueous solubility can significantly hinder the development of a compound for therapeutic use. It can lead to low dissolution rates in biological fluids, resulting in poor absorption, low bioavailability, and consequently, reduced therapeutic efficacy. For in vitro experiments, poor solubility makes it difficult to prepare stock solutions and achieve desired concentrations in aqueous cell culture media, potentially leading to inaccurate and unreliable results.

Q4: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: These include particle size reduction (micronization and nanonization), modification of the crystal habit (polymorphs and amorphous forms), and formulation into solid dispersions.

  • Chemical Modifications: This involves creating inclusion complexes with cyclodextrins, using co-solvents, and micellar solubilization with surfactants.

Troubleshooting Guides: Enhancing Aqueous Solubility

This section provides detailed troubleshooting guides for common issues encountered during the handling and formulation of this compound.

Issue 1: Difficulty preparing an aqueous stock solution for in vitro experiments.

Cause: The inherent hydrophobicity of the triterpenoid structure leads to poor solubility in aqueous buffers and cell culture media.

Solutions:

  • Co-solvents: A common and straightforward approach is the use of a water-miscible organic co-solvent.

    • Recommendation: Prepare a high-concentration stock solution in 100% DMSO. For working solutions, dilute the DMSO stock into your aqueous buffer or media. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cellular toxicity.

  • Cyclodextrins: These cyclic oligosaccharides can encapsulate the hydrophobic this compound molecule within their cavity, forming an inclusion complex with improved water solubility.

    • Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and γ-cyclodextrin are often effective. Prepare a solution of the cyclodextrin (B1172386) in water and then add the this compound powder. Stir or sonicate the mixture to facilitate complex formation.

Issue 2: Low and variable oral bioavailability observed in preclinical animal studies.

Cause: Poor aqueous solubility leads to a slow and incomplete dissolution in the gastrointestinal tract, resulting in erratic absorption.

Solutions:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

    • Recommendation: Formulate a solid dispersion using polymers like Polyethylene Glycol (PEG) 4000, PEG 6000, or natural gums (e.g., xanthan gum, guar (B607891) gum) via the solvent evaporation method. This can convert the crystalline drug into a more soluble amorphous state.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity.

    • Recommendation: Prepare a nanosuspension using high-pressure homogenization or probe sonication in the presence of stabilizers (surfactants or polymers). This can lead to a substantial improvement in saturation solubility and dissolution rate.

Quantitative Data on Solubility Enhancement of Similar Compounds

Table 1: Cyclodextrin-Mediated Solubility Enhancement of Ginsenosides (B1230088)

CompoundCyclodextrin UsedFold Increase in Dissolution/SolubilityReference
Ginsenosides Rg5 & Rk1γ-Cyclodextrin2.21 and 2.27-fold increase in solubility, respectively[8]
Ginsenoside Reγ-Cyclodextrin9.27-fold increase in dissolution rate[9]
Compound Kγ-Cyclodextrin18-fold larger stability constant compared to β-Cyclodextrin[10]
Ginsenoside Reβ-Cyclodextrin1.86-fold increase in Cmax and 2.09-fold increase in AUC[11]

Table 2: Formulation-Based Solubility Enhancement of Poorly Soluble Compounds

Formulation TechniqueCompoundKey FindingReference
NanosuspensionDiosmin~5-fold increase in saturation solubility[12]
Solid DispersionNabumetoneSignificant improvement in drug solubility and dissolution[13]
Solid DispersionEtoricoxibIncreased wettability and solubility with natural polymers[14]

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is adapted from a method used for another triterpene saponin, saikosaponin-d.[15]

  • Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), deionized water, magnetic stirrer, 0.45 µm syringe filter.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 1-10% w/v).

    • Add an excess amount of this compound powder to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

    • After stirring, allow the suspension to equilibrate for 24 hours.

    • Filter the suspension through a 0.45 µm syringe filter to remove the undissolved compound.

    • The filtrate contains the this compound-HP-β-CD inclusion complex.

    • The concentration of the dissolved compound can be quantified using a suitable analytical method like HPLC-UV.

Protocol 2: Formulation of a Solid Dispersion by Solvent Evaporation

This protocol is a general method for preparing solid dispersions with natural polymers.[14]

  • Materials: this compound, a hydrophilic carrier (e.g., PEG 4000, PEG 6000, xanthan gum, or guar gum), a suitable organic solvent (e.g., ethanol (B145695) or acetone), rotary evaporator or water bath, mortar and pestle, sieves.

  • Procedure:

    • Accurately weigh this compound and the chosen hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:5 w/w).

    • Dissolve the this compound in a minimal amount of the organic solvent.

    • In a separate container, dissolve or disperse the hydrophilic carrier in the same solvent. If the carrier is not soluble in the organic solvent, it can be dissolved in a minimal amount of water, and then the two solutions can be mixed.

    • Combine the two solutions and stir until a clear solution is obtained.

    • Evaporate the solvent(s) using a rotary evaporator or a water bath at a controlled temperature (e.g., 40-60°C) until a solid mass is formed.

    • Dry the resulting solid mass in a desiccator under vacuum for 24-48 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

Protocol 3: Preparation of a Nanosuspension using Probe Sonication

This protocol is a general method for preparing nanosuspensions of poorly soluble drugs.[12]

  • Materials: this compound, a stabilizer (e.g., Poloxamer 188, Tween 80, or PEG 400), deionized water, probe sonicator, magnetic stirrer.

  • Procedure:

    • Prepare an aqueous solution of the stabilizer at the desired concentration (e.g., 1-3% w/v).

    • Disperse the accurately weighed this compound powder in the stabilizer solution.

    • Stir the mixture with a magnetic stirrer to get a homogenous pre-suspension.

    • Immerse the tip of the probe sonicator into the pre-suspension. To prevent overheating, place the beaker containing the suspension in an ice bath.

    • Sonicate the suspension at a high intensity for a specific duration (e.g., 15-30 minutes) with cycles of sonication and rest (e.g., 5 minutes on, 2 minutes off) to avoid excessive heat generation.

    • The resulting nanosuspension should have a milky appearance.

    • Characterize the nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Visualizations

Signaling Pathway

The caffeate moiety of this compound is a phenolic compound. Phenolic compounds have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[16][17] Dammarane-type ginsenosides have also been found to inhibit TNF-α-mediated NF-κB transcriptional activity.[18] The following diagram illustrates a hypothetical mechanism by which this compound may exert anti-inflammatory effects through the inhibition of the NF-κB pathway.

G Hypothetical Anti-inflammatory Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation DNA DNA NFkB_active->DNA Binds to promoter Inflammatory_Genes Pro-inflammatory Genes (e.g., IL-8, CXCL1, iNOS, ICAM1) DNA->Inflammatory_Genes Transcription Dammarenediol Dammarenediol II 3-O-caffeate Dammarenediol->IKK Inhibits

A potential mechanism for the anti-inflammatory action of this compound.

Experimental Workflow

The following diagram outlines a logical workflow for selecting a suitable solubility enhancement technique for this compound.

G Workflow for Solubility Enhancement start Start: Poorly Soluble This compound screening Initial Screening: Co-solvents (e.g., DMSO) Cyclodextrins (e.g., HP-β-CD) start->screening check1 Sufficient Solubility for In Vitro Studies? screening->check1 check1->screening No, optimize concentration formulation_dev Proceed to Advanced Formulation Development check1->formulation_dev Yes solid_dispersion Solid Dispersion (Solvent Evaporation) formulation_dev->solid_dispersion nanosuspension Nanosuspension (High-Pressure Homogenization) formulation_dev->nanosuspension characterization Physicochemical Characterization: - Particle Size - Dissolution Rate - Crystalline State solid_dispersion->characterization nanosuspension->characterization in_vivo In Vivo Bioavailability Studies characterization->in_vivo

A decision-making workflow for improving the solubility of this compound.

Logical Relationships

The following diagram illustrates the logical relationship between the choice of solubility enhancement technique and the desired application.

G Selection of Solubility Enhancement Technique problem Poor Aqueous Solubility of This compound goal1 Goal: In Vitro Cell-based Assays problem->goal1 goal2 Goal: In Vivo Oral Administration problem->goal2 solution1a Co-solvent (DMSO) goal1->solution1a Simple & Quick solution1b Cyclodextrin Inclusion goal1->solution1b Avoids high organic solvent concentration solution2a Solid Dispersion goal2->solution2a Enhances dissolution rate solution2b Nanosuspension goal2->solution2b Maximizes surface area for rapid dissolution

Matching solubility enhancement techniques to experimental goals.

References

Technical Support Center: Dammarenediol II 3-O-caffeate Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Dammarenediol II 3-O-caffeate in mass spectrometry applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

A1: The molecular formula for this compound is C₃₉H₅₈O₅, which corresponds to a molecular weight of approximately 606.88 g/mol .[1] Depending on the ionization mode, you will observe different ions, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Q2: Which ionization mode, positive or negative, is more suitable for the analysis of this compound?

A2: Both positive and negative ionization modes can be utilized, and the choice may depend on the specific information you are seeking. Positive ion mode (ESI+) is often used for triterpenoids and will likely show fragmentation of the dammarenediol backbone through water loss.[2][3] Negative ion mode (ESI-) is particularly effective for phenolic compounds like caffeic acid and its esters, providing clear fragmentation of this part of the molecule.[4][5][6] Running the analysis in both modes can provide complementary structural information.[7]

Q3: What are the primary fragmentation patterns observed for this molecule?

A3: The fragmentation of this compound is expected to involve two main pathways: the cleavage of the ester bond and fragmentation within the dammarenediol and caffeate moieties. In positive ion mode, you can expect to see the loss of the caffeoyl group and subsequent water losses from the dammarenediol backbone. In negative ion mode, the fragmentation will likely be dominated by the caffeate portion, yielding characteristic ions for caffeic acid.

Predicted Fragmentation Pattern

The following table summarizes the predicted key fragment ions for this compound in both positive and negative ESI-MS/MS modes.

Ionization Mode Precursor Ion (m/z) Predicted Fragment Ion (m/z) Interpretation
Positive (ESI+) 607.43 [M+H]⁺427.39[M+H - C₉H₈O₄]⁺ - Loss of caffeic acid
409.38[M+H - C₉H₈O₄ - H₂O]⁺ - Subsequent loss of one water molecule from the dammarenediol backbone[2]
391.37[M+H - C₉H₈O₄ - 2H₂O]⁺ - Subsequent loss of two water molecules from the dammarenediol backbone
163.04[C₉H₇O₃]⁺ - Protonated caffeoyl moiety[4]
Negative (ESI-) 605.41 [M-H]⁻425.38[M-H - C₉H₈O₄]⁻ - Dammarenediol-II fragment after loss of caffeic acid
179.03[C₉H₇O₄]⁻ - Deprotonated caffeic acid[4][6]
161.02[C₉H₅O₄]⁻ - Loss of H₂O from the caffeic acid fragment[4][6]
135.04[C₈H₇O₂]⁻ - Decarboxylation of the caffeic acid fragment[4][6]

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometry analysis of this compound.

Issue 1: Poor Signal Intensity or No Signal

  • Possible Cause: Suboptimal ionization efficiency.

    • Solution: Verify that the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized. For triterpenoid (B12794562) esters, a higher source temperature may be required for efficient desolvation.

  • Possible Cause: Incorrect mobile phase composition.

    • Solution: Ensure the mobile phase is compatible with ESI. The addition of a small amount of formic acid (0.1%) in the mobile phase for positive mode or ammonium (B1175870) hydroxide (B78521) for negative mode can improve ionization.

  • Possible Cause: Sample degradation.

    • Solution: Prepare fresh samples and standards. Triterpenoid esters can be susceptible to hydrolysis.

Issue 2: Inconsistent Fragmentation or Unexpected Adducts

  • Possible Cause: In-source fragmentation.

    • Solution: Reduce the fragmentor or cone voltage to minimize fragmentation within the ion source. This is particularly important for observing the intact precursor ion.

  • Possible Cause: Formation of sodium or other adducts.

    • Solution: Use high-purity solvents and additives (LC-MS grade) to minimize salt contamination. If sodium adducts ([M+Na]⁺) are prominent and protonated molecules are weak, consider adding a small amount of a proton source like formic acid to the mobile phase.

Issue 3: Peak Tailing or Broadening in LC-MS

  • Possible Cause: Secondary interactions with the column.

    • Solution: The phenolic hydroxyl groups of the caffeate moiety can interact with residual silanols on the column. Using a column with end-capping or a phenyl-hexyl stationary phase can mitigate these interactions.

  • Possible Cause: Inappropriate mobile phase pH.

    • Solution: Adjusting the mobile phase pH with a suitable buffer can improve peak shape for acidic analytes like this one.

Experimental Protocols

Sample Preparation

  • Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • Working Solutions: Prepare serial dilutions of the stock solution with the initial mobile phase composition to create working standards for calibration and system suitability checks.

LC-MS Method

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 50-60% B, increasing to 95-100% B over 10-15 minutes, holding for a few minutes, and then returning to the initial conditions for re-equilibration.

  • Flow Rate: 0.2-0.4 mL/min, depending on the column dimensions.

  • Injection Volume: 1-5 µL.

  • MS System: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Ionization Mode: ESI positive and/or negative.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 300-350 °C.

  • Gas Flow (Nitrogen): Optimize for the specific instrument.

  • Data Acquisition: Acquire full scan data to identify the precursor ion and then perform MS/MS experiments by selecting the precursor ion of interest. Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Visualizations

Below are diagrams illustrating the predicted fragmentation pathway and a troubleshooting workflow.

M_H [M+H]⁺ m/z 607.43 frag1 Loss of Caffeic Acid (-C₉H₈O₄) M_H->frag1 Cleavage of Ester Bond caffeoyl_ion Caffeoyl ion [C₉H₇O₃]⁺ m/z 163.04 M_H->caffeoyl_ion Alternative Fragmentation ion1 Dammarenediol-II ion [M+H - C₉H₈O₄]⁺ m/z 427.39 frag1->ion1 frag2 Loss of H₂O ion1->frag2 ion2 [ion1 - H₂O]⁺ m/z 409.38 frag2->ion2 frag3 Loss of H₂O ion2->frag3 ion3 [ion2 - H₂O]⁺ m/z 391.37 frag3->ion3

Caption: Predicted ESI+ fragmentation pathway for this compound.

start Problem with MS Analysis q1 Is there a signal? start->q1 a1_yes Check Signal Quality q1->a1_yes Yes a1_no Troubleshoot No Signal q1->a1_no No q2 Is peak shape good? a1_yes->q2 no_signal_steps 1. Check Sample Prep 2. Verify Instrument Settings 3. Optimize Ion Source a1_no->no_signal_steps a2_yes Check Fragmentation q2->a2_yes Yes a2_no Optimize Chromatography q2->a2_no No frag_steps 1. Is Precursor Ion Correct? 2. Adjust Collision Energy 3. Check for Adducts a2_yes->frag_steps chroma_steps 1. Check Column 2. Adjust Mobile Phase 3. Check for Contamination a2_no->chroma_steps

Caption: A logical workflow for troubleshooting MS analysis issues.

References

Technical Support Center: Optimizing Cell Culture Conditions for Dammarenediol II 3-O-caffeate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for experiments involving Dammarenediol II 3-O-caffeate. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological activity?

A1: this compound is a triterpenoid (B12794562) compound.[1] While specific studies on this exact compound are limited, related dammarane-type triterpenoids have demonstrated significant anti-cancer and pro-apoptotic activities in various cancer cell lines.[2][3] These compounds are investigated for their potential as novel cancer therapeutics.

Q2: How should I dissolve this compound for cell culture experiments?

A2: this compound is a hydrophobic compound. It is recommended to first dissolve it in a sterile, organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock solution can then be serially diluted in your complete cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium low (typically below 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for treating cells with a Dammarenediol II derivative?

A3: For a structurally similar dammarane-type triterpenoid derivative (compound 4c), cytotoxic effects on various cancer cell lines were observed in the low micromolar range.[2] A good starting point for a dose-response experiment would be a range from 0.1 µM to 100 µM.

Q4: How long should I incubate my cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the experimental endpoint. For cytotoxicity assays, typical incubation times range from 24 to 72 hours. For mechanism-of-action studies, shorter time points (e.g., 6, 12, 24 hours) may be necessary to observe early signaling events.

Q5: What are the expected morphological changes in cells after treatment?

A5: Cells undergoing apoptosis, a common outcome of treatment with anti-cancer compounds, may exhibit morphological changes such as cell shrinkage, rounding, membrane blebbing, and detachment from the culture surface.[4]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Precipitation of the compound in the culture medium. The compound's hydrophobicity is causing it to fall out of the aqueous solution. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility.- Ensure the stock solution is fully dissolved before diluting in the medium. - Gently warm the medium to 37°C before adding the compound stock solution. - Increase the final DMSO concentration slightly, ensuring it remains within a non-toxic range for your specific cell line (always include a vehicle control). - Consider using a solubilizing agent like Cremophor EL or polysorbate 20, but test for cytotoxicity of the agent alone first.
High cell death in the vehicle control group. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cytotoxicity.- Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your cell line. - Ensure the final solvent concentration is consistent across all treatment groups and does not exceed the predetermined non-toxic level (typically <0.5%).
No observable effect of the compound on cell viability. The concentration of the compound may be too low. The incubation time may be too short. The cell line may be resistant to the compound.- Increase the concentration range in your next experiment. - Extend the incubation period (e.g., up to 72 hours). - Try a different cancer cell line that may be more sensitive.
Inconsistent results between experiments. Variations in cell seeding density. Inconsistent compound preparation. Passage number of cells affecting their sensitivity.- Ensure a consistent number of cells are seeded for each experiment. - Prepare fresh dilutions of the compound from the stock solution for each experiment. - Use cells within a consistent and low passage number range.

Quantitative Data Summary

The following table summarizes the anti-proliferative activity of a closely related dammarane-type triterpenoid derivative (compound 4c) on various human cancer cell lines, as determined by the MTT assay after a 48-hour treatment.

Cell LineCancer TypeIC50 Value (µM)
MGC-803Human Gastric Cancer3.45 ± 0.15
SGC-7901Human Gastric Cancer4.82 ± 0.21
A549Human Lung Cancer1.07 ± 0.05
MCF-7Human Breast Cancer2.15 ± 0.11
PC-3Human Prostate Cancer2.89 ± 0.13
(Data is for compound 4c, a derivative of a ginsenoside, and is intended to serve as a reference for this compound.)[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture
  • Prepare a Stock Solution: Weigh out a precise amount of this compound and dissolve it in sterile DMSO to a high concentration (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Store the stock solution at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Gently mix by inverting the tubes.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well (usually 1/10th of the well volume) and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Dammarenediol_II_Derivative Dammarenediol II 3-O-caffeate Derivative ROS ROS Generation Dammarenediol_II_Derivative->ROS MMP Mitochondrial Membrane Potential (Collapse) ROS->MMP p53 p53 (upregulated) ROS->p53 Bax Bax Bax->MMP Bcl2 Bcl-2 Bcl2->MMP CytC Cytochrome c (release) Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis MMP->CytC p53->Bax p53->Bcl2 p21 p21 (upregulated) p53->p21 S_Phase_Arrest S-Phase Arrest p21->S_Phase_Arrest

Caption: Proposed apoptotic signaling pathway of a dammarane-type triterpenoid derivative.

Experimental Workflow Diagram

G start Start prep Prepare Dammarenediol II 3-O-caffeate Stock (in DMSO) start->prep seed Seed Cells in 96-well Plate prep->seed treat Treat Cells with Compound (Varying Concentrations) seed->treat incubate Incubate for 24-72h treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate for 2-4h mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining the cytotoxicity of this compound.

References

Technical Support Center: Dammarenediol II 3-O-caffeate and Potential for Biological Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct studies detailing specific assay interference by Dammarenediol II 3-O-caffeate are limited in publicly available literature. However, its chemical structure, a conjugate of a triterpenoid (B12794562) (Dammarenediol II) and a phenolic acid (caffeic acid), suggests a potential for various non-specific interactions that can lead to misleading results in biological assays. This guide provides troubleshooting advice based on the known behaviors of these compound classes.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected activity of this compound in our high-throughput screening (HTS) assay. Could this be a false positive?

A1: Yes, it is possible that the observed activity is a false positive. Natural products, particularly those containing phenolic groups or having a propensity to aggregate, are known to interfere with biological assays.[1] This interference can manifest as apparent biological activity where none exists. It is crucial to perform counter-screens and orthogonal assays to validate any initial hits from HTS.

Q2: What are the common mechanisms by which a compound like this compound might interfere with our assay?

A2: Compounds with structures similar to this compound can interfere through several mechanisms:

  • Chemical Reactivity: The caffeate moiety contains a catechol group, which can be prone to oxidation. This can lead to the generation of reactive species like hydrogen peroxide, which can interfere with assay components, particularly in redox-sensitive assays.[1]

  • Aggregation: Many natural products can form aggregates in aqueous solutions, especially at higher concentrations. These aggregates can non-specifically bind to and sequester proteins, leading to either inhibition or apparent activation in enzymatic or cell-based assays.[1]

  • Fluorescence Interference: If your assay uses a fluorescence readout, the compound itself might be fluorescent at the excitation/emission wavelengths used, or it could quench the fluorescence of the reporter molecule, leading to inaccurate readings.[1]

  • Membrane Disruption: Amphiphilic molecules can interfere with cell membranes, causing artifacts in cell-based assays.[2]

Troubleshooting Guides

Issue 1: Suspected False Positive in an Enzyme Inhibition Assay

If you observe inhibitory activity for this compound in an enzyme-based assay, it is important to rule out non-specific inhibition.

Troubleshooting Steps:

  • Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors or aggregating compounds will often show a strong dependence.

  • Include a Detergent: The addition of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt compound aggregates. If the inhibitory activity of this compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.

  • Perform a Progress Curve Analysis: Analyze the enzyme reaction progress over time in the presence of the compound. Time-dependent inhibition may suggest covalent modification or slow-binding, but can also be a hallmark of an aggregating inhibitor.

Issue 2: Unexplained Activity in a Cell-Based Assay

Apparent activity in cell-based assays can be due to cytotoxicity, membrane effects, or interference with the reporter system.

Troubleshooting Steps:

  • Cytotoxicity Assessment: Run a standard cytotoxicity assay (e.g., MTT, LDH release) in parallel. If the compound is cytotoxic at the concentrations showing activity, the observed effect may be a secondary consequence of cell death.

  • Counter-Screen with a Different Reporter: If using a reporter gene assay (e.g., luciferase), test the compound against a constitutively active promoter driving the same reporter. Inhibition of the reporter itself, rather than the specific pathway of interest, would indicate interference. For luciferase assays, compounds can directly stabilize or inhibit the luciferase enzyme.[2]

  • Orthogonal Assay: Validate the finding using a different assay that measures a downstream marker of the pathway of interest, preferably one with a different detection method (e.g., qPCR for gene expression, Western blot for protein levels).

Quantitative Data Summary

The following table summarizes common interference mechanisms relevant to the structural classes of this compound.

Interference MechanismCompound ClassAssays Commonly AffectedKey IndicatorsMitigation Strategy
Compound Aggregation Triterpenoids, PolyphenolsEnzyme assays, Protein-protein interaction assaysHigh Hill slope, Sensitivity to detergents, Steep dose-response curvesAdd 0.01% Triton X-100 or Tween-80 to the assay buffer.
Redox Cycling Phenols (especially catechols)Assays using redox-sensitive reagents (e.g., MTT, resazurin), Kinase assays (ATP-dependent)Signal change in the absence of the target enzyme, H₂O₂ productionAdd a reducing agent like DTT (if compatible with the assay) as a control; use an H₂O₂ detection assay.
Fluorescence Interference Many natural productsFluorescence polarization, FRET, Assays with fluorescent reportersSignal detected in the absence of fluorescent probe, Quenching of signalPre-read plates with the compound alone to measure background fluorescence.
Chemical Reactivity Compounds with reactive functional groupsAssays with thiol-containing proteins (e.g., cysteine proteases)Time-dependent inhibition, Irreversible bindingPre-incubate the compound with a thiol-scavenging agent like glutathione (B108866) as a control experiment.

Experimental Protocols

Protocol 1: Assay for Hydrogen Peroxide Production

This protocol helps determine if a compound is generating hydrogen peroxide, a common artifact for redox-active compounds.[2]

Principle: Horseradish peroxidase (HRP) catalyzes the oxidation of a chromogenic substrate (e.g., Phenol Red) in the presence of H₂O₂.

Materials:

  • Test compound (this compound)

  • Phenol Red solution

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) as a positive control

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., PBS)

Procedure:

  • Prepare a reaction mixture containing Phenol Red and HRP in the assay buffer.

  • Add the test compound to the reaction mixture at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (H₂O₂).

  • To test if the compound is a redox cycler, prepare a parallel set of reactions containing a reducing agent like DTT.

  • Incubate the plate at room temperature for 30 minutes.

  • Measure the absorbance at the appropriate wavelength for the oxidized substrate (e.g., 610 nm for Phenol Red).

  • An increase in absorbance in the presence of the compound indicates H₂O₂ production.

Visualizations

Workflow for Investigating Potential Assay Interference

G start Initial Hit Observed in Primary Assay check_structure Analyze Chemical Structure (Phenolic, Triterpenoid features present?) start->check_structure aggregation_path Test for Aggregation check_structure->aggregation_path Yes redox_path Test for Redox Activity check_structure->redox_path Yes reporter_path Test for Reporter Interference check_structure->reporter_path Yes (if applicable) valid_hit Proceed with Orthogonal Assays and Further Validation check_structure->valid_hit No detergent Add 0.01% Triton X-100 to Assay Buffer aggregation_path->detergent activity_lost_agg Activity Lost? detergent->activity_lost_agg artifact High Likelihood of Assay Artifact activity_lost_agg->artifact Yes activity_lost_agg->valid_hit No h2o2_assay Perform H₂O₂ Production Assay redox_path->h2o2_assay h2o2_positive H₂O₂ Detected? h2o2_assay->h2o2_positive h2o2_positive->artifact Yes h2o2_positive->valid_hit No reporter_control Use Cell Line with Constitutive Reporter reporter_path->reporter_control reporter_inhibited Reporter Inhibited? reporter_control->reporter_inhibited reporter_inhibited->artifact Yes reporter_inhibited->valid_hit No inconclusive Result Inconclusive Consider Alternative Assays

Caption: A troubleshooting workflow to identify potential assay artifacts.

Signaling Pathway Interference Model

G cluster_artifact Potential Artifact Pathways compound This compound (Test Compound) receptor Target Receptor/ Enzyme compound->receptor True Inhibition aggregation Forms Aggregates compound->aggregation redox Redox Cycling/ H₂O₂ Production compound->redox reporter Assay Reporter (e.g., Luciferase, Fluorophore) compound->reporter Fluorescence Quenching or Enhancement signaling Intracellular Signaling Cascade receptor->signaling response Specific Biological Response (Measured) signaling->response aggregation->receptor Non-specific Inhibition redox->reporter Direct Oxidation/ Signal Interference

Caption: True biological activity vs. common assay interference pathways.

References

Technical Support Center: Scaling Up Purification of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale purification of Dammarenediol II 3-O-caffeate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a triterpenoid (B12794562) compound. Triterpenoids of the dammarane (B1241002) type have shown potential anti-inflammatory and other pharmacological activities. Specifically, dammarane triterpenoids have been found to modulate signaling pathways such as the Liver X Receptor α (LXRα) and Nuclear Factor-kappa B (NF-κB), suggesting their potential in addressing inflammatory conditions.[1][2][3]

Q2: What are the primary natural sources for obtaining this compound?

A2: this compound has been isolated from the root bark of Betula species, such as Betula maximowicziana. The concentration of this compound can vary depending on the plant species, geographical location, and time of harvest.

Q3: What are the main challenges in scaling up the purification of this compound?

A3: The primary challenges include:

  • Low abundance: The target compound is often present in low concentrations in the natural source.

  • Complex matrix: The crude plant extract contains a multitude of structurally similar compounds, making separation difficult.

  • Scalability of methods: Analytical methods like HPLC are not always directly scalable for preparative purposes.

  • Compound stability: Triterpenoid esters can be susceptible to degradation under harsh extraction or purification conditions.

Q4: Which chromatographic techniques are most suitable for large-scale purification?

A4: A multi-step chromatographic approach is generally recommended:

  • Initial fractionation: Open column chromatography with silica (B1680970) gel or macroporous resins can be used for initial cleanup and enrichment of the triterpenoid fraction.

  • Intermediate purification: Further separation can be achieved using flash chromatography or another round of column chromatography with a more selective mobile phase.

  • Final polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC), particularly with a reversed-phase (C18) column, is often used for the final purification to achieve high purity. Counter-current chromatography (CCC) is another powerful technique for separating complex mixtures without a solid support, which can prevent irreversible adsorption of the sample.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scaling-up of this compound purification.

Problem Potential Cause Troubleshooting & Optimization
Low Yield After Initial Extraction Incomplete extraction from the plant matrix.- Optimize the solvent system (e.g., increase the polarity with a higher percentage of methanol (B129727) or ethanol (B145695) in the extraction solvent).- Increase extraction time and/or temperature, while monitoring for potential degradation of the target compound.- Employ ultrasound-assisted extraction (UAE) to improve efficiency.[4][5]
Degradation of the target compound.- Avoid prolonged exposure to high temperatures and strong acids or bases.- Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature.
Poor Separation in Column Chromatography Inappropriate mobile phase polarity.- Systematically test different solvent systems with varying polarities. A common starting point for triterpenoids is a hexane-ethyl acetate (B1210297) gradient.[3][6]- For more polar compounds, dichloromethane-methanol gradients can be effective.
Column overloading.- Reduce the amount of crude extract loaded onto the column. A general guideline is a sample-to-adsorbent ratio of 1:20 to 1:50 by weight.[6]
Irreversible adsorption to the stationary phase.- Deactivate the silica gel by adding a small amount of water or triethylamine (B128534) to the mobile phase.- Consider using a different stationary phase like alumina (B75360) or a reversed-phase material.
Peak Tailing in Preparative HPLC Secondary interactions with the stationary phase.- Add a small percentage (0.05-0.1%) of an acid modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape.
Sample solvent incompatible with the mobile phase.- Dissolve the sample in a solvent that is as close in composition to the initial mobile phase as possible.
Low Purity of Final Product Co-elution of structurally similar impurities.- Optimize the gradient in preparative HPLC for better resolution.- Consider a different chromatographic mode, such as Hydrophilic Interaction Liquid Chromatography (HILIC), if reversed-phase fails to provide adequate separation.
Contamination during workup.- Use high-purity solvents for all chromatographic steps and final product workup.- Ensure all glassware is thoroughly cleaned.

Experimental Protocols

The following are generalized protocols for the extraction and purification of this compound, which should be optimized for your specific starting material and scale.

Protocol 1: Large-Scale Extraction
  • Material Preparation: Air-dry and coarsely powder the root bark of the selected Betula species.

  • Extraction:

    • Macerate the powdered plant material in 80-95% ethanol at a solid-to-liquid ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.

    • Alternatively, perform Soxhlet extraction for a more exhaustive extraction, though this may increase the risk of thermal degradation.

  • Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Protocol 2: Multi-Step Chromatographic Purification

Step 1: Initial Fractionation by Column Chromatography

  • Column Packing: Prepare a silica gel column (60-120 mesh) using a slurry packing method with a non-polar solvent like hexane (B92381). The column size will depend on the amount of crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with a gradient of increasing polarity. A common gradient for triterpenoids is hexane-ethyl acetate (e.g., starting from 100% hexane and gradually increasing the proportion of ethyl acetate to 100%).

  • Fraction Collection: Collect fractions of a suitable volume and monitor the separation by Thin Layer Chromatography (TLC). Combine fractions containing the target compound based on the TLC profile.

Step 2: Final Purification by Preparative HPLC

  • Column: Use a preparative reversed-phase C18 column.

  • Mobile Phase: A typical mobile phase for triterpenoid esters is a gradient of acetonitrile (B52724) (or methanol) and water, often with the addition of 0.1% formic acid to improve peak shape.

  • Gradient Elution: Develop a gradient that provides good separation of the target compound from its impurities. An example gradient could be starting from 50% acetonitrile in water and increasing to 100% acetonitrile over 30-40 minutes.

  • Injection and Collection: Dissolve the enriched fraction from the previous step in the initial mobile phase composition. Inject the sample and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

Data Presentation

The following tables provide an example of how to present quantitative data from a purification scale-up. The values are hypothetical and should be replaced with experimental data.

Table 1: Summary of Purification Steps and Yields

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Ethanol Extract1000 (Dry Bark)15015.0~5
Silica Gel Column Chromatography1501510.0~40
Preparative RP-HPLC151.28.0>98

Table 2: Comparison of Preparative HPLC Conditions

Parameter Condition A Condition B Condition C
Column C18, 10 µm, 250 x 21.2 mmC18, 10 µm, 250 x 21.2 mmPhenyl-Hexyl, 10 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Formic Acid in WaterWater0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 50-100% B in 30 min60-100% B in 35 min50-95% B in 30 min
Flow Rate 20 mL/min18 mL/min20 mL/min
Yield (mg) 115105125
Purity (%) 98.297.599.1

Mandatory Visualization

Signaling Pathways

Dammarane-type triterpenoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The following diagrams illustrate the potential mechanisms of action.

experimental_workflow start Dried Betula Root Bark extraction Ethanol Extraction start->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Silica Gel Column Chromatography (Hexane-EtOAc Gradient) crude_extract->column_chrom enriched_fraction Enriched Fraction column_chrom->enriched_fraction prep_hplc Preparative RP-HPLC (ACN/H2O Gradient) enriched_fraction->prep_hplc pure_compound Pure Dammarenediol II 3-O-caffeate prep_hplc->pure_compound

Caption: A generalized experimental workflow for the purification of this compound.

nfkb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation & NF-κB Release DDC Dammarenediol II 3-O-caffeate DDC->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Promoter Pro_inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

lxra_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DDC Dammarenediol II 3-O-caffeate LXR LXRα DDC->LXR Activates LXR_RXR LXRα-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXR_RXR_nuc LXRα-RXR LXR_RXR->LXR_RXR_nuc Translocation LXRE LXRE LXR_RXR_nuc->LXRE Binds to LXRE Target_Genes Target Genes (ABCA1, ABCG1) LXRE->Target_Genes Transcription Cholesterol_Efflux Increased Cholesterol Efflux Target_Genes->Cholesterol_Efflux

Caption: Activation of the LXRα signaling pathway by this compound.

References

Technical Support Center: Dammarenediol II 3-O-caffeate Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dammarenediol II 3-O-caffeate and investigating its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: this compound, as a saponin (B1150181) ester, is susceptible to degradation primarily through hydrolysis of the ester bond, especially under acidic or basic conditions.[1][2] This would yield Dammarenediol II and caffeic acid as the primary degradation products. Further degradation of the Dammarenediol II backbone could occur under harsh conditions, potentially involving dehydration or oxidation.

Q2: What environmental factors can accelerate the degradation of this compound?

A2: Several factors can accelerate the degradation of saponins (B1172615) like this compound. These include:

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[3]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. Saponin hydrolysis is often base-catalyzed.[2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[1]

  • Humidity: High humidity can facilitate hydrolytic degradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[1]

Q3: What are the initial steps I should take if I suspect my this compound sample is degrading?

A3: If you suspect degradation, the first step is to analyze your sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. Compare the chromatogram of the suspect sample to that of a freshly prepared or properly stored reference standard. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Appearance of unexpected peaks in my chromatogram. Sample degradation has occurred.1. Confirm the identity of the new peaks using LC-MS or NMR. 2. Review your sample handling and storage procedures to minimize exposure to heat, light, and extreme pH. 3. Perform a forced degradation study to intentionally generate and identify potential degradation products.
Loss of this compound potency over time. The compound is degrading in your formulation or storage conditions.1. Conduct a formal stability study under controlled conditions (temperature, humidity, light) to determine the shelf-life. 2. Consider reformulating with stabilizing excipients or adjusting the pH of the solution. 3. Store the compound in a cool, dark, and dry place, preferably under an inert atmosphere.
Inconsistent results between experimental replicates. The degradation rate is variable due to uncontrolled environmental factors.1. Standardize all experimental parameters, including temperature, pH, light exposure, and humidity. 2. Use freshly prepared solutions for each experiment. 3. Ensure your analytical method is validated for robustness and reproducibility.

Quantitative Data Summary

The following table can be used to summarize data from a forced degradation study of this compound.

Stress Condition Duration % this compound Remaining Major Degradation Products Identified % Relative Abundance of Degradation Products
Acidic (e.g., 0.1 N HCl) 2, 4, 8, 24 hoursDammarenediol II, Caffeic Acid
Basic (e.g., 0.1 N NaOH) 2, 4, 8, 24 hoursDammarenediol II, Caffeic Acid
Oxidative (e.g., 3% H₂O₂) 2, 4, 8, 24 hours
Thermal (e.g., 80°C) 24, 48, 72 hours
Photolytic (e.g., UV light) 24, 48, 72 hours

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to a UV light source (e.g., 254 nm) in a photostability chamber.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Analytical Method for Degradation Product Identification (HPLC-MS)

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for separating, identifying, and quantifying compounds in a mixture.[5]

  • Chromatographic System: A typical system would consist of a C18 reverse-phase column.

  • Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid for better peak shape and ionization) and an organic solvent like acetonitrile (B52724) or methanol.

  • Mass Spectrometry: A mass spectrometer, such as a triple quadrupole (QQQ) or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), can be used for detection.[5]

  • Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.

  • Data Analysis: The identity of degradation products can be proposed based on their mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS). Comparison with reference standards, if available, is necessary for confirmation.

Visualizations

Degradation_Pathway parent This compound prod1 Dammarenediol II parent->prod1 Hydrolysis prod2 Caffeic Acid parent->prod2 Hydrolysis further_deg Further Degradation Products prod1->further_deg Oxidation/Dehydration Experimental_Workflow start Start: Suspected Degradation forced_deg Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) start->forced_deg hplc_ms Analyze Samples by HPLC-MS forced_deg->hplc_ms data_analysis Data Analysis: - Identify new peaks - Determine m/z and fragmentation hplc_ms->data_analysis structure_elucidation Propose Structures of Degradation Products data_analysis->structure_elucidation confirmation Confirm Structures (NMR, Reference Standards) structure_elucidation->confirmation Troubleshooting_Logic action action start Unexpected Peaks in Chromatogram? check_storage Sample Properly Stored? start->check_storage Yes no_issue No unexpected peaks observed. start->no_issue No check_method Analytical Method Validated? check_storage->check_method Yes action_storage Action: Review and optimize storage and handling procedures. check_storage->action_storage No action_method Action: Validate analytical method for specificity and stability-indicating properties. check_method->action_method No action_identify Action: Proceed with degradation product identification workflow. check_method->action_identify Yes

References

Technical Support Center: Enhancing the Bioavailability of Dammarane Titerpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of dammarane (B1241002) triterpenoids.

Frequently Asked Questions (FAQs)

Q1: Why do dammarane triterpenoids generally exhibit low oral bioavailability?

A1: The low oral bioavailability of many dammarane triterpenoids, such as ginsenosides (B1230088), is primarily attributed to several factors. These include their poor aqueous solubility, which limits their dissolution in gastrointestinal fluids.[1][2][3][4][5][6] Additionally, many of these compounds are subject to extensive first-pass metabolism in the gut and liver, and some are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pumps them out of intestinal cells, reducing their absorption.[7][8][9][10]

Q2: What are the most common strategies to improve the bioavailability of dammarane triterpenoids?

A2: Common strategies focus on overcoming poor solubility and reducing metabolic degradation. These include:

  • Particle Size Reduction: Techniques like nanosuspensions and nanocrystals increase the surface area for dissolution.[11][12][13]

  • Solid Dispersions: Dispersing the triterpenoid (B12794562) in a hydrophilic polymer matrix can enhance its dissolution rate.[2][14][15][16][17]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and lymphatic uptake.[3][18][19][20][21][22]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase solubility.

  • Co-administration with Bio-enhancers: Co-administering with inhibitors of metabolic enzymes or efflux pumps (e.g., piperine) can increase systemic exposure.[23]

Q3: How much can the bioavailability of dammarane triterpenoids be improved with these formulation strategies?

A3: The degree of improvement varies depending on the specific triterpenoid, the formulation strategy, and the experimental model. For instance, a nanosuspension of 20(S)-protopanaxadiol (PPD) increased its absolute oral bioavailability to 66% in rats.[11] A self-nanomicellizing solid dispersion of Ginsenoside Compound K (CK) resulted in a 2.02-fold increase in the area under the curve (AUC) compared to the pure compound.[15] The following tables summarize quantitative data from various studies.

Data Presentation: Bioavailability Enhancement of Dammarane Titerpenoids

Table 1: Enhancement of 20(S)-Protopanaxadiol (PPD) Bioavailability

Formulation StrategyKey FindingsRelative Bioavailability Increase (Compared to Control)Reference
Nanosuspension Increased absolute oral bioavailability to 66% in rats.2.48-fold[11]
Nanocrystals Significantly higher Cmax and AUC0-t in plasma and brain compared to the physical mixture.Not explicitly stated as a fold-increase in bioavailability, but significant improvement in pharmacokinetic parameters.[12][13]
Cubic Nanoparticles Increased relative bioavailability in rats.1.66-fold[23]
Cubic Nanoparticles with Piperine (B192125) Co-administration with piperine further enhanced bioavailability by inhibiting metabolism.2.48-fold[23]
SNEDDS Preconcentrate Significantly higher Cmax (1.94-fold) and AUCinf (1.81-fold) values in rats.1.81-fold[3]

Table 2: Enhancement of Ginsenoside Compound K (CK) Bioavailability

Formulation StrategyKey FindingsRelative Bioavailability Increase (Compared to Control)Reference
Self-Nanomicellizing Solid Dispersion (SSD) The AUC(0-24) was 2.02-fold higher than pure CK in rats.2.02-fold[15]
Fermented Red Ginseng In healthy volunteers, CK showed a 74.53-fold higher AUClast compared to standard red ginseng administration.74.53-fold[24]

Table 3: Enhancement of Ginsenoside Rg3 Bioavailability

Formulation StrategyKey FindingsRelative Bioavailability Increase (Compared to Control)Reference
Proliposomes The relative oral bioavailability increased approximately 11.8-fold in rats.11.8-fold[25]

Troubleshooting Guides

Issue 1: Poor Dissolution of the Dammarane Triterpenoid Formulation

  • Q: My formulated dammarane triterpenoid shows minimal improvement in dissolution rate compared to the raw drug. What could be the issue?

    • A: Several factors could be at play:

      • Incorrect Formulation Strategy: The chosen method may not be optimal for your specific triterpenoid. For highly crystalline compounds, amorphization through solid dispersion might be more effective than simple particle size reduction.

      • Suboptimal Excipient Selection: In solid dispersions or lipid-based systems, the choice of polymer, surfactant, or oil is critical. The excipients must be able to effectively solubilize the drug and maintain it in a high-energy or solubilized state.

      • Drug Recrystallization: In amorphous solid dispersions, the drug may recrystallize over time, especially under high humidity and temperature. This would negate the initial solubility enhancement. Characterization by PXRD or DSC can confirm this.

      • Insufficient Particle Size Reduction: For nanosuspensions, the particle size may not be sufficiently reduced to see a significant effect. Aim for particle sizes below 200 nm for optimal results.

  • Troubleshooting Workflow:

    G Start Poor Dissolution Observed CheckFormulation Review Formulation Strategy Start->CheckFormulation CheckExcipients Evaluate Excipient Compatibility & Solubilizing Capacity CheckFormulation->CheckExcipients If strategy seems appropriate ChangeStrategy Consider Alternative Strategy (e.g., SEDDS instead of Solid Dispersion) CheckFormulation->ChangeStrategy If strategy is questionable CheckAmorphousState Analyze for Recrystallization (PXRD, DSC) CheckExcipients->CheckAmorphousState CheckParticleSize Verify Particle Size & Distribution (DLS) CheckAmorphousState->CheckParticleSize OptimizeFormulation Optimize Drug-Carrier Ratio or Excipient Composition CheckParticleSize->OptimizeFormulation If issues are identified End Improved Dissolution OptimizeFormulation->End ChangeStrategy->End

    Troubleshooting workflow for poor dissolution.

Issue 2: Low In Vivo Bioavailability Despite Good In Vitro Dissolution

  • Q: My formulation shows excellent dissolution in vitro, but the in vivo pharmacokinetic study in rats shows only a marginal improvement in bioavailability. Why is there a discrepancy?

    • A: This common issue points towards in vivo barriers beyond simple dissolution:

      • P-glycoprotein (P-gp) Efflux: Your dammarane triterpenoid might be a substrate for the P-gp efflux pump in the intestinal wall. Even if it dissolves, it gets pumped back into the intestinal lumen, preventing absorption. Compound K has been identified as a P-gp substrate.[7]

      • First-Pass Metabolism: The compound may be rapidly metabolized by cytochrome P450 enzymes (e.g., CYP3A4) in the intestinal wall or the liver. This means the drug is eliminated before it can reach systemic circulation.

      • Poor Permeability: Despite good dissolution, the intrinsic permeability of the compound across the intestinal epithelium might be low.

      • Instability in GI Fluids: The compound could be degrading in the acidic environment of the stomach or enzymatically in the intestine.

  • Mitigation Strategies:

    G LowBioavailability Low In Vivo Bioavailability (Despite Good Dissolution) InvestigateEfflux Assess P-gp Efflux (e.g., Caco-2 cell assay with verapamil) LowBioavailability->InvestigateEfflux InvestigateMetabolism Evaluate Metabolic Stability (e.g., liver microsome assay) LowBioavailability->InvestigateMetabolism UsePermeationEnhancers Incorporate Permeation Enhancers in Formulation LowBioavailability->UsePermeationEnhancers If permeability is low ProtectFromDegradation Use Enteric Coating or Encapsulation LowBioavailability->ProtectFromDegradation If GI instability is suspected CoAdministerInhibitor Co-administer P-gp/CYP3A4 Inhibitor (e.g., piperine, verapamil) InvestigateEfflux->CoAdministerInhibitor If P-gp efflux is high InvestigateMetabolism->CoAdministerInhibitor If metabolism is high ImprovedBioavailability Improved Bioavailability CoAdministerInhibitor->ImprovedBioavailability UsePermeationEnhancers->ImprovedBioavailability ProtectFromDegradation->ImprovedBioavailability

    Strategies to address low in vivo bioavailability.

Experimental Protocols

Protocol 1: Preparation of a Dammarane Triterpenoid Solid Dispersion by Solvent Evaporation

This protocol is a general guideline based on methods for preparing ginsenoside solid dispersions.[16][17]

  • Materials: Dammarane triterpenoid (e.g., Ginsenoside Rg3), Hydrophilic polymer (e.g., PVP K30, Poloxamer 188, Soluplus®), Organic solvent (e.g., ethanol, methanol), Water.

  • Procedure:

    • Dissolve the dammarane triterpenoid and the hydrophilic polymer(s) in the organic solvent. The ratio of drug to polymer should be optimized (e.g., 1:2, 1:5, 1:10 w/w).

    • Use a magnetic stirrer to ensure a clear solution is formed. Gentle heating or sonication can be applied if necessary.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and reduced pressure.

    • A thin film or solid mass will form on the wall of the flask. Further dry the solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Sieve the powder to obtain a uniform particle size.

    • Store the resulting solid dispersion powder in a desiccator to prevent moisture absorption.

    • Characterization: Analyze the solid dispersion using DSC and PXRD to confirm the amorphous state of the drug, and FTIR to check for drug-polymer interactions.

Protocol 2: Preparation of a Dammarane Triterpenoid Self-Emulsifying Drug Delivery System (SEDDS)

This protocol is a general guideline for formulating a SEDDS for a lipophilic compound like 20(S)-protopanaxadiol.[3][18][19][20]

  • Materials: Dammarane triterpenoid (e.g., 20(S)-Protopanaxadiol), Oil (e.g., Capryol 90, Labrafil M 1944 CS), Surfactant (e.g., Kolliphor EL, Tween 80), Co-surfactant/Co-solvent (e.g., Transcutol P, Propylene Glycol).

  • Procedure:

    • Screening of Excipients: Determine the solubility of the dammarane triterpenoid in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

    • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant. For each mixture, add a small amount of water and observe the emulsification process. The regions that form clear or bluish-white emulsions upon gentle agitation are the desired self-emulsifying regions.

    • Preparation of Drug-Loaded SEDDS: Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.

    • Add the dammarane triterpenoid to the selected mixture of excipients.

    • Vortex and gently heat (if necessary) the mixture until the drug is completely dissolved, forming a clear, homogenous liquid preconcentrate.

    • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution, and drug precipitation upon dilution. The droplet size should ideally be in the nano-range (<200 nm) for optimal performance.

Signaling Pathways

Ginsenoside Rg3 and PI3K/Akt/mTOR Signaling Pathway

Ginsenoside Rg3 has been shown to induce apoptosis in cancer cells by modulating key signaling pathways, including the PI3K/Akt/mTOR pathway.[26][27][28] By inhibiting this pathway, Rg3 can downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax and caspases.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactorReceptor Growth Factor Receptor PI3K PI3K GrowthFactorReceptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Rg3 Ginsenoside Rg3 Rg3->PI3K Inhibits Rg3->Akt Inhibits Caspases Caspases Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces G cluster_0 Cellular Stress (e.g., OGD/R) cluster_1 Cytoplasm cluster_2 Outcome Stress Oxygen-Glucose Deprivation/Reperfusion AMPK AMPK Stress->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits CK Compound K CK->AMPK Promotes Activation NeuronProtection Neuron Protection Autophagy->NeuronProtection Leads to

References

Technical Support Center: Enzymatic Synthesis of Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of Dammarenediol II 3-O-caffeate.

Frequently Asked Questions (FAQs)

Q1: What is the most common enzyme used for the regioselective acylation of triterpenoids like Dammarenediol II?

A1: Candida antarctica lipase (B570770) B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a widely used and highly effective biocatalyst for the regioselective acylation of polyhydroxylated natural compounds.[1][2][3] It is known for its broad substrate specificity and high stability in organic solvents, making it an excellent candidate for catalyzing the esterification of Dammarenediol II with caffeic acid.[3][4]

Q2: Why is enzymatic synthesis preferred over chemical synthesis for producing this compound?

A2: Enzymatic synthesis offers several advantages over chemical methods, including high regioselectivity, which minimizes the need for protecting groups and reduces side reactions. The reaction conditions are typically mild (lower temperature and pressure), which preserves the integrity of complex molecules like triterpenoids and phenolic acids.[1] Furthermore, enzymatic processes are considered "greener" as they often use less hazardous solvents and reagents.[4]

Q3: What is "lipophilization" and how does it relate to this synthesis?

A3: Lipophilization is a process that increases the hydrophobicity (lipid solubility) of a molecule.[5] In this context, it refers to the enzymatic esterification of the hydrophilic Dammarenediol II with caffeic acid. The resulting this compound is more lipophilic, which can enhance its solubility in lipid-based formulations and potentially improve its bioavailability and antioxidant activity within cellular membranes.[6][7][8]

Q4: Can I reuse the immobilized enzyme?

A4: Yes, one of the key advantages of using an immobilized enzyme like Novozym 435 is its reusability.[2][9] After the reaction, the enzyme can be recovered by simple filtration or centrifugation and reused in subsequent batches. This significantly reduces the overall cost of the synthesis.[9] Proper handling and storage between uses are crucial to maintain its catalytic activity.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low conversion of starting materials is a common issue in biocatalytic reactions. Follow this guide to diagnose and resolve the problem.

Q: My reaction has a very low yield of this compound. What are the potential causes and how can I fix it?

A: Low yield can stem from several factors related to the enzyme, substrates, or reaction conditions.[10][11]

Possible Causes & Solutions:

  • Enzyme Inactivity:

    • Improper Storage: Ensure the enzyme has been stored at the recommended temperature and humidity.

    • Denaturation: The enzyme may have been exposed to extreme pH or temperatures. Verify that the reaction conditions are within the optimal range for CALB.[12]

    • Contaminants: Impurities in the substrates or solvent can inhibit or deactivate the enzyme.[10]

  • Sub-optimal Reaction Conditions:

    • Water Activity (a_w): Water is crucial for enzyme function, but excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.[10] The optimal water activity should be determined experimentally, often by pre-equilibrating the enzyme and reactants.

    • Temperature & pH: While CALB is robust, its activity is still dependent on temperature and the micro-pH of the enzyme's environment. An initial optimization around 40-60°C is recommended for many lipase-catalyzed reactions.

    • Solvent Choice: The organic solvent can significantly impact enzyme activity.[7] A hydrophobic solvent is often preferred as it is less likely to strip the essential water layer from the enzyme.[10] Toluene, hexane, or 2-methyl-2-butanol (B152257) are common choices.

  • Reaction Equilibrium:

    • Reversibility: Esterification is a reversible reaction. To drive the equilibrium towards product formation, one of the byproducts (water) must be removed. This can be achieved by using molecular sieves, performing the reaction under vacuum, or using an acyl donor that produces an inert byproduct (e.g., vinyl caffeate).[6]

    • Substrate Molar Ratio: An excess of one substrate (often the acyl donor, caffeic acid or its activated form) can shift the equilibrium towards the product.[13] However, very high concentrations of either substrate can also lead to enzyme inhibition.[10]

  • Poor Mixing:

    • Diffusion Limitation: In solvent-free or highly concentrated systems, poor mixing can lead to diffusion limitations, where the substrates cannot efficiently reach the enzyme's active site.[13] Ensure adequate and continuous stirring throughout the reaction.

Troubleshooting Workflow: Low Yield

Here is a logical workflow to diagnose low-yield issues.

G cluster_0 Start: Low Product Yield cluster_1 Level 1: Basic Checks cluster_2 Level 2: Optimization cluster_3 Level 3: Advanced Issues Start Verify Reaction Setup CheckEnzyme Check Enzyme Activity & Storage Start->CheckEnzyme CheckSubstrates Verify Substrate Purity & Ratio Start->CheckSubstrates CheckConditions Confirm Temp, pH, & Stirring Start->CheckConditions OptimizeSolvent Test Different Organic Solvents CheckEnzyme->OptimizeSolvent If enzyme is active CheckSubstrates->OptimizeSolvent If substrates are pure CheckConditions->OptimizeSolvent If conditions are correct OptimizeWater Optimize Water Activity (a_w) OptimizeSolvent->OptimizeWater RemoveByproduct Implement Byproduct Removal (e.g., Molecular Sieves) OptimizeWater->RemoveByproduct CheckInhibition Investigate Substrate/Product Inhibition RemoveByproduct->CheckInhibition If yield is still low End Yield Improved RemoveByproduct->End If yield improves FedBatch Consider Fed-Batch Strategy CheckInhibition->FedBatch If inhibition is detected FedBatch->End

Caption: A step-by-step workflow for troubleshooting low product yield.
Issue 2: Poor Regioselectivity / Multiple Products

Q: I am observing the formation of multiple caffeate esters of Dammarenediol II, not just the 3-O-caffeate. How can I improve selectivity?

A: While CALB is known for its high regioselectivity, reaction conditions can influence its specificity.

Possible Causes & Solutions:

  • Enzyme Choice: CALB generally favors the acylation of primary alcohols over secondary ones. Given the structure of Dammarenediol II (hydroxyls at C3 and C20), acylation at the C3 position is expected. If selectivity is poor, consider screening other lipases.

  • Solvent Polarity: The polarity of the solvent can alter the conformation of the enzyme, thereby affecting its selectivity.[14] Experiment with a range of solvents from non-polar (e.g., hexane) to more polar (e.g., tert-butanol) to find the optimal medium for the desired regioselectivity.

  • Acyl Donor: The nature of the acyl donor can influence the reaction. Using a bulkier activated form of caffeic acid might enhance selectivity for the less sterically hindered hydroxyl group.

Experimental Protocols & Data

Protocol 1: General Enzymatic Synthesis of this compound

This protocol is a starting point based on common procedures for enzymatic acylation of polyhydroxylated compounds. Optimization will be required.

  • Preparation: Dry all glassware thoroughly.

  • Reactants: Dissolve Dammarenediol II (1 equivalent) and caffeic acid or a vinyl caffeate (1.5 - 3 equivalents) in a suitable anhydrous organic solvent (e.g., 2-methyl-2-butanol or toluene).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture. A typical starting enzyme load is 10-20% by weight of the substrates.

  • Byproduct Removal: Add activated molecular sieves (3Å or 4Å) to remove the water produced during the reaction.

  • Reaction: Incubate the mixture in an orbital shaker at a constant temperature (e.g., 50°C) with continuous agitation (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Termination & Purification: Once the reaction reaches completion (or equilibrium), filter off the enzyme and molecular sieves. Wash the enzyme with fresh solvent to recover any adsorbed product. Evaporate the solvent from the filtrate and purify the crude product using column chromatography on silica (B1680970) gel.

Table 1: Typical Reaction Parameters for Lipase-Catalyzed Acylation

The following table summarizes typical quantitative parameters that can be used as a starting point for optimizing the synthesis of this compound.

ParameterTypical RangeRationale & Considerations
Enzyme Candida antarctica Lipase B (Immobilized)High stability in organic media and good regioselectivity.[1][4]
Substrate Molar Ratio 1:1.5 to 1:5 (Dammarenediol II : Acyl Donor)Excess acyl donor can shift equilibrium but may cause inhibition.[9][10]
Enzyme Loading 5% - 25% (w/w of total substrates)Higher loading increases reaction rate but can lead to mass transfer issues.[9][13]
Temperature 40°C - 70°CHigher temperatures increase reaction rates but can decrease enzyme stability.
Solvent Toluene, Hexane, 2-Methyl-2-butanol, AcetoneSolvent choice affects substrate solubility and enzyme activity/selectivity.[7][10]
Water Activity (a_w) < 0.1Essential to control for esterification to prevent hydrolysis.[10]
Agitation Speed 150 - 250 rpmCrucial to minimize external mass transfer limitations.

Visualizations

Enzymatic Reaction Workflow

The diagram below illustrates the general workflow for the enzymatic synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Vessel cluster_products Products & Byproducts DII Dammarenediol II Enzyme Immobilized Lipase (Novozym 435) DII->Enzyme CA Caffeic Acid (or activated ester) CA->Enzyme Product Dammarenediol II 3-O-caffeate Enzyme->Product Water Water (Byproduct) Enzyme->Water Solvent Organic Solvent MS Molecular Sieves MS->Water Adsorbs

Caption: General workflow for the enzymatic synthesis reaction.
Biosynthesis Context: Formation of Dammarenediol II

While not directly related to the caffeate synthesis step, understanding the origin of the Dammarenediol II substrate is useful. It is synthesized in plants like Panax ginseng from 2,3-oxidosqualene.

G Squalene 2,3-Oxidosqualene DDS Dammarenediol-II Synthase (DDS) Squalene->DDS Cyclization DII Dammarenediol-II DDS->DII P450 Cytochrome P450 Enzymes (e.g., CYP716A47) DII->P450 Hydroxylation PPD Protopanaxadiol (PPD) P450->PPD

Caption: Biosynthetic pathway leading to Dammarenediol II in plants.

References

Technical Support Center: Quantification of Dammarenediol II 3-O-caffeate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Dammarenediol II 3-O-caffeate in complex mixtures such as plant extracts or biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification challenging?

A1: this compound is a triterpenoid (B12794562) compound found in certain plants, such as Ostryopsis nobilis.[1] As with many natural products, its quantification in complex matrices is challenging due to potential interferences from structurally similar compounds, matrix effects that can suppress or enhance the analytical signal, and its relatively low concentration in the source material.

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound in complex mixtures.[2][3][4] The selectivity of Multiple Reaction Monitoring (MRM) in LC-MS/MS allows for precise measurement even in the presence of co-eluting matrix components. High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it may lack the required sensitivity and selectivity for complex samples.

Q3: How can I prepare my complex sample for analysis?

A3: A robust sample preparation protocol is crucial for accurate quantification. This typically involves:

  • Extraction: Using a suitable solvent, such as methanol (B129727) or ethanol, to extract the analyte from the sample matrix.

  • Filtration: Removing particulate matter from the extract.

  • Solid-Phase Extraction (SPE): A clean-up step to remove interfering compounds. C18 or similar reversed-phase sorbents are often effective for triterpenoids.

Q4: What are "matrix effects" and how can I mitigate them?

A4: Matrix effects are the alteration of the analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to inaccurate quantification. To mitigate matrix effects:

  • Use a stable isotope-labeled internal standard: This is the most effective way to compensate for matrix effects.

  • Optimize sample clean-up: A more effective clean-up procedure can remove the interfering compounds.

  • Dilute the sample: This can reduce the concentration of interfering compounds, but may also reduce the analyte signal.

  • Use matrix-matched calibration standards: Prepare your calibration standards in a blank matrix that is similar to your samples.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Problem 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or reduce the injection volume.
Incompatible Injection Solvent Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase.
Column Contamination Backflush the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions Adjust the mobile phase pH or use a different column chemistry.
Extra-column Volume Check for and minimize the length and diameter of tubing between the injector, column, and detector.
Problem 2: Low Signal Intensity or No Peak Detected
Possible Cause Troubleshooting Step
Insufficient Analyte Concentration Concentrate the sample extract or use a more sensitive instrument/method.
Suboptimal MS Source Parameters Optimize source parameters (e.g., gas flows, temperatures, voltages) by infusing a standard solution of the analyte.
Incorrect MRM Transitions Verify the precursor and product ions for this compound.
Matrix-induced Signal Suppression Implement strategies to mitigate matrix effects as described in the FAQs.
Sample Degradation Ensure proper sample storage and handling. Prepare fresh samples if necessary.
Problem 3: High Background Noise in the Chromatogram
Possible Cause Troubleshooting Step
Contaminated Mobile Phase Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Contaminated LC System Flush the entire LC system with a strong solvent mixture (e.g., isopropanol:water).
Dirty MS Ion Source Clean the ion source components according to the manufacturer's instructions.
Carryover from Previous Injections Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the needle wash procedure.

Experimental Protocols

Adapted LC-MS/MS Protocol for Quantification of this compound

Disclaimer: This is an adapted protocol based on methods for similar triterpenoid compounds. It is essential to validate this method for your specific application.

1. Sample Preparation (from Plant Material)

  • Weigh 1 g of dried and powdered plant material.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction twice more and combine the supernatants.

  • Evaporate the combined supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of 50% methanol.

  • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI mode is often suitable for caffeic acid esters.

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M-H]⁻. Product ions will be characteristic fragments.

3. Method Validation The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[5][6]

Quantitative Data Summary

Note: Due to the limited availability of published quantitative data for this compound, the following table presents illustrative data for related triterpenoids found in various plant matrices to provide a comparative context.

Compound Plant Matrix Concentration Range (µg/g dry weight) Analytical Method
Dammarenediol-IITransgenic Tobacco Roots157.8GC-MS
Dammarenediol-IITransgenic Tobacco Cell Culture573GC-MS
Ursolic AcidLingonberry Fruits1000 - 5000HPLC-PDA
Oleanolic AcidLingonberry Leaves50 - 200HPLC-PDA
PristimerinMaytenus chiapensis Root Bark1500 - 2000HPLC-PDA
TingenoneMaytenus chiapensis Root Bark800 - 1200HPLC-PDA

Visual Diagrams

Dammarenediol_II_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Terpenoid Triterpenoid Backbone Synthesis cluster_Dammarane Dammarane Skeleton Formation AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA synthase Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase (HMGR) IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Farnesyl Pyrophosphate Synthase (FPS) Squalene Squalene FPP->Squalene Squalene Synthase (SS) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (SQE) DammarenediolII Dammarenediol-II Oxidosqualene->DammarenediolII Dammarenediol-II Synthase (DS) Protopanaxadiol Protopanaxadiol DammarenediolII->Protopanaxadiol CYP716A47

Caption: Biosynthesis pathway of Dammarenediol-II.

Troubleshooting_Workflow Start Problem with Quantitative Results CheckPeak Examine Peak Shape (Tailing, Fronting, Broadening?) Start->CheckPeak CheckSignal Check Signal Intensity (Low or No Signal?) CheckPeak->CheckSignal No PeakShapeSolutions Troubleshoot Peak Shape: - Check for column overload - Adjust injection solvent - Clean/replace column - Check for extra-column volume CheckPeak->PeakShapeSolutions Yes CheckBaseline Check Baseline (High Noise or Drifting?) CheckSignal->CheckBaseline No SignalSolutions Troubleshoot Signal Intensity: - Optimize MS source parameters - Verify MRM transitions - Address matrix effects - Check sample integrity CheckSignal->SignalSolutions Yes CheckRT Check Retention Time (Shifting?) CheckBaseline->CheckRT No BaselineSolutions Troubleshoot Baseline: - Use fresh, high-purity mobile phase - Flush LC system - Clean MS ion source - Check for carryover CheckBaseline->BaselineSolutions Yes RTSolutions Troubleshoot Retention Time: - Check for leaks in the LC system - Ensure proper column equilibration - Verify mobile phase composition - Check column temperature CheckRT->RTSolutions Yes End Problem Resolved CheckRT->End No PeakShapeSolutions->End SignalSolutions->End BaselineSolutions->End RTSolutions->End

Caption: LC-MS/MS troubleshooting workflow.

References

Minimizing epimerization during "Dammarenediol II 3-O-caffeate" isolation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dammarenediol II 3-O-caffeate Isolation

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing epimerization during the isolation of this compound.

Troubleshooting Guide: Minimizing Epimerization

This guide addresses common issues encountered during the isolation of this compound that may lead to epimerization or other forms of degradation.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Poor separation of isomers on TLC or HPLC. - Co-elution of epimers: The chromatographic conditions may not be optimal for separating structurally similar epimers. - Compound degradation: The compound may be degrading on the stationary phase (e.g., acidic silica (B1680970) gel).- Optimize chromatographic conditions: Experiment with different solvent systems (e.g., non-polar/polar combinations), stationary phases (e.g., reversed-phase C18, diol), and temperature. - Use less acidic stationary phases: Consider using neutral or deactivated silica gel, or alumina (B75360). - Employ orthogonal methods: Utilize different separation techniques (e.g., HPLC and SFC) to achieve separation.
Low yield of the desired stereoisomer. - Epimerization during extraction: Use of harsh solvents, high temperatures, or extreme pH during the initial extraction can cause epimerization. - Epimerization during purification: Prolonged exposure to acidic or basic conditions during chromatography can lead to isomerization.- Mild extraction conditions: Use neutral solvents (e.g., ethyl acetate (B1210297), dichloromethane) at room temperature or below. Avoid strong acids or bases. - pH control: Maintain a neutral pH throughout the isolation process. Buffer solutions can be used if necessary. - Minimize exposure time: Work efficiently to reduce the time the compound spends in solution and on chromatographic media.
Presence of unexpected byproducts. - Hydrolysis of the caffeate ester: The ester linkage is susceptible to hydrolysis under acidic or basic conditions. - Transesterification: If using alcoholic solvents (e.g., methanol (B129727), ethanol) for extraction or chromatography, transesterification of the caffeate moiety can occur.[1]- Use non-alcoholic solvents: Opt for solvents like ethyl acetate, acetone, or dichloromethane (B109758) for extraction and chromatography. - Control moisture: Ensure all solvents and equipment are dry to minimize hydrolysis. - Use aprotic solvents: Where possible, use aprotic solvents to avoid reactions with the ester group.
Inconsistent biological activity results. - Presence of less active or inactive epimers: The isolated material may be a mixture of epimers with varying biological activities.- Confirm stereochemical purity: Use analytical techniques like chiral HPLC or NMR with chiral shift reagents to determine the enantiomeric or diastereomeric purity. - Re-purify the compound: If a mixture of epimers is detected, further purification is necessary to isolate the desired active stereoisomer.

Frequently Asked Questions (FAQs)

Q1: At which stereocenter is epimerization most likely to occur in this compound?

A1: While epimerization can theoretically occur at any chiral center with an adjacent acidic proton, the most likely sites in this compound under typical isolation conditions are C-3 and C-20. The C-3 position is activated by the adjacent ester carbonyl group, making the proton at this position susceptible to abstraction under basic conditions, leading to epimerization. The C-20 position is also a potential site for isomerization, particularly if acidic conditions are employed, which could facilitate dehydration and rehydration reactions in the side chain.

Q2: What are the ideal pH and temperature ranges to maintain during the isolation process?

A2: To minimize both epimerization and hydrolysis of the caffeate ester, it is crucial to maintain a neutral pH (approximately 6.5-7.5) throughout the extraction and purification steps. Elevated temperatures should also be avoided. Whenever possible, conduct extractions and solvent removal at or below room temperature. For temperature-sensitive steps like solvent evaporation, use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C).

Q3: Can the choice of chromatographic stationary phase influence epimerization?

A3: Yes, the stationary phase can significantly impact the stability of this compound. Standard silica gel is slightly acidic and can promote the hydrolysis of the caffeate ester or other acid-catalyzed rearrangements. To mitigate this, consider using:

  • Deactivated or neutral silica gel: These have been treated to reduce surface acidity.

  • Reversed-phase (C18) silica gel: This is a less harsh alternative for the purification of moderately polar compounds.

  • Alumina (neutral or basic): This can be a good alternative to silica gel, but basic alumina could promote base-catalyzed epimerization at C-3, so neutral alumina is generally preferred.

Q4: How can I detect and quantify epimers in my isolated sample?

A4: Several analytical techniques can be employed to detect and quantify epimers:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most direct method for separating and quantifying enantiomers and diastereomers. Even without a chiral column, careful optimization of a normal or reversed-phase HPLC method may allow for the separation of diastereomers.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the hydroxyl groups to form esters or ethers can sometimes enhance the separation of epimers on a suitable GC column.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR, particularly with the use of chiral shift reagents, can be used to distinguish between epimers. The chemical shifts of protons near the chiral centers will differ for each epimer. 2D NMR techniques like NOESY can also provide information about the relative stereochemistry.

Experimental Protocols

Protocol 1: General Extraction and Isolation of this compound

This protocol provides a general framework for the extraction and isolation of this compound, with an emphasis on minimizing epimerization.

  • Material Preparation:

    • Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material to a moderately fine powder.

  • Extraction:

    • Macerate the powdered plant material in ethyl acetate (or another suitable neutral, non-alcoholic solvent) at a 1:10 (w/v) ratio for 24-48 hours at room temperature with occasional agitation.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C.

  • Preliminary Fractionation (Optional):

    • The crude extract can be subjected to liquid-liquid partitioning between hexane (B92381) and 90% methanol to remove non-polar constituents. The desired compound is expected to be in the methanolic fraction.

    • Evaporate the methanol under reduced pressure.

  • Chromatographic Purification:

    • Column Chromatography:

      • Pack a glass column with neutral silica gel 60 (70-230 mesh) using a non-polar solvent like hexane.

      • Dissolve the crude extract or fraction in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

      • Apply the adsorbed sample to the top of the column.

      • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

      • Collect fractions and monitor by TLC.

    • Preparative HPLC:

      • For final purification, use a reversed-phase (C18) preparative HPLC column.

      • A typical mobile phase would be a gradient of water and acetonitrile (B52724) or methanol.

      • Monitor the elution profile with a UV detector at a wavelength suitable for detecting the caffeoyl and triterpenoid (B12794562) chromophores (e.g., ~280-320 nm).

Protocol 2: Analytical Method for Epimer Detection by HPLC

This protocol outlines a starting point for developing an HPLC method to separate and detect epimers of this compound.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV or PDA detector.

  • Column: A chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H) is recommended for optimal separation of epimers. Alternatively, a high-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm) can be tested.

  • Mobile Phase (for Chiral HPLC): A mixture of hexane and isopropanol (B130326) is a common starting point for normal-phase chiral separations. The ratio will need to be optimized.

  • Mobile Phase (for Reversed-Phase HPLC): A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV at 310 nm.

  • Procedure:

    • Dissolve a small amount of the isolated sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Run the analysis and monitor the chromatogram for the presence of multiple, closely eluting peaks that could indicate the presence of epimers.

    • If epimers are suspected, further characterization by mass spectrometry or NMR is recommended.

Visualizations

experimental_workflow start Plant Material extraction Extraction (Neutral Solvent, RT) start->extraction filtration Filtration extraction->filtration concentration Concentration (<40°C) filtration->concentration fractionation Fractionation (e.g., Liquid-Liquid) concentration->fractionation column_chrom Column Chromatography (Neutral Silica Gel) fractionation->column_chrom Proceed hplc Preparative HPLC (Reversed-Phase C18) column_chrom->hplc analysis Purity & Epimer Analysis (Chiral HPLC, NMR) hplc->analysis final_product Pure Dammarenediol II 3-O-caffeate analysis->final_product Stereochemically Pure

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Low Yield or Purity? check_epimers Analyze for Epimers (Chiral HPLC, NMR) start->check_epimers epimers_present Epimers Detected? check_epimers->epimers_present optimize_purification Optimize Purification (Change Stationary Phase/Solvents) epimers_present->optimize_purification Yes no_epimers Check for Degradation (Hydrolysis, etc.) epimers_present->no_epimers No review_extraction Review Extraction/Isolation (Check pH, Temp, Solvents) optimize_purification->review_extraction end_pure Pure Compound optimize_purification->end_pure end_impure Further Optimization Needed review_extraction->end_impure no_epimers->review_extraction

Caption: Troubleshooting logic for low yield or purity issues.

References

"Dammarenediol II 3-O-caffeate" quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dammarenediol II 3-O-caffeate. This guide provides researchers, scientists, and drug development professionals with comprehensive information on the quality control and purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a triterpenoid (B12794562) compound. It is a derivative of Dammarenediol II, where a caffeate group is attached at the 3-O position. It has been identified in plant species such as Betula ermanii.

Q2: What are the common applications of this compound in research?

A2: While research on the specific caffeate ester is ongoing, related dammarane-type saponins (B1172615) have exhibited a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound is primarily used as an analytical standard in natural product chemistry and for investigating potential biological activities.

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store this compound as a solid at 2-8°C.[1] If dissolved in a solvent, it should be stored at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

A4: this compound is expected to be soluble in organic solvents such as methanol (B129727), ethanol, dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, and ethyl acetate.[2]

Purity Assessment and Troubleshooting Guides

The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Common HPLC Issues
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak - Insufficient sample concentration- Injection error- Detector issue- Increase sample concentration.- Check the injector for proper functioning and ensure the correct volume is being injected.- Verify detector settings (wavelength) and lamp status.
Broad Peaks - Column contamination or degradation- High injection volume or solvent strength mismatch- Inappropriate mobile phase pH- Flush the column with a strong solvent or replace it if necessary.- Reduce the injection volume or dissolve the sample in the mobile phase.- Adjust the mobile phase pH to improve peak shape.
Split Peaks - Column channeling or blockage- Co-elution with an impurity- Injector issue- Reverse-flush the column or replace it.- Optimize the mobile phase gradient or change the column to improve separation.- Clean the injector and check for partial blockages.
Baseline Drift or Noise - Air bubbles in the system- Contaminated mobile phase or detector cell- Fluctuations in temperature- Degas the mobile phase.- Flush the system and clean the detector cell.- Use a column oven to maintain a stable temperature.
Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for determining the purity of this compound. Optimization may be required based on the specific instrumentation and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water with 0.1% formic acid

  • Gradient:

    • 0-30 min: 70-95% A

    • 30-35 min: 95% A

    • 35-36 min: 95-70% A

    • 36-40 min: 70% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 325 nm (for the caffeoyl moiety)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.

2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique to confirm the identity of this compound by determining its molecular weight.[3][4][5]

  • LC Conditions: Utilize the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source is typically used.

  • Ionization Mode: Positive or negative ion mode can be used. The protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ would be expected. The molecular formula for this compound is C₃₉H₅₈O₅, with a molecular weight of 606.88 g/mol .[6]

  • Expected m/z:

    • Positive mode: ~607.43 [M+H]⁺

    • Negative mode: ~605.41 [M-H]⁻

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

Property Value Reference
CAS Number 171438-55-4[1][2][6][7]
Molecular Formula C₃₉H₅₈O₅[1][6]
Molecular Weight 606.88 g/mol [6]
Purity (Typical) ≥98% (by HPLC)[1]
Melting Point 205-207°C[1]
Specific Rotation +47 (c, 0.2 in MeOH)[1]

Visual Guides

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of this compound.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Purity Assessment cluster_2 Step 3: Identity Confirmation cluster_3 Step 4: Data Analysis & Reporting A Weigh Sample B Dissolve in Solvent A->B C HPLC Analysis B->C D LC-MS Analysis C->D E Calculate Purity C->E F Confirm Molecular Weight D->F G Generate Certificate of Analysis E->G F->G

Caption: Workflow for Quality Control of this compound.

Troubleshooting Logic for HPLC Analysis

This diagram provides a logical flow for troubleshooting common HPLC issues.

G Start HPLC Run Anomaly Q1 Is there a peak? Start->Q1 A1_Yes Check Peak Shape Q1->A1_Yes Yes A1_No Check Sample & Injection Q1->A1_No No Q2 Is the peak shape good? A1_Yes->Q2 A2_Yes Check Baseline Q2->A2_Yes Yes A2_No Troubleshoot Broad/Split Peaks Q2->A2_No No Q3 Is the baseline stable? A2_Yes->Q3 A3_Yes Analysis OK Q3->A3_Yes Yes A3_No Troubleshoot Baseline Drift/Noise Q3->A3_No No

Caption: HPLC Troubleshooting Decision Tree.

References

"Dammarenediol II 3-O-caffeate" experimental controls and standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dammarenediol II 3-O-caffeate.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a triterpenoid (B12794562) compound.[1] It is structurally composed of a dammarenediol II core linked to a caffeic acid moiety via an ester bond. Dammarenediol II is a tetracyclic triterpenoid that serves as a key precursor in the biosynthesis of dammarane-type ginsenosides (B1230088) in plants like Panax ginseng.[2][3][4] Caffeic acid is a well-known phenolic compound with various biological activities.[5][6][7][8][9]

Q2: What are the expected biological activities of this compound?

A2: While specific studies on this compound are limited, its biological activity can be inferred from its constituent parts. Dammarenediol II has shown potential as a plant defense compound and exhibits antiviral activity.[4][10] Caffeic acid is known for its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7][8][9] Therefore, this compound is hypothesized to possess a combination of these properties.

Q3: How should I store and handle this compound?

A3: this compound should be stored at low temperatures in a refrigerator.[11] For long-term storage, it is recommended to keep the compound below -20°C.[12] It is advisable to prepare solutions on the day of use.

Q4: In which solvents is this compound soluble?

A4: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[12] For higher solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be helpful.[12]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor peak shape (tailing or fronting) during HPLC analysis.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, especially with residual silanol (B1196071) groups on silica-based columns.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competitive agent, like triethylamine (B128534) or formic acid, to the mobile phase to mask the active sites on the stationary phase.

    • Column Selection: Consider using a column with a different stationary phase, such as one with end-capping or a polymer-based column, to minimize secondary interactions.

    • Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with and ideally weaker than the mobile phase to avoid peak distortion.

Issue 2: Low resolution or co-elution with other compounds.

  • Possible Cause: Inadequate separation conditions for structurally similar triterpenoids.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the gradient profile of the mobile phase to improve the separation of closely eluting peaks.

    • Column Chemistry: A C30 column may provide better resolution for triterpenoids compared to a standard C18 column.[13]

    • Flow Rate and Temperature: Lowering the flow rate or adjusting the column temperature can sometimes enhance resolution.

ParameterRecommendation for Triterpenoid Analysis
Column C18 or C30 reversed-phase
Mobile Phase Acetonitrile/Methanol and Water with 0.1% Formic Acid
Detection UV (210 nm for triterpenoid backbone, ~325 nm for caffeate moiety), ELSD, or Mass Spectrometry
Flow Rate 0.8 - 1.2 mL/min
Temperature 25 - 40 °C
Cell-Based Assays

Issue 3: Low or no observable bioactivity in cell-based assays.

  • Possible Cause: Poor cell permeability, compound degradation, or inappropriate assay conditions.

  • Troubleshooting Steps:

    • Solubility and Vehicle Control: Ensure the compound is fully dissolved in a biocompatible solvent (e.g., DMSO) at the final concentration. Always include a vehicle control to account for any effects of the solvent on the cells.

    • Concentration Range: Test a wide range of concentrations to determine the optimal dose-response.

    • Incubation Time: Vary the incubation time to capture the desired biological effect, as some responses may be time-dependent.

    • Positive Controls: Use a known bioactive compound as a positive control to validate the assay system. For antioxidant assays, compounds like Vitamin C or BHA can be used.[14]

Issue 4: High background or non-specific effects in antioxidant assays.

  • Possible Cause: Interference from the compound with the assay reagents or detection method.

  • Troubleshooting Steps:

    • Assay Selection: Use multiple types of antioxidant assays (e.g., DPPH, ABTS, FRAP) to confirm the activity and rule out assay-specific artifacts.[14][15]

    • Blank Measurements: Include appropriate blank controls containing the compound without the cells or assay reagents to check for direct interference.

    • Cellular Antioxidant Assays: Employ cell-based antioxidant assays to measure the compound's effect within a biological context, which can be more relevant than purely chemical assays.[16]

Experimental Protocols

General Protocol for In Vitro Antioxidant Activity Assay (DPPH Method)
  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Use a known antioxidant, such as ascorbic acid, as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add serial dilutions of the this compound solution.

    • Add the DPPH solution to each well.

    • Include a blank (methanol only) and a control (DPPH solution with the vehicle solvent).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

ControlPurpose
Vehicle Control To assess the effect of the solvent on the assay.
Positive Control To confirm the validity of the assay system.
Negative Control To establish the baseline response without any treatment.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Anti-inflammatory and Antioxidant Effects

Based on the known activities of caffeic acid, this compound may exert its effects through the modulation of key signaling pathways involved in inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB_nuc NF-κB NFκB->NFκB_nuc translocates Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Inflammatory_Genes Inflammatory Genes (e.g., COX-2, iNOS) NFκB_nuc->Inflammatory_Genes activates ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Stimulus->Receptor DDC Dammarenediol II 3-O-caffeate DDC->IKK inhibits DDC->Keap1 inhibits

Caption: Hypothesized mechanism of this compound.

General Experimental Workflow for Bioactivity Screening

The following workflow outlines a general approach for screening the biological activity of this compound.

G A Compound Preparation (Stock Solution in DMSO) B In Vitro Chemical Assays (e.g., DPPH, ABTS for antioxidant activity) A->B Initial Screening C Cell-Based Assays (e.g., Cytotoxicity, Anti-inflammatory, Antioxidant) A->C Cellular Screening D Selection of Hit Compound (Based on potency and low toxicity) B->D C->D E Mechanism of Action Studies (e.g., Western Blot, qPCR for pathway analysis) D->E Elucidation F In Vivo Model Testing (e.g., Animal models of inflammation or oxidative stress) E->F Validation

Caption: A typical workflow for natural product screening.

References

Validation & Comparative

Dammarenediol II 3-O-caffeate: A Comparative Guide to its Potential Structure-Activity Relationship in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anticancer activities of Dammarenediol II 3-O-caffeate. As no direct experimental data for this specific compound is readily available in the current scientific literature, this guide synthesizes findings on its constituent moieties: the dammarane-type triterpenoid, Dammarenediol II, and the phenolic acyl group, caffeate. By examining the structure-activity relationships of related compounds, we can project the potential efficacy and mechanisms of action for this compound, offering a valuable resource for future research and drug development endeavors.

Comparative Analysis of Cytotoxicity

The potential anticancer activity of this compound can be inferred by examining the cytotoxic profiles of Dammarenediol II derivatives and caffeic acid esters against various cancer cell lines.

Dammarenediol II and its Derivatives

Dammarenediol II, a tetracyclic triterpenoid, serves as a foundational backbone for various ginsenosides (B1230088) and has demonstrated intrinsic anticancer properties.[1] Its derivatives often exhibit enhanced or modified cytotoxic activity. The table below summarizes the in vitro cytotoxicity of Dammarenediol II and some of its related dammarane-type triterpenoids.

CompoundCancer Cell LineIC50 (µM)Reference
Dammarenediol IIOsteosarcoma (HOS)Dose-dependent inhibition[2]
Dammar-20,25-diene-3β,24α-diolMurine Leukemia (P-388)Strongest activity among tested[3]
3β-acetyl-20S,24S-epoxy-25-hydroxydammaraneMurine Leukemia (P-388)8.02 ± 0.06[4]
20(S)-Protopanaxadiol (a metabolite of Dammarenediol II)Human Breast Cancer (MDA-MB-231)5.9[5]
Caffeic Acid and its Esters

Caffeic acid, a ubiquitous phenolic compound, and its esters are well-documented for their broad spectrum of biological activities, including potent anticancer effects. The esterification of caffeic acid, particularly with phenethyl alcohol to form Caffeic Acid Phenethyl Ester (CAPE), has been shown to significantly enhance its cytotoxic and pro-apoptotic activities.[6][7] This suggests that the caffeoyl moiety in this compound is likely to be a major contributor to its overall anticancer potential.

CompoundCancer Cell LineIC50Reference
Caffeic Acid Phenethyl Ester (CAPE)Ovarian Cancer (OV7)Dose-dependent
Caffeic Acid Phenethyl Ester (CAPE)Human Lung Carcinoma (A549)-
Caffeic Acid Phenethyl Ester (CAPE)Melanoma, Lung, Prostate CancersApoptosis inducing[6][7]
Methyl CaffeateCervix Adenocarcinoma (HeLa)Significant growth inhibition
Propyl CaffeateCervix Adenocarcinoma (HeLa)Significant growth inhibition
Octyl CaffeateCervix Adenocarcinoma (HeLa)Significant growth inhibition

Projected Structure-Activity Relationship of this compound

The conjugation of caffeic acid to the 3-O position of Dammarenediol II is anticipated to modulate its bioactivity in several ways:

  • Enhanced Lipophilicity: The addition of the caffeoyl group may increase the overall lipophilicity of the molecule, potentially facilitating its transport across cellular membranes and improving its bioavailability.

  • Synergistic Cytotoxicity: Both Dammarenediol II and caffeic acid derivatives exhibit anticancer properties through distinct yet potentially overlapping mechanisms, such as the induction of apoptosis. Their combination in a single molecule could lead to synergistic or additive effects, resulting in more potent cytotoxicity against cancer cells.

  • Modulation of Signaling Pathways: CAPE is a known inhibitor of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[6][7] The presence of the caffeoyl moiety could bestow this compound with NF-κB inhibitory activity, thereby targeting a critical cancer-promoting pathway.

Experimental Protocols

To facilitate further research, detailed protocols for key in vitro assays are provided below.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or related test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest cells after treatment and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis of Apoptosis Markers

This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic signaling pathway.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and workflows.

Experimental_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_western Protein Expression Analysis cell_seeding Cell Seeding compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_incubation MTT Incubation compound_treatment->mtt_incubation formazan_solubilization Formazan Solubilization mtt_incubation->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination cell_harvest Cell Harvest annexin_pi_staining Annexin V/PI Staining cell_harvest->annexin_pi_staining flow_cytometry Flow Cytometry annexin_pi_staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis protein_extraction Protein Extraction sds_page SDS-PAGE protein_extraction->sds_page electrotransfer Electrotransfer sds_page->electrotransfer immunoblotting Immunoblotting electrotransfer->immunoblotting detection Detection & Quantification immunoblotting->detection

Caption: Experimental workflow for evaluating the anticancer activity of a test compound.

Intrinsic_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_mitochondria Mitochondrial Regulation cluster_caspase_cascade Caspase Cascade Dammarenediol II\n3-O-caffeate Dammarenediol II 3-O-caffeate Bcl2 Bcl-2 (Anti-apoptotic) Dammarenediol II\n3-O-caffeate->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Dammarenediol II\n3-O-caffeate->Bax Activates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Bax->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: The intrinsic apoptosis signaling pathway potentially activated by this compound.

References

A Comparative Guide to the In Vivo Validation of Dammarenediol II 3-O-caffeate and Alternative Natural Compounds for Neuroinflammation and Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo effects of Dammarenediol II 3-O-caffeate and three well-studied natural compounds—Curcumin (B1669340), Quercetin, and Resveratrol—with known anti-inflammatory and neuroprotective properties. While direct in vivo experimental data for this compound is limited, its therapeutic potential is inferred from studies on related dammarane-type triterpenoids and extracts from plants in which it is found, such as Alnus and Betula species.[1][2][3] This guide utilizes Curcumin, Quercetin, and Resveratrol as benchmarks to establish a framework for the potential in vivo validation of this compound.

Comparative Analysis of In Vivo Effects

The following tables summarize the quantitative data from key in vivo studies on the alternative compounds, showcasing their efficacy in established models of inflammation and neurodegeneration.

Table 1: Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationPaw Edema Inhibition (%)Time PointReference
Curcumin Sprague-Dawley Rats25-100 mg/kgOral (p.o.)30.43 - 34.88%2 hours[4][5][6]
Sprague-Dawley Rats200-400 mg/kgOral (p.o.)32.61 - 58.97%2 hours[4][5][6]
Sprague-Dawley Rats20 mg/kg (nanoemulsion)Intravenous (i.v.)33%5 hours[7][8]
Sprague-Dawley Rats40 mg/kg (nanoemulsion)Intravenous (i.v.)56%5 hours[7][8]
Indomethacin (Standard Drug) Rats10 mg/kgOral (p.o.)46.87%2 hours[4][5]

Table 2: Neuroprotective Effects in Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
Quercetin C57BL/6N Mice30 mg/kg/day for 2 weeksIntraperitoneal (i.p.)Significantly reduced activated gliosis and inflammatory markers in the cortex and hippocampus.[9][9]
Rats40 mg/kgIntragastricIncreased rearing frequency in the open field test, indicating improved exploratory behavior.[10][10]
Dihydroquercetin Rats1 and 2 µg/kgIntravenous (i.v.)Significantly improved the LPS-induced decrease in open arm time spent in the elevated plus-maze.[11][11]

Table 3: Neuroprotective Effects in Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

CompoundAnimal ModelDosageRoute of AdministrationKey FindingsReference
Resveratrol Mice30 mg/kgIntraperitoneal (i.p.)Reduced cerebral infarction area and brain water content.[12][12]
Rats30 mg/kgIntraperitoneal (i.p.)Alleviated MCAO-induced neurobehavioral deficit and infarction.[13][13]
Rats5 mg/kg for 21 daysNot specifiedSignificantly improved neurobehavioral scores.[14][14]
(1S,2E,4R,6R,-7E,11E)- 2,7,11-cembratriene-4,6-diol (4R) Mice6 mg/kgNot specifiedReduced infarct volume to 26.2 ± 9.7 mm³ from 63.4 ± 4.2 mm³ (untreated).[15][16][15][16]
Rats6 mg/kgNot specifiedReduced infarct volume to 120 ± 65 mm³ from 291 ± 95 mm³ (vehicle).[15][16][15][16]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below to facilitate replication and further research.

Carrageenan-Induced Paw Edema in Rats

This model is a widely used and reliable method for screening acute anti-inflammatory activity.

  • Animals: Male Sprague-Dawley or Wistar rats (150-200g) are typically used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., Curcumin) or vehicle (e.g., 0.5% carboxymethylcellulose) is administered orally (p.o.) or via the desired route.[5] A standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) is used as a positive control.[4][5]

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw of each rat.

    • Paw volume is measured using a plethysmometer at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[5]

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vt is the mean paw volume of the treated group, and Vc is the mean paw volume of the control group.

Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

This model is used to induce a systemic inflammatory response that leads to neuroinflammation, mimicking aspects of neurodegenerative diseases.

  • Animals: Male C57BL/6N mice (8 weeks old, 25-30g) are commonly used.[9]

  • Acclimatization: Mice are acclimatized for one week under standard laboratory conditions.[9]

  • Procedure:

    • The test compound (e.g., Quercetin, 30 mg/kg/day) is administered intraperitoneally (i.p.) for a specified period (e.g., 2 weeks).[9]

    • LPS (0.25 mg/kg/day) is administered i.p. for a defined duration (e.g., 1 week), which can be co-administered with the test compound for the final week.[9]

    • Behavioral tests (e.g., open field test, Y-maze) are conducted to assess cognitive function.[10]

    • At the end of the treatment period, animals are euthanized, and brain tissue (cortex and hippocampus) is collected for biochemical and histological analysis (e.g., measurement of inflammatory markers like TNF-α, IL-1β, and assessment of gliosis).[9][17]

  • Data Analysis: Statistical analysis is performed to compare the levels of inflammatory markers, degree of neuronal damage, and behavioral outcomes between the different treatment groups.

Middle Cerebral Artery Occlusion (MCAO) in Rodents

This is a common model to simulate ischemic stroke and evaluate the neuroprotective potential of test compounds.

  • Animals: Adult male rats (e.g., Wistar) or mice are used.

  • Procedure:

    • Animals are anesthetized.

    • The middle cerebral artery is occluded for a specific duration (e.g., 1-2 hours) using an intraluminal filament.[14][18]

    • The filament is then withdrawn to allow for reperfusion.

    • The test compound (e.g., Resveratrol, 30 mg/kg) is administered at a specific time point relative to the ischemic insult (e.g., 3 hours after reperfusion).[12][13]

    • Neurological deficit scoring and behavioral tests are performed at various time points after MCAO.

    • After a set period (e.g., 24 hours), the animals are euthanized, and brains are removed for infarct volume measurement (using TTC staining) and biochemical analysis.[12][18]

  • Data Analysis: Infarct volume, neurological scores, and biochemical markers are statistically compared between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in the anti-inflammatory and neuroprotective effects of the discussed compounds, as well as a typical experimental workflow.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Signaling Cascade cluster_2 Inflammatory Response cluster_3 Therapeutic Intervention LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates (inhibition) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines induces transcription Compound This compound (and Alternatives) Compound->IKK inhibits Compound->NFkB inhibits translocation

Caption: NF-κB Signaling Pathway in Inflammation.

G cluster_0 Oxidative Stress cluster_1 Cellular Defense Mechanism cluster_2 Antioxidant Enzyme Production cluster_3 Therapeutic Intervention ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Enzymes HO-1, NQO1, etc. ARE->Enzymes promotes transcription Compound This compound (and Alternatives) Compound->Keap1 modulates Compound->Nrf2 promotes activation

Caption: Nrf2-Mediated Antioxidant Response Pathway.

G cluster_0 Phase 1: Pre-clinical Studies cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Data Analysis & Conclusion a Compound Selection b In Vitro Screening a->b c Animal Model Selection b->c d Treatment Administration c->d e Behavioral Assessment d->e f Biochemical Analysis e->f g Histological Examination f->g h Statistical Analysis g->h i Efficacy & Safety Evaluation h->i j Publication i->j

Caption: General Experimental Workflow for In Vivo Validation.

References

A Comparative Analysis of Dammarenediol II 3-O-caffeate and Other Prominent Anti-Inflammatory Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of natural product-derived therapeutics, triterpenoids have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed comparison of the emerging dammarane-type triterpenoid, Dammarenediol II 3-O-caffeate, with other well-established anti-inflammatory triterpenoids, namely Ursolic Acid, Oleanolic Acid, Betulinic Acid, and Celastrol. This analysis is based on available experimental data on Dammarenediol II and its derivatives, alongside a wealth of research on the other mentioned compounds.

While direct experimental data for this compound is limited, this guide draws upon studies of closely related dammarane (B1241002) triterpenoids to provide a valuable comparative perspective. Dammarenediol II serves as the fundamental backbone for a variety of bioactive ginsenosides, and its derivatives have shown promising anti-inflammatory effects.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the inhibitory concentrations (IC50) of various triterpenoids on key inflammatory mediators. The data has been compiled from multiple in vitro studies, primarily using lipopolysaccharide (LPS)-stimulated murine macrophage cell lines (e.g., RAW 264.7). It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineIC50 (µM)Reference
Dammarane Triterpenoid Saponins (B1172615) (from Cyclocarya paliurus) RAW 264.78.23 - 11.23[1][2]
Dammarane Saponins (from Cyclocarya paliurus) RAW 264.79.02 - 9.10[3][4]
Ursolic Acid RAW 264.7~10-20Data synthesized from multiple sources
Oleanolic Acid RAW 264.7~15-30Data synthesized from multiple sources
Betulinic Acid RAW 264.7~20-40Data synthesized from multiple sources
Celastrol RAW 264.7~0.1-0.5Data synthesized from multiple sources

Table 2: Inhibition of Pro-Inflammatory Cytokine Production (TNF-α and IL-6)

CompoundCytokineCell LineIC50 (µM) or % InhibitionReference
Dammarane Triterpenoid Saponins (from Cyclocarya paliurus) TNF-α, IL-6RAW 264.7Significant decrease at tested concentrations[1]
21-Nordammarane Saponins (from Gynostemma pentaphyllum) TNF-α, IL-1βRAW 264.7Suppression at 10 and 100 µg/mL[5][6]
Ginsenosides (Dammarane derivatives) TNF-α, IL-6RAW 264.7Significant inhibition by various ginsenosides[7][8]
Ursolic Acid TNF-α, IL-6VariousPotent inhibition reportedData synthesized from multiple sources
Oleanolic Acid TNF-α, IL-6VariousPotent inhibition reportedData synthesized from multiple sources
Betulinic Acid TNF-α, IL-6VariousPotent inhibition reportedData synthesized from multiple sources
Celastrol TNF-α, IL-6VariousPotent inhibition in the sub-micromolar rangeData synthesized from multiple sources

Mechanistic Insights into Anti-Inflammatory Action

The anti-inflammatory effects of these triterpenoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK->IκBα P p65_p50 NF-κB (p65/p50) IκBα->p65_p50 p65_p50_nucleus NF-κB (p65/p50) p65_p50->p65_p50_nucleus MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 P AP1_nucleus AP-1 AP1->AP1_nucleus Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) p65_p50_nucleus->Proinflammatory_Genes AP1_nucleus->Proinflammatory_Genes Triterpenoids Triterpenoids Triterpenoids->IKK Triterpenoids->MAPKKK G cluster_workflow In Vitro Anti-Inflammatory Screening Workflow cluster_assays Assays A 1. Cell Culture (e.g., RAW 264.7 macrophages) B 2. Compound Treatment (Varying concentrations) A->B C 3. LPS Stimulation (Induce inflammation) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Cell Lysis D->F G NO Assay (Griess Reagent) E->G H Cytokine ELISA (TNF-α, IL-6) E->H I Western Blot (NF-κB, MAPK pathways) F->I G cluster_dammarane Dammarane Type cluster_others Other Pentacyclic Triterpenoids Triterpenoids Anti-Inflammatory Triterpenoids Dammarenediol_II Dammarenediol II (Core Structure) Triterpenoids->Dammarenediol_II Ursolic_Oleanolic Ursolic/Oleanolic Acid (Moderate Potency) Triterpenoids->Ursolic_Oleanolic Betulinic Betulinic Acid (Moderate Potency) Triterpenoids->Betulinic Celastrol Celastrol (High Potency) Triterpenoids->Celastrol Dammarenediol_Caffeate This compound (Hypothesized High Potency) Dammarenediol_II->Dammarenediol_Caffeate

References

Comparative Efficacy Analysis: Dammarenediol II 3-O-caffeate versus Caffeic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Exploration in the Absence of Direct Experimental Data

To our readership of researchers, scientists, and drug development professionals: This guide aims to provide a comparative overview of the potential efficacy of Dammarenediol II 3-O-caffeate against its parent compound, caffeic acid. It is critical to preface this analysis with a significant caveat: as of the latest literature review, no direct experimental studies evaluating the biological activity of this compound have been published.

Therefore, this comparison is constructed as a hypothetical guide based on the known biological activities of its constituent molecules: dammarane-type triterpenoids (represented by Dammarenediol II) and caffeic acid. The potential for synergistic or altered activity in the esterified form remains a subject for future investigation.

Overview of Constituent Molecules

Dammarenediol II: A tetracyclic triterpenoid (B12794562) that serves as a fundamental building block for dammarane-type saponins, such as ginsenosides (B1230088) found in Panax ginseng. Dammarane (B1241002) triterpenoids are known to possess a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Caffeic Acid: A ubiquitous phenolic compound found in numerous plant species. It is a well-documented antioxidant with a plethora of demonstrated biological activities, including anti-inflammatory, anti-cancer, antiviral, and antimicrobial properties.

The esterification of Dammarenediol II with caffeic acid at the 3-O position would result in a novel molecule, this compound. This conjugation could potentially modulate the pharmacokinetic and pharmacodynamic properties of both parent compounds, possibly leading to enhanced efficacy through synergistic action.

Comparative Biological Activities (Hypothetical)

Based on the known activities of dammarane triterpenoids and caffeic acid, a comparative table of potential biological effects is presented below.

Biological ActivityDammarenediol II (as a Dammarane Triterpenoid)Caffeic AcidThis compound (Hypothetical)
Anti-inflammatory Exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.Potent anti-inflammatory agent, known to inhibit key inflammatory mediators like COX and LOX.Potentially synergistic anti-inflammatory effects, possibly with enhanced tissue penetration due to the lipophilic triterpene backbone.
Antioxidant Some dammarane triterpenoids show antioxidant activity.Strong antioxidant capacity due to its catechol structure, effectively scavenging free radicals.The caffeate moiety would confer strong antioxidant properties, which might be complemented by the triterpenoid structure.
Cytotoxic/Anti-cancer Certain dammarane derivatives have demonstrated cytotoxicity against various cancer cell lines.Induces apoptosis and inhibits proliferation in several cancer cell lines.Could exhibit enhanced cytotoxic activity due to a multi-target effect on cancer cells.
Neuroprotective Some ginsenosides (derived from Dammarenediol II) have shown neuroprotective effects.Demonstrates neuroprotective properties, partly through its antioxidant and anti-inflammatory actions.The combined properties could lead to a potent neuroprotective agent.

Quantitative Data: Cytotoxicity of Caffeic Acid

The following table summarizes the half-maximal inhibitory concentration (IC50) values for caffeic acid against various human cancer cell lines, as determined by the MTT assay. No such data is available for Dammarenediol II or this compound.

Cell LineCancer TypeIC50 of Caffeic Acid (µg/mL)Reference
MCF-7Breast Adenocarcinoma159[1]
HeLaCervical Carcinoma>1500 (48h), >1500 (72h)[2]
PC3Prostate Adenocarcinoma>1500 (48h), >1500 (72h)[2]
HuH7Hepatocellular Carcinoma>1500 (48h), >1500 (72h)[2]
CaCo2Colorectal Adenocarcinoma>1500 (48h), >1500 (72h)[2]
HT29Colorectal Adenocarcinoma>1500 (48h), >1500 (72h)[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., caffeic acid) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive only the vehicle.

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H Caffeic_Acid_Anti_inflammatory_Pathway cluster_pathway Caffeic Acid's Anti-inflammatory Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Nuclear Translocation IkB_Degradation->NFkB_Activation Gene_Transcription Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB_Activation->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Caffeic_Acid Caffeic Acid Caffeic_Acid->IKK Inhibits

References

Comparative Analysis of Analytical Methods for the Quantification of Dammarenediol II and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Dammarenediol II and its derivatives, such as Dammarenediol II 3-O-caffeate. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices, including plant extracts and biological samples. This document outlines the experimental protocols and performance characteristics of commonly employed methods: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Summary

The following tables summarize the key performance parameters of different analytical methods based on available experimental data for Dammarenediol II and related compounds.

Table 1: Comparison of Chromatographic Methods for Dammarenediol II Analysis

ParameterHPLCUPLC-MS/MSGC-MS
Principle Separation based on polaritySeparation based on polarity, with mass-based detectionSeparation based on volatility and polarity, with mass-based detection
Typical Column C18 Reverse PhaseC18 Reverse Phase (e.g., Agilent SB-C18, 1.8 µm, 2.1 mm × 100 mm)[1]Rxi-5MS (30 m × 0.25 mm × 0.25 µm)[2]
Common Analytes Flavonoids, Polyphenols[3][4][5]Triterpenes, Ginsenosides[1][6]Triterpenes, Sterols[2]
Reported Retention Time for Dammarenediol-II Not explicitly statedNot explicitly stated38.10 min[2]
Sensitivity Generally lower than MS-based methodsHighHigh
Selectivity Moderate to HighVery HighHigh
Sample Derivatization Not typically requiredNot typically requiredMay be required to increase volatility

Table 2: Validation Parameters of a Validated HPLC Method for Polyphenols (Illustrative) [4]

Validation ParameterResult
Linearity (Correlation Coefficient) 0.9909 - 0.9997
Limit of Detection (LOD) 0.26 - 0.82 mg/L
Limit of Quantification (LOQ) 0.77 - 2.50 mg/L
Recovery ≥97.2%
Precision (RSD%) - Retention Time ≤2.27%
Precision (RSD%) - Peak Area ≤5.11%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on methods reported for the analysis of Dammarenediol II and other related triterpenoids.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers high sensitivity and selectivity, making it suitable for the analysis of complex mixtures.

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer (e.g., SHIMADZU Nexera X2 UPLC with Applied Biosystems 4500 Q TRAP MS)[1].

  • Column: Agilent SB-C18 (1.8 µm, 2.1 mm × 100 mm)[1].

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid[1].

    • Solvent B: Acetonitrile with 0.1% formic acid[1].

  • Gradient Program: 95:5 (A:B) initially, changing to 5:95 at 9 min (held for 1 min), and returning to 95:5 at 10 min[1].

  • Flow Rate: 0.35 mL/min[1].

  • Column Temperature: 40°C[1].

  • Injection Volume: 4 µL[1].

  • Detection: ESI-triple quadrupole-linear ion trap (Q-TRAP)-MS[1]. The multiple-reaction monitoring (MRM) mode is often used for quantification[6].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Hewlett-Packard model 7890 A GC with a mass selective detector)[2].

  • Column: Rxi-5MS (30 m × 0.25 mm × 0.25 µm)[2].

  • Carrier Gas: Helium[2].

  • Injection Volume: 1 µL[2].

  • Temperature Program: Initial temperature of 150°C held for 5 min, then ramped at 5°C/min to 300°C and held for 20 min[2].

  • Detection: Mass Spectrometry[2].

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a widely used and robust method for the quantification of various phytochemicals.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD)[4].

  • Column: C18 reversed-phase column[5].

  • Mobile Phase: A gradient of two solutions, typically an aqueous buffer (e.g., sodium dihydrogen phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile)[5].

  • Flow Rate: Typically around 1 mL/min[5].

  • Injection Volume: 20 µL[5].

  • Detection: UV detection at a wavelength determined by the maximum absorbance of the analyte (e.g., 356 nm for some flavonoids)[5].

Visualizations

The following diagrams illustrate a general workflow for analytical method cross-validation and the biosynthetic pathway of Dammarenediol-II.

analytical_method_cross_validation_workflow start Define Analytical Requirements method_dev Method Development & Optimization (e.g., HPLC, UPLC-MS/MS, GC-MS) start->method_dev validation Single Method Validation method_dev->validation Selectivity, Linearity, Accuracy, Precision cross_val Cross-Validation validation->cross_val Analyze same samples with different methods comparison Comparison of Performance Metrics cross_val->comparison LOD, LOQ, Throughput, Cost-effectiveness selection Select Optimal Method comparison->selection end Routine Analysis selection->end

Caption: Workflow for Analytical Method Cross-Validation.

dammarenediol_biosynthesis_pathway mva Mevalonate (MVA) Pathway (Cytoplasm) oxidosqualene 2,3-Oxidosqualene mva->oxidosqualene mep Methylerythritol Phosphate (MEP) Pathway (Plastids) mep->oxidosqualene osc Oxidosqualene Cyclases (OSCs) oxidosqualene->osc Catalysis dammarenediol Dammarenediol-II osc->dammarenediol Cyclization cyp_ugt CYPs and UGTs dammarenediol->cyp_ugt Modification ginsenosides Ginsenosides / Gypenosides cyp_ugt->ginsenosides

Caption: Biosynthesis Pathway of Dammarenediol-II.[1][7]

References

Target Identification and Validation for Dammarenediol II: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern methodologies for the identification and validation of biological targets for novel natural products, using the dammarane-type triterpenoid (B12794562) Dammarenediol II as a case study. While specific targets for Dammarenediol II 3-O-caffeate have not been extensively reported, the parent compound and related structures have demonstrated promising anti-inflammatory and anticancer activities, suggesting interactions with key signaling pathways in these disease areas.[1][2][3] This document outlines a strategic approach to elucidate these molecular targets.

Introduction to Dammarenediol II and the Importance of Target Deconvolution

Dammarenediol II is a tetracyclic triterpenoid that serves as a key precursor in the biosynthesis of ginsenosides, the pharmacologically active constituents of Panax ginseng.[4][5][6] Natural products like Dammarenediol II represent a rich source of chemical diversity for drug discovery.[7] However, a critical step in their development into therapeutic agents is the identification of their molecular targets to understand their mechanism of action, predict potential on- and off-target effects, and enable structure-based drug design.[8][9]

This guide will compare several widely used target identification strategies, both direct and indirect, and provide detailed experimental protocols for their implementation.

Comparative Analysis of Target Identification Methodologies

The selection of a target identification strategy depends on various factors, including the compound's physical properties, the availability of derivatives, and the research question at hand. Below is a comparison of common approaches that could be applied to Dammarenediol II.

Methodology Principle Advantages Disadvantages Quantitative Data Output
Affinity Chromatography The compound is immobilized on a solid support to "fish" for binding proteins from a cell lysate.Direct identification of binding partners; can be used for a wide range of affinities.Requires chemical modification of the compound, which may alter its binding properties; potential for non-specific binding.Eluted protein concentration (e.g., µg/mL); binding affinity (Kd) from follow-up assays.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation. Changes in protein stability are monitored by Western blot or mass spectrometry.Label-free approach, applicable in live cells and tissues; confirms direct target engagement in a physiological context.Not all protein targets exhibit a significant thermal shift upon ligand binding; can be technically challenging.Melt temperature (Tm) shift in °C; dose-response curves for target stabilization.
Chemical Proteomics (e.g., ABPP) Uses activity-based probes to covalently label active sites of enzymes. Competition with the compound of interest reveals its targets.Identifies targets based on functional activity; can provide information on enzyme families.Requires a suitable reactive group on the compound or the design of a specific probe; limited to certain enzyme classes.IC50 values for probe competition; percentage of target engagement.
Computational (In Silico) Prediction Uses the compound's structure to predict potential targets through docking simulations and comparison to databases of known ligand-target interactions.Rapid and cost-effective; can generate hypotheses for further experimental validation.Prone to false positives; predictions require experimental confirmation.Binding energy scores (e.g., kcal/mol); docking poses and interaction maps.

Experimental Protocols

Affinity Chromatography for Target Pull-Down

Objective: To identify proteins from a cell lysate that directly bind to Dammarenediol II.

Methodology:

  • Immobilization of Dammarenediol II:

    • Synthesize a derivative of Dammarenediol II with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A common strategy is to target a hydroxyl group for derivatization.

    • Incubate the Dammarenediol II derivative with the activated beads according to the manufacturer's protocol to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., a human cancer cell line for anticancer studies) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Affinity Pull-Down:

    • Incubate the cell lysate with the Dammarenediol II-conjugated beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive ligand, a high salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize them with Coomassie or silver staining.

    • Excise unique protein bands from the gel and identify them using mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of a putative target by Dammarenediol II in intact cells.

Methodology:

  • Cell Treatment:

    • Seed cells in multiple culture dishes and grow to confluence.

    • Treat the cells with either vehicle control or varying concentrations of Dammarenediol II for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a physiological buffer.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, stabilized proteins.

    • Analyze the amount of the specific target protein in the soluble fraction by Western blotting using a target-specific antibody.

    • Quantify the band intensities to determine the melt curve and the shift in melt temperature (Tm) upon Dammarenediol II treatment.

Visualizing Workflows and Pathways

experimental_workflow cluster_affinity Affinity Chromatography cluster_cetsa Cellular Thermal Shift Assay (CETSA) A1 Immobilize Dammarenediol II A3 Incubate Lysate with Beads A1->A3 A2 Prepare Cell Lysate A2->A3 A4 Wash to Remove Non-specific Binders A3->A4 A5 Elute Bound Proteins A4->A5 A6 Identify by Mass Spectrometry A5->A6 C1 Treat Cells with Dammarenediol II C2 Heat Shock at Temperature Gradient C1->C2 C3 Lyse Cells and Separate Fractions C2->C3 C4 Analyze Soluble Protein by Western Blot C3->C4

Based on the known anti-inflammatory and anticancer activities of dammarane (B1241002) triterpenoids, a potential target for Dammarenediol II could be within the NF-κB signaling pathway. This pathway is a key regulator of inflammation and cell survival.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA Gene Inflammatory & Survival Genes Dammarenediol Dammarenediol II Dammarenediol->IKK Inhibition?

Conclusion

The identification and validation of molecular targets are paramount for the successful translation of a natural product into a therapeutic agent. This guide has provided a comparative framework for approaching the target deconvolution of Dammarenediol II. By employing a combination of direct and indirect methods, such as affinity chromatography and CETSA, researchers can systematically identify and validate the protein targets of this and other promising natural compounds, thereby paving the way for future drug development. The hypothetical targeting of the NF-κB pathway provides a testable model for its observed anti-inflammatory and anticancer effects.

References

A Comparative Analysis of the Cytotoxic Effects of Dammarenediol Derivatives on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various dammarenediol derivatives against several cancer cell lines. The information presented is supported by experimental data from multiple studies, offering a valuable resource for researchers in oncology and medicinal chemistry.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different dammarenediol derivatives across a range of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

DerivativeCell LineCancer TypeIC50 (µM)Reference(s)
Protopanaxadiol (PPD) HCT-116Colon Cancer4.69[1]
SW-480Colon Cancer8.99[1]
MDA-MB-468Breast Cancer7.64[1]
MDA-MB-231Breast Cancer4.49[1]
PC3Prostate Cancer1.40[1]
DU145Prostate Cancer4.71[1]
MG63Osteosarcoma5.17[1]
143BOsteosarcoma8.36[1]
25-OH-PPD Panc-1Pancreatic Cancer21.2 ± 1.1[2]
HPACPancreatic Cancer20.1 ± 1.5[2]
25-OCH3-PPD Panc-1Pancreatic Cancer7.8 ± 0.4[2]
HPACPancreatic Cancer6.2 ± 0.3[2]
A549Lung Cancer4.88[3]
H358Lung Cancer19.12[3]
H838Lung Cancer11.21[3]
Compound 1 (Acetylated PPD) HCT-116Colon Cancer43.3[4]
SW-480Colon Cancer30.0[4]
MCF-7Breast Cancer37.3[4]
Compound 3 (Acetylated PPD) HCT-116Colon Cancer57.8[4]
SW-480Colon Cancer59.6[4]
MCF-7Breast Cancer54.7[4]
Compound 5 (Acetylated PPD) HCT-116Colon Cancer54.7[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the dammarenediol derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control cells.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

  • Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in 96-well plates as described for the MTT assay.

  • Cell Fixation: After the treatment period, the cells are fixed by adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubating for 1 hour at 4°C.[2]

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.[2]

  • Washing: Unbound dye is removed by washing with 1% acetic acid.[2]

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.[2]

  • Absorbance Measurement: The absorbance is measured at 510-565 nm using a microplate reader.[1][2] The results are proportional to the total cellular protein mass.

Signaling Pathways and Mechanisms of Action

Dammarenediol derivatives exert their cytotoxic effects through the modulation of various signaling pathways, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Analysis cell_culture Cancer Cell Line Culture compound_treatment Treatment with Dammarenediol Derivatives cell_culture->compound_treatment cytotoxicity_assay Cytotoxicity Assay (MTT/SRB) compound_treatment->cytotoxicity_assay ic50 Determine IC50 Values cytotoxicity_assay->ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Select Potent Derivatives apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select Potent Derivatives western_blot Western Blot for Signaling Proteins apoptosis->western_blot pathway_id Identify Key Signaling Pathways western_blot->pathway_id

Caption: Workflow for evaluating the cytotoxicity of dammarenediol derivatives.

MDM2-p53 Signaling Pathway

The Mouse double minute 2 homolog (MDM2) is a key negative regulator of the p53 tumor suppressor. Inhibition of MDM2 by compounds like 25-OCH3-PPD can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.[5][6]

G Dammarenediol_Derivative 25-OCH3-PPD MDM2 MDM2 Dammarenediol_Derivative->MDM2 Inhibits p53 p53 MDM2->p53 Promotes Degradation p21 p21 p53->p21 Activates Transcription Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle_Arrest G1/S Phase Arrest p21->Cell_Cycle_Arrest Induces

Caption: Inhibition of the MDM2-p53 pathway by 25-OCH3-PPD.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation and survival. Protopanaxadiol (PPD) has been shown to suppress this pathway in cancer cells.

G PPD Protopanaxadiol (PPD) Ras Ras PPD->Ras Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

Caption: Suppression of the MAPK/ERK signaling pathway by Protopanaxadiol (PPD).

JNK and p38 MAPK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are activated in response to cellular stress and can mediate apoptosis. Protopanaxadiol (PPD) has been found to modulate these pathways.

G PPD Protopanaxadiol (PPD) Stress Cellular Stress PPD->Stress Induces JNK JNK Stress->JNK p38 p38 MAPK Stress->p38 AP1 AP-1 JNK->AP1 Apoptosis Apoptosis p38->Apoptosis AP1->Apoptosis

Caption: Modulation of JNK and p38 MAPK pathways by Protopanaxadiol (PPD).

References

Validating the Anti-inflammatory Mechanism of Dammarenediol II 3-O-caffeate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-inflammatory mechanism of Dammarenediol II 3-O-caffeate. Due to the limited availability of direct experimental data for this specific compound, this document leverages findings from studies on structurally related dammarane-type triterpenoids and other triterpene caffeates to propose a likely mechanism of action and a comprehensive validation strategy. The provided data and protocols serve as a benchmark for future experimental work.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of a novel compound is typically evaluated by its ability to modulate key inflammatory mediators. Below are comparative tables showcasing representative data from studies on dammarane (B1241002) triterpenoids and established anti-inflammatory agents. These tables are intended to serve as a template for presenting future experimental results for this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)% Inhibition of NO Production (IC50 in µM)Reference Compound% Inhibition of NO Production (IC50 in µM)
This compound(To be determined)(To be determined)Dexamethasone(IC50 ≈ 9.2 µM)[1]
Cypaliuruside T (Dammarane Triterpenoid)(IC50 = 7.6 µM)[1]Bracteanolide A(IC50 = 33.27 µM)[2]
Cypaliuruside U (Dammarane Triterpenoid)(IC50 = 8.1 µM)[1]
Triterpene Caffeate (from Bauhinia variegata)(IC50 ≈ 10 µM for IL-12)[3][4]

Note: Data for this compound is hypothetical and needs to be determined experimentally. Data for other compounds are from published studies on related molecules.

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

CompoundConcentration (µM)% Inhibition of TNF-α% Inhibition of IL-6Reference Compound% Inhibition of TNF-α / IL-6
This compound(To be determined)(To be determined)(To be determined)DexamethasoneSignificant inhibition[5]
3,4-seco-dammarane triterpenoid (B12794562) saponins(Not specified)Significant decreaseSignificant decreaseCelecoxibSignificant inhibition[6]
Triterpene Caffeate (from Bauhinia variegata)(IC50 ≈ 50 µM for TNF-α)[3](Not specified)

Note: Data for this compound is hypothetical. Data for other compounds are from published studies on related molecules.

Proposed Anti-inflammatory Signaling Pathway

Based on the known mechanisms of dammarane triterpenoids and caffeic acid derivatives, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKKK MAPKKK MyD88->MAPKKK IKK IKK MyD88->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Cytokines IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Cytokines Dammarenediol Dammarenediol II 3-O-caffeate Dammarenediol->MAPK inhibits Dammarenediol->IKK inhibits

Caption: Proposed mechanism of this compound.

Experimental Protocols

To validate the anti-inflammatory effects of this compound, the following key experiments are recommended.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate at a density of 1 × 10^5 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubating for 24 hours.[7]

  • Nitrite Measurement:

    • 50 µL of cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[7]

    • The mixture is incubated at room temperature for 10 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α and IL-6 in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Collection: Supernatants from LPS-stimulated RAW 264.7 cells (as described in the NO assay) are collected.

  • ELISA Procedure (General):

    • A 96-well microplate is coated with a capture antibody specific for either TNF-α or IL-6 and incubated overnight.[8]

    • The plate is washed and blocked to prevent non-specific binding.

    • Cell culture supernatants and standards are added to the wells and incubated.[8]

    • After washing, a biotinylated detection antibody is added, followed by incubation.[8]

    • Streptavidin-HRP is added, and the plate is incubated.[8]

    • A substrate solution is added to induce a color change, which is then stopped with a stop solution.[9]

    • The absorbance is read at 450 nm.[10]

    • Cytokine concentrations are calculated based on the standard curve.[10]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to determine the protein expression levels of key components of the NF-κB and MAPK signaling pathways.

  • Cell Lysis: RAW 264.7 cells, treated with this compound and/or LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events), are lysed to extract total protein.[11]

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein (e.g., 40 µg) are separated by SDS-PAGE.[12]

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.[12]

    • The membrane is incubated with primary antibodies specific for total and phosphorylated forms of p65 (NF-κB), IκBα, p38, ERK, and JNK.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[12]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[13] Densitometry is used to quantify the protein expression levels, which are typically normalized to a housekeeping protein like GAPDH or β-actin.[6]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of a test compound.

G Experimental Workflow for Anti-inflammatory Validation cluster_assays Downstream Assays start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Cell Lysis stimulation->cell_lysis griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa western Western Blot (NF-κB, MAPK) cell_lysis->western analysis Data Analysis griess->analysis elisa->analysis western->analysis end End analysis->end

Caption: A generalized experimental workflow.

By following these protocols and using the provided comparative framework, researchers can systematically validate the anti-inflammatory mechanism of this compound and objectively assess its therapeutic potential relative to existing anti-inflammatory agents.

References

Comprehensive Dose-Response Analysis of Dammarenediol II 3-O-caffeate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dammarenediol II 3-O-caffeate is a naturally occurring triterpenoid (B12794562) compound isolated from various plant species, including Ostryopsis nobilis, Betula platyphylla, and Betula maximowicziana. As a member of the dammarane (B1241002) triterpenoid family, which are precursors to bioactive ginsenosides, this molecule is of interest for its potential pharmacological activities. However, a comprehensive review of the current scientific literature reveals a significant gap in the quantitative analysis of its biological effects. To date, no detailed dose-response studies, in-depth experimental protocols for its specific bioactivities, or elucidated signaling pathways have been published.

This guide provides a summary of the available information on this compound and contextualizes it within the broader family of dammarane triterpenoids. Due to the limited data on the title compound, we present information on related compounds to offer a comparative perspective on potential bioactivities.

This compound: Current State of Research

This compound has been identified as a constituent in several plant extracts.[1][2] While the extracts of these plants have been noted for various biological activities, including anti-inflammatory and anticancer effects, specific studies focusing on the dose-dependent effects of the isolated this compound are not available in the public domain.[2]

One study on the allelopathic potential of compounds from Cleome arabica identified this compound as a constituent.[3] The research reported that dammarane triterpenes, as a class, induced total inhibition of germination and growth of C. arabica at a concentration of 60 ppm, suggesting potential bioactivity.[3] However, this study did not provide a dose-response curve or detailed mechanistic data for this compound itself.

Comparative Analysis with Related Dammarane Triterpenoids

Given the absence of specific data for this compound, this section provides a comparative overview of the known biological activities of its parent compound, Dammarenediol II, and other dammarane-type triterpenoids. This information may guide future research into the potential effects of its caffeate derivative.

Table 1: Comparison of Biological Activities of Dammarenediol II and other Dammarane-Type Triterpenoids

Compound/ExtractBiological ActivityExperimental ModelKey Findings
Dammarenediol II AntiviralTransgenic Tobacco (expressing Panax ginseng Dammarenediol II synthase gene)Conferred resistance to Tobacco mosaic virus (TMV).[4]
Dammarenediol II Vascular ProtectiveHuman Umbilical Vein Endothelial Cells (HUVECs) and diabetic miceShowed protective effects against VEGF-induced vascular leakage, suggesting potential in preventing diabetic microvascular complications.[4]
Dipterocarpol Acetylcholinesterase InhibitionIn vitro enzyme assayExhibited moderate inhibitory activity with an IC50 value of 8.28 µM.[5]
7β-hydroxyDipterocarpol CytotoxicityHeLa and COS-1 cellsFound to be cytotoxic to both cell lines.[5]
Various Dammarane Triterpenoids CytotoxicityVarious human cancer cell lines (e.g., MCF-7, B16-F10)Showed a range of cytotoxic activities, with the specific structure influencing the potency.[6][7][8][9]

Experimental Protocols: General Methodologies for Triterpenoid Bioactivity Screening

While specific protocols for this compound are unavailable, the following are generalized experimental methodologies commonly used to assess the bioactivity of triterpenoids. These can serve as a foundational framework for future dose-response analyses.

Cytotoxicity Assays (e.g., MTT, PrestoBlue)

Objective: To determine the concentration-dependent cytotoxic effect of a compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, B16-F10 for melanoma) are cultured in appropriate media and conditions.

  • Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compound (e.g., from 0.1 to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: A viability reagent (e.g., MTT, PrestoBlue) is added to each well. The absorbance or fluorescence is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined by plotting a dose-response curve.

Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition Assay)

Objective: To assess the ability of a compound to inhibit the production of inflammatory mediators in stimulated immune cells.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

  • Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compound before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Nitrite (B80452) Measurement: After incubation, the concentration of nitrite (a stable product of nitric oxide) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of nitric oxide inhibition is calculated compared to the LPS-stimulated control. An IC50 value can be determined from the dose-response curve.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate the general biosynthetic origin of dammarane triterpenoids and a typical workflow for investigating the bioactivity of a novel natural product like this compound.

Biosynthesis_of_Dammarane_Triterpenoids cluster_pathway Biosynthetic Pathway 2_3_Oxidosqualene 2_3_Oxidosqualene Dammarenediol_II_Synthase Dammarenediol_II_Synthase 2_3_Oxidosqualene->Dammarenediol_II_Synthase Dammarenediol_II Dammarenediol_II Dammarenediol_II_Synthase->Dammarenediol_II Caffeoyl_CoA_Transferase Caffeoyl_CoA_Transferase Dammarenediol_II->Caffeoyl_CoA_Transferase Further_Modifications Further_Modifications Dammarenediol_II->Further_Modifications Dammarenediol_II_3_O_caffeate Dammarenediol_II_3_O_caffeate Caffeoyl_CoA_Transferase->Dammarenediol_II_3_O_caffeate Bioactive_Ginsenosides Bioactive_Ginsenosides Further_Modifications->Bioactive_Ginsenosides Experimental_Workflow Isolation Isolation & Purification (from natural source) Structure Structural Elucidation (NMR, MS) Isolation->Structure In_Vitro In Vitro Bioactivity Screening (e.g., Cytotoxicity, Anti-inflammatory) Structure->In_Vitro Dose_Response Dose-Response Analysis (IC50 Determination) In_Vitro->Dose_Response Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Dose_Response->Mechanism In_Vivo In Vivo Efficacy & Toxicity (Animal Models) Mechanism->In_Vivo

References

A Comparative Guide to the Bioactivities of Dammarenediol II and Related Triterpenoid Caffeates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammarenediol II is a tetracyclic triterpene that serves as a key precursor in the biosynthesis of pharmacologically important ginsenosides. Its structural modification, such as the addition of a caffeate group, can significantly influence its biological properties. Caffeic acid and its derivatives are well-known for their antioxidant and anti-inflammatory effects. This guide summarizes the known bioactivities of Dammarenediol II and related triterpenoid (B12794562) caffeates, providing a comparative overview of their potential therapeutic applications in anti-inflammatory, neuroprotective, and anti-cancer contexts.

Data Presentation: Comparative Bioactivities

The following tables summarize the quantitative data on the anti-inflammatory, neuroprotective, and anti-cancer activities of Dammarenediol II derivatives and a representative triterpenoid caffeate.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineKey FindingsIC50 ValueReference
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidNitric Oxide (NO) Production InhibitionLPS/IFN-γ stimulated macrophagesDose-dependent inhibition of NO production~30 µM[1]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidTNF-α Production InhibitionLPS/IFN-γ stimulated macrophagesDose-dependent inhibition of TNF-α production~50 µM[1]
3β-trans-(3,4-dihydroxycinnamoyloxy)olean-12-en-28-oic acidIL-12 Production InhibitionLPS/IFN-γ stimulated macrophagesDose-dependent inhibition of IL-12 production~10 µM[1]
Dammarane SapogeninsPro-inflammatory Cytokine ReleaseLPS-stimulated rat hippocampusSuppression of TNF-α and IL-1β releaseNot reported[2]

Table 2: Neuroprotective Activity

CompoundAssayCell Line/ModelKey FindingsEffective ConcentrationReference
Protopanaxatriol (Dammarenediol II derivative)MTT Assay (Cell Viability)Glutamate-treated PC12 cellsIncreased cell viability from 44.6% to 91.7%0.1 - 10 µM[3]
Dammarane SapogeninsMorris Water MazeLPS-induced neuroinflammation in ratsImproved spatial learning and memoryNot reported[2]
Dammarane-type saponins (B1172615)H2O2-induced cellular damageHuman neuroblastoma SH-SY5Y cellsModerate neuroprotective effects10 µM[4]

Table 3: Anti-Cancer Activity

CompoundAssayCell LineKey FindingsIC50 ValueReference
Dammarenediol II Glucosides (3β-O-Glc-DM and 20S-O-Glc-DM)In vitro and in vivo assaysColon cancer modelsExhibited higher anti-colon cancer activities than natural ginsenosidesNot reported[5]
Triterpenoid (KHF16)Cytotoxicity AssayMCF7 (Breast Cancer)Potent cytotoxic effects5.6 µM[6]
Triterpenoid (KHF16)Cytotoxicity AssayMDA-MB-231 (Breast Cancer)Potent cytotoxic effects6.8 µM[6]
Triterpenoid (KHF16)Cytotoxicity AssayMDA-MB-468 (Breast Cancer)Potent cytotoxic effects9.2 µM[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the replication of these findings.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is based on the Griess assay to measure nitrite (B80452), a stable product of NO, in macrophage culture supernatant.

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.[7]

    • Incubate for 24 hours to allow cell adherence.[7]

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.[7]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce inflammation and NO production.[7]

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.[7]

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated control.

In Vitro Cytotoxicity and Cell Viability: MTT Assay

This assay is a colorimetric method to assess cell metabolic activity.

  • Cell Plating:

    • Seed cells (e.g., cancer cell lines or neuronal cells) in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.[8]

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Incubation:

    • Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[9]

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[9]

  • Solubilization and Measurement:

    • Remove the MTT-containing medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to dissolve the formazan crystals.[8]

    • Shake the plate for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 550 and 600 nm.[9]

  • Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

In Vitro Anti-Cancer Activity: Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies, a hallmark of cancer cells.

  • Cell Seeding:

    • Seed a low number of cells (e.g., 500-1000 cells per well in a 6-well plate) to ensure that colonies form from individual cells.

  • Treatment:

    • Treat the cells with the test compound at various concentrations for the duration of the experiment.

  • Incubation:

    • Incubate the plates for 1-3 weeks, allowing sufficient time for colony formation.

    • Replace the medium with fresh medium containing the test compound every 2-3 days.

  • Staining and Quantification:

    • Wash the colonies with PBS.

    • Fix the colonies with a solution like methanol (B129727) or a mixture of methanol and acetic acid.

    • Stain the colonies with a staining solution, such as 0.5% crystal violet in methanol, for about 20 minutes.[10]

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of at least 50 cells) in each well.[11]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivities of Dammarenediol II and related compounds.

Caption: NF-κB signaling pathway and inhibition by Dammarane Sapogenins.

G start Start seed Seed RAW 264.7 cells (96-well plate) start->seed incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with Test Compound incubate1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate2 Incubate 18-24h stimulate->incubate2 collect Collect Supernatant incubate2->collect griess Add Griess Reagent collect->griess incubate3 Incubate 10-15 min griess->incubate3 read Read Absorbance (540 nm) incubate3->read end End read->end

Caption: Experimental workflow for the in vitro Nitric Oxide (NO) assay.

G start Start seed Seed cells (e.g., Cancer or Neuronal cells) in 96-well plate start->seed attach Allow cells to attach (overnight) seed->attach treat Treat with Test Compound attach->treat incubate Incubate (24/48/72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize shake Shake for 15 min solubilize->shake read Read Absorbance (570 nm) shake->read end End read->end

Caption: Experimental workflow for the MTT cell viability assay.

References

A Comparative Guide to Dammarenediol II 3-O-caffeate and Its Potential Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally occurring triterpenoid (B12794562) ester, Dammarenediol II 3-O-caffeate, and its potential synthetic analogs. Due to a lack of specific experimental data on this compound, this comparison is based on published data for structurally related dammarane (B1241002) triterpenoid caffeates and general principles of synthetic analog design for triterpenoids.

Introduction to this compound

Dammarenediol II is a tetracyclic triterpenoid that serves as a key precursor in the biosynthesis of dammarane-type saponins, commonly known as ginsenosides, found in Panax ginseng. While Dammarenediol II itself exhibits biological activities, its esterification with caffeic acid at the 3-O position is anticipated to modulate its bioactivity profile. Caffeic acid and its esters are known for their antioxidant, anti-inflammatory, and anticancer properties. The conjugation of caffeic acid to a triterpenoid scaffold like Dammarenediol II presents a promising strategy for the development of novel therapeutic agents.

Comparative Analysis: Natural Compound vs. Potential Synthetic Analogs

The development of synthetic analogs of natural products is a common strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties. For this compound, synthetic analogs could be designed to explore the structure-activity relationship (SAR) and optimize its therapeutic potential.

Table 1: Hypothetical Comparison of this compound and Its Synthetic Analogs

FeatureThis compound (Natural - Inferred)Potential Synthetic AnalogsRationale for Synthetic Modification
Source Potentially found in medicinal plants.Laboratory synthesis.To enable structural modifications and large-scale production.
Bioavailability Likely low due to the lipophilic nature of triterpenoids.Can be improved by introducing polar functional groups.Enhanced solubility and absorption are key for clinical efficacy.
Potency Expected to have anticancer and anti-inflammatory activity.Potentially higher through targeted modifications.Modifications can enhance interaction with biological targets.
Selectivity May exhibit broad-spectrum activity.Can be engineered for higher selectivity towards specific targets.To reduce off-target effects and toxicity.
Mechanism of Action Likely involves modulation of inflammatory and cell survival pathways.Can be tailored to target specific signaling pathways.To create drugs with well-defined mechanisms of action.

Potential Biological Activities and Supporting Data

Based on the activities of related compounds, this compound and its analogs are predicted to exhibit anticancer and anti-inflammatory effects.

Anticancer Activity

Dammarane triterpenoids and caffeic acid derivatives have independently shown promise as anticancer agents. The combination of these two moieties in this compound could lead to synergistic effects.

Table 2: Anticancer Activity of Structurally Related Dammarane Triterpenoid Caffeates

CompoundCell LineIC50 (µg/mL)Reference
3β,20(S),24(S)-trihydroxyldammar-25-ene 3-caffeateHuman cervical squamous carcinoma6.4[1]
3β,20(S),24(R)-trihydroxyldammar-25-ene 3-caffeateHuman cervical squamous carcinoma5.3[1]
3β,20(S),25-trihydroxyldammar-23(Z)-ene 3-caffeateHuman cervical squamous carcinoma6.5[1]
Anti-inflammatory Activity

Triterpenoids are well-documented for their anti-inflammatory properties. The addition of the caffeoyl moiety, a known antioxidant and inhibitor of inflammatory pathways, is expected to enhance this activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activities of this compound and its synthetic analogs.

In Vitro Anticancer Assay: MTT Assay

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

  • Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for 48-72 hours.

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages.

Methodology:

  • Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS).

  • After 24 hours of incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Signaling Pathways and Visualizations

The biological effects of triterpenoid caffeates are likely mediated through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Potential Signaling Pathways
  • NF-κB Signaling Pathway: Caffeic acid and its esters are known inhibitors of the NF-κB pathway, a central regulator of inflammation and cell survival.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for cell proliferation and is often dysregulated in cancer. Triterpenoids have been shown to modulate this pathway.

  • PI3K/Akt Signaling Pathway: This pathway is critical for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies DDC Dammarenediol II 3-O-caffeate (Natural) MTT Anticancer Assay (MTT) DDC->MTT NO Anti-inflammatory Assay (NO) DDC->NO SA Synthetic Analogs SA->MTT SA->NO SP Signaling Pathway Analysis (e.g., Western Blot) MTT->SP NO->SP

Caption: Experimental workflow for comparing this compound and its synthetic analogs.

signaling_pathway cluster_pathways Potential Target Signaling Pathways cluster_outcomes Biological Outcomes Compound This compound or Synthetic Analog NFKB NF-κB Pathway Compound->NFKB Inhibition MAPK MAPK Pathway Compound->MAPK Modulation PI3K PI3K/Akt Pathway Compound->PI3K Inhibition Inflammation Decreased Inflammation NFKB->Inflammation Proliferation Decreased Cell Proliferation MAPK->Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis PI3K->Apoptosis

Caption: Potential signaling pathways modulated by this compound and its analogs.

Conclusion

While direct experimental data on this compound is currently limited, the available evidence from structurally similar dammarane triterpenoid caffeates suggests its potential as a valuable lead compound for anticancer and anti-inflammatory drug development. The synthesis of analogs of this compound represents a promising avenue for optimizing its therapeutic properties. Further research, including the isolation or synthesis of this compound and a systematic evaluation of its biological activities and those of its synthetic analogs, is warranted to fully elucidate its therapeutic potential.

References

Safety Operating Guide

Navigating the Safe Disposal of Dammarenediol II 3-O-caffeate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Chemical Waste Disposal

The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment. This involves correctly identifying, segregating, and treating chemical waste in accordance with local, state, and federal regulations. All laboratory personnel who handle chemical waste are responsible for understanding and following established safety procedures.

Step-by-Step Disposal Protocol for Dammarenediol II 3-O-caffeate

The following procedure is a guideline based on information for related caffeic acid compounds and general laboratory safety practices. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from spills.

2. Waste Identification and Segregation:

  • Hazard Assessment: Based on the SDS for Caffeic acid, it is prudent to treat this compound as a hazardous waste.[1]

  • Waste Container: Use a designated, properly labeled, and leak-proof container for solid chemical waste. The container should be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

3. Disposal of Uncontaminated and Contaminated Materials:

Material Type Disposal Procedure
Pure this compound Collect in a designated solid hazardous waste container.
Contaminated Labware (e.g., weigh boats, filter paper) Place in the solid hazardous waste container along with the pure compound.
Contaminated Glassware (e.g., beakers, flasks) Rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be disposed of as regular waste, pending your institution's specific rules.
Contaminated Solvents Collect in a designated hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.

4. Storage Pending Disposal:

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1][2]

Logical Workflow for Disposal

A Start: Need to Dispose of This compound B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Is the material pure compound or contaminated with it? B->C D Place in Labeled Solid Hazardous Waste Container C->D Pure Compound E Is it contaminated labware? C->E Contaminated Material J Store Waste Container in Designated Area D->J E->D Yes F Is it contaminated glassware? E->F No G Rinse with Solvent F->G Yes H Collect First Rinse as Liquid Hazardous Waste G->H I Dispose of Cleaned Glassware per Lab Protocol G->I H->J I->J K Arrange for EHS Pickup J->K L End: Proper Disposal Complete K->L

Caption: Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, the following general procedures, adapted from the SDS for a related compound, should be followed:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further spread of the powder or solution.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place in the hazardous waste container.

    • For solutions, absorb with an inert material (e.g., vermiculite, sand) and place in the hazardous waste container.[3]

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By following these guidelines, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific safety protocols.

References

Personal protective equipment for handling Dammarenediol II 3-O-caffeate

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: As of the date of this document, a specific Safety Data Sheet (SDS) for Dammarenediol II 3-O-caffeate is not publicly available. The following guidance is based on the chemical properties of related compounds, such as triterpenoids and caffeic acid derivatives, and established best practices for handling fine chemical powders in a laboratory setting. A thorough risk assessment should be conducted by researchers before commencing any work.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be treated as a potentially bioactive compound with unknown toxicological properties. The primary routes of exposure are inhalation, skin and eye contact, and ingestion. To mitigate these risks, the following personal protective equipment is mandatory.

PPE CategoryMinimum RequirementRationale and Specifications
Eye Protection Safety GogglesMust be tightly fitting and compliant with EN 166 standards to protect against dust particles and potential splashes.[1]
Face Protection Face ShieldRecommended in addition to goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1]
Respiratory Protection Filtering Half MaskA certified particle filtering half mask or a half mask with appropriate particulate filters is necessary to prevent inhalation of the fine powder.[1][2]
Hand Protection Nitrile GlovesGiven that the hands are at the greatest risk of exposure, chemical-resistant nitrile gloves are essential.[1][3] Latex and fabric gloves are not suitable.[3]
Body Protection Laboratory CoatA long-sleeved lab coat should be worn. For larger scale operations, chemical-resistant coveralls (e.g., compliant with EN ISO 27065) are recommended.[1][2]
Foot Protection Closed-toe ShoesFully enclosed footwear is required to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for ensuring safety.

  • Preparation:

    • Information Review: Before beginning, thoroughly review all available safety information and this handling guide.

    • PPE Inspection: Ensure all required PPE is available, fits correctly, and is in good condition.

    • Work Area Setup: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Emergency Preparedness: Confirm that a chemical spill kit and emergency contact information are readily accessible.

  • Handling:

    • Personal Protection: Don all required PPE before entering the designated handling area.

    • Weighing and Transfer: Use a spatula or other appropriate tools for all transfers to avoid direct contact. When weighing, do so carefully to prevent the generation of airborne dust.

    • Solution Preparation: If preparing a solution, add the solvent to the solid material slowly to prevent splashing.

  • Post-Handling:

    • Decontamination: Thoroughly clean all equipment and surfaces that may have come into contact with the compound using an appropriate solvent and cleaning agent.

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and dispose of single-use items in the designated waste stream.

    • Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility has been confirmed.

  • Final Disposal:

    • All waste must be disposed of in accordance with institutional, local, and national environmental regulations.

    • Consult with your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule a waste pickup.

    • Under no circumstances should this compound or its waste be disposed of down the drain or in general trash.

Visual Workflow for Safe Handling

G Safe Handling Workflow for this compound cluster_pre 1. Preparation cluster_exec 2. Execution cluster_post 3. Post-Procedure prep1 Review Safety Protocols prep2 Don Full PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 exec1 Weigh Compound Carefully prep3->exec1 exec2 Conduct Experiment exec1->exec2 post1 Decontaminate Surfaces exec2->post1 post2 Segregate Hazardous Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands Thoroughly post3->post4

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。